molecular formula Ru B1205195 Ruthenium-103 CAS No. 13968-53-1

Ruthenium-103

货号: B1205195
CAS 编号: 13968-53-1
分子量: 102.906315 g/mol
InChI 键: KJTLSVCANCCWHF-NJFSPNSNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruthenium-103 (Ru-103) is a synthetic radioisotope with a half-life of 39.26 days . It serves as a crucial parent nuclide in the development of generator systems for producing Rhodium-103m (Rh-103m), a promising isotope for targeted Auger electron therapy . The decay of Rh-103m releases a cascade of low-energy Auger and Coster-Kronig electrons, which, due to their extremely short range and high linear energy transfer, can cause double-stranded DNA breaks and effectively kill cancer cells while minimizing damage to surrounding healthy tissue . Beyond its therapeutic potential, Ru-103 is a significant fission product; it is generated in proton-induced fission of thorium-232 and neutron-induced fission of uranium-235, making it valuable for research in nuclear reaction cross-sections, fission yield studies, and the development of separation chemistry from complex nuclear matrices . This isotope is For Research Use Only and is strictly not intended for personal use.

属性

CAS 编号

13968-53-1

分子式

Ru

分子量

102.906315 g/mol

IUPAC 名称

ruthenium-103

InChI

InChI=1S/Ru/i1+2

InChI 键

KJTLSVCANCCWHF-NJFSPNSNSA-N

SMILES

[Ru]

手性 SMILES

[103Ru]

规范 SMILES

[Ru]

同义词

103Ru radioisotope
Ru-103 radioisotope
Ruthenium-103

产品来源

United States

Foundational & Exploratory

Unveiling the Decay Pathway of Ruthenium-103: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the nuclear decay scheme of Ruthenium-103, its daughter products, and the experimental methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals working with this radionuclide.

This compound (¹⁰³Ru), a fission product with a half-life of 39.247 days, undergoes beta decay to the stable isotope Rhodium-103 (¹⁰³Rh)[1][2]. This decay process is of significant interest in various fields, including nuclear medicine, where its daughter isomer, Rhodium-103m (¹⁰³ᵐRh), is being investigated as a potential Auger electron emitter for targeted radionuclide therapy[3]. A thorough understanding of the ¹⁰³Ru decay scheme and the properties of its daughter products is crucial for its application and for the accurate quantification of its radioactivity.

The Nuclear Decay Scheme of this compound

This compound, with 44 protons and 59 neutrons, decays exclusively via beta-minus (β⁻) emission to Rhodium-103[4][5]. The decay populates several excited states of ¹⁰³Rh, which subsequently de-excite to the ground state through the emission of gamma rays or internal conversion electrons. A key feature of this decay is the population of the metastable isomeric state, ¹⁰³ᵐRh.

Parent Nuclide: this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Half-life (T½)39.247 (13) days[2]
Decay Mode100% β⁻ decay[4][5]
Beta Decay Energy (Q)763.41 keV[4][5]
Spin and Parity3/2+[4]
Daughter Products: Rhodium-103 and Rhodium-103m

The beta decay of ¹⁰³Ru leads to the formation of Rhodium-103. A significant fraction of these decays populates an excited isomeric state, Rhodium-103m.

Rhodium-103m (¹⁰³ᵐRh): This metastable state has a relatively short half-life and decays to the stable ground state of ¹⁰³Rh via isomeric transition (IT). This decay is characterized by the emission of low-energy gamma rays and a significant number of internal conversion and Auger electrons, making it a nuclide of interest for medical applications[3].

Rhodium-103 (¹⁰³Rh): The stable, final product of the ¹⁰³Ru decay chain. It is the only naturally occurring isotope of rhodium[6].

The properties of the daughter products are detailed in the following table.

Daughter ProductPropertyValue
Rhodium-103m (¹⁰³ᵐRh) Half-life (T½)56.114 (9) minutes[7]
Decay Mode100% Isomeric Transition (IT)
Excitation Energy39.753 (6) keV[7]
Spin and Parity7/2+[7]
Rhodium-103 (¹⁰³Rh) StabilityStable
Spin and Parity1/2-

Decay Data: Emissions of this compound

The decay of ¹⁰³Ru is accompanied by the emission of beta particles and gamma rays. The primary beta transitions and the most intense gamma emissions are crucial for the detection and quantification of this radionuclide.

Beta Emissions

This compound decays through several beta branches to different energy levels of ¹⁰³Rh. The most prominent beta transitions are summarized below.

Maximum Beta Energy (keV)Average Beta Energy (keV)Abundance (%)
226.063.290.0[8]
723.2239.23.5[8]
112.829.86.4[8]
Gamma Emissions

Following beta decay, the excited states of ¹⁰³Rh de-excite, emitting gamma rays of specific energies and intensities. The most significant gamma emissions are listed in the table below.

Gamma Energy (keV)Emission Probability (%)
497.188.9[8]
610.35.6[8]
53.2750.00384[9]
294.980.00289[9]
443.800.00344[9]

Decay Data: Emissions of Rhodium-103m

The decay of the metastable ¹⁰³ᵐRh is a critical aspect of the overall decay chain, particularly for medical applications due to its emission of low-energy electrons.

Radiation TypeEnergy (keV)Emission Probability (%)
Gamma (γ)39.753~0.07
Internal Conversion Electrons (ce)16.53 - 39.67>99
Auger ElectronsMultiple low energiesHigh
X-rays (Kα, Kβ)~20.2, ~22.7High

This compound Decay Scheme Visualization

The following diagram illustrates the nuclear decay scheme of this compound, showing the beta decay pathways to the excited states of Rhodium-103 and the subsequent de-excitations, including the isomeric transition from Rhodium-103m.

Ruthenium103_Decay_Scheme cluster_Rh103 ¹⁰³Rh Excited States Ru103 ¹⁰³Ru (T½ = 39.25 d) 3/2+ level_650 650 keV Ru103->level_650 β⁻ (3.5%) Emax = 113 keV level_537 537 keV Ru103->level_537 β⁻ (90.0%) Emax = 226 keV Rh103m ¹⁰³ᵐRh (T½ = 56.11 min) 39.75 keV (7/2+) Ru103->Rh103m β⁻ (6.4%) Emax = 723 keV Rh103_gs ¹⁰³Rh (stable) 1/2- level_650->Rh103_gs γ 610.3 keV level_537->Rh103_gs γ 497.1 keV level_93 93 keV level_537->level_93 γ 443.8 keV level_93->Rh103_gs γ 53.3 keV Rh103m->Rh103_gs IT 39.75 keV (γ, ce⁻, Auger e⁻)

Caption: Nuclear decay scheme of this compound.

Experimental Protocols for Characterization

The characterization of the ¹⁰³Ru decay scheme involves a combination of experimental techniques to measure the energies and intensities of the emitted radiations. The following outlines a general methodology for these measurements.

Sample Preparation
  • Source Production: this compound can be produced through neutron irradiation of stable Ruthenium in a nuclear reactor.

  • Chemical Separation: If necessary, radiochemical separation techniques, such as ion exchange or extraction chromatography, are employed to isolate ¹⁰³Ru from the target material and other fission products[3].

  • Source Preparation: For measurements, a thin, uniform source is prepared to minimize self-absorption of the emitted radiations, particularly the low-energy beta particles and conversion electrons. This can be achieved by electrodeposition or evaporation of a carrier-free solution onto a thin backing material.

Gamma-Ray Spectroscopy
  • Detector System: A high-purity germanium (HPGe) detector is the preferred instrument for gamma-ray spectroscopy due to its excellent energy resolution. The detector is typically shielded to reduce background radiation.

  • Energy and Efficiency Calibration: The detector system must be calibrated for energy and detection efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities (e.g., ¹⁵²Eu, ¹³³Ba).

  • Data Acquisition: The ¹⁰³Ru source is placed at a reproducible distance from the detector, and the gamma-ray spectrum is acquired for a sufficient time to achieve good statistical accuracy in the photopeaks of interest.

  • Data Analysis: The acquired spectrum is analyzed to identify the gamma-ray energies and determine their net peak areas. The emission intensities are then calculated using the detector efficiency calibration.

Beta-Particle Spectroscopy
  • Detector System: A beta spectrometer, often utilizing a silicon detector or a plastic scintillator, is used to measure the energy distribution of the emitted beta particles. The measurements are typically performed in a vacuum chamber to eliminate energy loss in the air.

  • Energy Calibration: The spectrometer is calibrated using sources that emit conversion electrons of known energies (e.g., ¹³⁷Cs, ²⁰⁷Bi).

  • Data Acquisition and Analysis: The beta spectrum of the ¹⁰³Ru source is recorded. The analysis of the shape of the beta spectrum can be used to determine the endpoint energies of the different beta branches.

Gamma-Gamma Coincidence Spectroscopy
  • Detector Setup: Two or more gamma-ray detectors (e.g., HPGe or NaI(Tl)) are arranged in a coincidence setup. This technique is used to establish the relationships between different gamma rays in a decay cascade.

  • Coincidence Logic: Electronic modules are used to record events that occur within a very short time window in both detectors.

  • Data Analysis: By gating on a specific gamma-ray peak in one detector's spectrum, the coincident gamma rays can be identified in the other detector's spectrum. This helps in constructing the level scheme of the daughter nucleus.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the experimental characterization of this compound decay.

Experimental_Workflow start Start production ¹⁰³Ru Production (Neutron Irradiation) start->production separation Radiochemical Separation production->separation source_prep Source Preparation separation->source_prep gamma_spec Gamma-Ray Spectroscopy (HPGe Detector) source_prep->gamma_spec beta_spec Beta Spectroscopy (Si Detector) source_prep->beta_spec coincidence Gamma-Gamma Coincidence source_prep->coincidence data_analysis Data Analysis and Decay Scheme Construction gamma_spec->data_analysis beta_spec->data_analysis coincidence->data_analysis end End data_analysis->end

Caption: Experimental workflow for ¹⁰³Ru decay characterization.

Conclusion

The nuclear decay of this compound to stable Rhodium-103 is a well-characterized process involving beta emission to several excited states of the daughter nucleus. The presence of the medically relevant isomeric state, Rhodium-103m, adds a layer of complexity and interest to this decay chain. The experimental determination of the decay parameters relies on a suite of nuclear spectroscopy techniques, including high-resolution gamma-ray spectroscopy, beta spectroscopy, and coincidence counting methods. A comprehensive understanding of this decay scheme is fundamental for its applications in scientific research and nuclear medicine.

References

Ruthenium-103: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical and Chemical Properties of a Promising Radioisotope

Ruthenium-103 (¹⁰³Ru) is a synthetic radioisotope of the element ruthenium that is gaining increasing attention within the scientific community, particularly in the fields of nuclear medicine and drug development. Its unique decay characteristics and versatile chemistry make it a valuable tool for both therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its production and use, and visualizations of its decay scheme and production pathway.

Physical Properties

This compound is characterized by a well-defined set of physical properties that are crucial for its application in research and medicine. These properties are summarized in the tables below.

Nuclear Properties
PropertyValue
Half-life39.245 days[1]
Decay ModeBeta minus (β⁻)[1][2]
Daughter IsotopeRhodium-103 (¹⁰³Rh)[1][2]
Atomic Mass102.9063237 ± 0.0000022 amu[3]
Spin and Parity3/2+[2][3]
Magnetic Dipole Moment0.206(3) μN[2]
Electric Quadrupole Moment+0.62(2) barn[2]
Decay Characteristics

This compound undergoes beta decay, emitting a beta particle (electron) and transforming into a stable isotope of rhodium, Rhodium-103. This decay process is accompanied by the emission of gamma radiation.

Decay ProductMaximum Energy (keV)Average Energy (keV)Abundance (%)
Beta (β⁻)226.0[4]63.2[4]90.0[4]
Beta (β⁻)112.8[4]29.8[4]6.4[4]
Beta (β⁻)723.2[4]239.2[4]3.5[4]
Gamma (γ) Energy (keV)Abundance (%)
497.188.9[4]
610.35.6[4]
20-23 (complex)6.3[4]

A key feature of ¹⁰³Ru decay is the production of its daughter isotope, Rhodium-103m (¹⁰³ᵐRh), a nuclear isomer with a short half-life of 56.1 minutes, which is of interest for Auger electron therapy.[5]

Chemical Properties

Ruthenium is a rare transition metal belonging to the platinum group.[6] It is generally characterized by its chemical inertness under standard conditions.

General Reactivity
  • Acids: Ruthenium is resistant to attack by common acids, including aqua regia, at room temperature.[6]

  • Halogens: It reacts with halogens, such as fluorine and chlorine, at elevated temperatures to form corresponding halides.[7][8]

  • Oxidizing Agents: Ruthenium is most readily attacked by strong oxidizing agents.[6]

  • Alkalis: It dissolves in fused alkalis to form ruthenates.[6]

The most common oxidation states for ruthenium are +2, +3, and +4.[6][9]

Coordination Chemistry and Radiopharmaceuticals

The versatile coordination chemistry of ruthenium allows for its incorporation into a wide range of molecules, making it particularly suitable for the development of radiopharmaceuticals. A notable example is the ruthenium-based chemotherapeutic agent BOLD-100 (formerly IT-139), which has been radiolabeled with ¹⁰³Ru for preclinical evaluation.[10][11] The synthesis of such compounds typically involves the use of a ruthenium precursor, such as [¹⁰³Ru]RuCl₃.[10]

Experimental Protocols

Production of this compound

This compound is typically produced through neutron activation. The most common method involves the irradiation of either natural ruthenium or enriched Ruthenium-102 (¹⁰²Ru) with thermal neutrons in a nuclear reactor.[10][12]

Reaction: ¹⁰²Ru(n, γ)¹⁰³Ru

A detailed experimental protocol for the production of [¹⁰³Ru]RuCl₃·xH₂O is as follows:

  • Natural RuCl₃·xH₂O is sealed in quartz ampoules.

  • The ampoules are irradiated with a neutron flux for a specified period (e.g., three weeks).[10]

  • After a cooling period to allow for the decay of short-lived isotopes, the target is processed to isolate and purify the ¹⁰³Ru.[12]

Another production route involves the proton-induced fission of thorium targets, which can generate large quantities of ¹⁰³Ru.[5]

Synthesis of a Radiolabeled Compound: [¹⁰³Ru]BOLD-100

The following is a generalized three-step synthesis for a radiolabeled ruthenium compound, based on the synthesis of [¹⁰³Ru]BOLD-100:[12]

  • Preparation of the Ruthenium Precursor: [¹⁰³Ru]RuCl₃ is refluxed in a solution of hydrochloric acid and ethanol to ensure the desired oxidation state.

  • Complexation with Ligand: The ruthenium precursor is then reacted with the desired ligand (e.g., indazole) at an elevated temperature.

  • Salt Formation: The resulting complex is then converted to its final salt form (e.g., a cesium salt) at room temperature.[12]

Characterization of the final radiolabeled product is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and UV/Vis spectroscopy.[10]

Visualizations

Decay Scheme of this compound

DecayScheme Ru-103 Ru-103 Rh-103 Rh-103 Ru-103->Rh-103 β⁻ (90.0%) 497.1 keV γ Ru-103->Rh-103 β⁻ (6.4%) 610.3 keV γ Ru-103->Rh-103 β⁻ (3.5%)

Caption: Decay scheme of this compound to Rhodium-103.

Production Pathway of this compound

ProductionPathway cluster_target Target Material cluster_process Irradiation Process cluster_product Final Product Ru-102 Ru-102 Neutron_Capture Neutron Capture (n, γ) Ru-102->Neutron_Capture Ru-103 Ru-103 Neutron_Capture->Ru-103

Caption: Production of this compound via neutron capture.

References

Ruthenium-103: A Comprehensive Technical Guide on its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-103 (¹⁰³Ru), a radioisotope of the platinum group metal ruthenium, has carved a significant niche in scientific research and medicine since its discovery in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, production, and multifaceted applications of ¹⁰³Ru, with a particular focus on its role in oncology and drug development.

Discovery and Historical Context

The discovery of the element Ruthenium is credited to Russian scientist Karl Karlovich Klaus in 1844. However, the specific isotope, this compound, was first identified in 1945 . While the specific scientists responsible for its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the intensive research into nuclear fission products during the Manhattan Project. The pioneering work of scientists like Glenn T. Seaborg in the characterization of fission products laid the groundwork for the identification of numerous radioisotopes, including ¹⁰³Ru.

The initial production of ¹⁰³Ru was a direct consequence of the ability to induce nuclear fission in heavy elements like uranium. As researchers analyzed the byproducts of these reactions, a plethora of new radioactive isotopes were discovered, each with unique decay characteristics.

Nuclear Properties of this compound

A thorough understanding of the nuclear properties of ¹⁰³Ru is fundamental to its application in research and medicine. Key quantitative data is summarized in the table below.

PropertyValue
Half-life 39.245 days
Decay Mode Beta (β⁻) emission
Beta Energy (Eβ,max) 226 keV
Gamma Energy (Eγ) 497.1 keV (88.9% abundance)
Atomic Mass 102.906315 u

Production of this compound

The production of ¹⁰³Ru has evolved from its initial discovery as a fission product to more controlled and specific methods tailored for research and medical applications.

Early Production: Nuclear Fission

Historically, ¹⁰³Ru was primarily obtained as a fission product from the irradiation of uranium in nuclear reactors. This method, while yielding significant quantities, often resulted in a mixture of various radioisotopes, necessitating complex chemical separation processes to isolate pure ¹⁰³Ru.

Modern Production Methods

Current production methods offer higher purity and more predictable yields, making them suitable for the stringent requirements of medical and research applications.

A common and efficient method for producing ¹⁰³Ru is through the neutron activation of a stable ruthenium isotope, specifically ¹⁰²Ru. This process involves irradiating a target of enriched ¹⁰²Ru with thermal neutrons in a nuclear reactor. The nuclear reaction is as follows:

¹⁰²Ru (n, γ) ¹⁰³Ru

This method produces ¹⁰³Ru with a high specific activity and is the preferred route for many applications due to the purity of the final product.

Another contemporary method involves the proton irradiation of thorium targets. This process induces fission in the thorium nuclei, producing a range of fission products, including ¹⁰³Ru.[1] Subsequent chemical separation is required to isolate the ¹⁰³Ru from other radioactive byproducts.

Experimental Protocols

Production of [¹⁰³Ru]RuCl₃ by Neutron Activation

A contemporary protocol for the production of ¹⁰³Ru in the form of Ruthenium(III) chloride ([¹⁰³Ru]RuCl₃), a common precursor for radiolabeling, is detailed below.

Objective: To produce high-purity [¹⁰³Ru]RuCl₃ for use in radiolabeling experiments.

Materials:

  • Enriched ¹⁰²Ru metal powder or ¹⁰²RuCl₃

  • High-purity quartz ampoule

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Target Preparation: A precisely weighed amount of enriched ¹⁰²Ru target material is sealed in a high-purity quartz ampoule.

  • Irradiation: The sealed ampoule is placed in a nuclear reactor and irradiated with a thermal neutron flux. The duration of irradiation is calculated based on the desired final activity of ¹⁰³Ru.

  • Cooling: Following irradiation, the ampoule is allowed to "cool" for a period to permit the decay of short-lived radioisotopes.

  • Dissolution: The ampoule is carefully opened in a shielded hot cell. The irradiated ruthenium target is dissolved in concentrated hydrochloric acid. Gentle heating may be applied to facilitate dissolution.

  • Purification: The resulting [¹⁰³Ru]RuCl₃ solution is purified using ion-exchange chromatography to remove any metallic impurities.

  • Quality Control: The final product is analyzed for radionuclidic purity using gamma spectroscopy and for radiochemical purity using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Tumor Scintigraphy with ¹⁰³RuCl₃ (Historical Protocol Summary)

A clinical study from 1976 outlines the use of ¹⁰³Ru for tumor imaging.[2]

Objective: To evaluate the efficacy of ¹⁰³RuCl₃ as a tumor-localizing agent in patients with malignant tumors.

Radiopharmaceutical: ¹⁰³Ru-labeled Ruthenium(III) chloride in a sterile, injectable solution.

Patient Population: 37 patients with various diagnosed malignant tumors.

Procedure:

  • Administration: A sterile solution of ¹⁰³RuCl₃ was administered intravenously to the patients.

  • Imaging: Scintigraphic imaging was performed at various time points post-injection to assess the biodistribution and tumor uptake of the radiotracer.

  • Data Analysis: The images were analyzed to determine the extent of ¹⁰³Ru accumulation in the tumors relative to surrounding healthy tissue. The uptake ratio of tumor activity to normal symmetrical area activity was calculated.

Key Findings from the 1976 Study:

  • Malignant tumors were successfully visualized in a significant percentage of cases.[2]

  • Head, neck, and primary lung cancers showed particularly high uptake of the radiotracer.[2]

  • The study noted that inflammatory lesions also showed positive scans, indicating a lack of specificity in differentiating between cancerous and inflammatory processes.[2]

Preclinical Evaluation of [¹⁰³Ru]BOLD-100

Recent research has focused on using ¹⁰³Ru to radiolabel novel anti-cancer drug candidates to study their pharmacokinetic properties. One such example is BOLD-100, a ruthenium-based chemotherapeutic agent.

Objective: To synthesize and evaluate the preclinical biodistribution of [¹⁰³Ru]BOLD-100 in a tumor-bearing mouse model.

Experimental Workflow:

G Workflow for Preclinical Evaluation of [¹⁰³Ru]BOLD-100 cluster_synthesis Radiosynthesis cluster_invivo In Vivo Evaluation start [¹⁰³Ru]RuCl₃ react React with BOLD-100 precursor start->react purify Purification (HPLC) react->purify qc Quality Control (TLC, HPLC) purify->qc end_synthesis [¹⁰³Ru]BOLD-100 qc->end_synthesis inject Administer to tumor-bearing mice end_synthesis->inject biodist Biodistribution studies at various time points inject->biodist image SPECT/CT imaging (using ⁹⁷Ru as surrogate) biodist->image data Data Analysis (Tumor-to-organ ratios) biodist->data image->data end_invivo Pharmacokinetic Profile data->end_invivo

Caption: Preclinical evaluation workflow for [¹⁰³Ru]BOLD-100.

Methodology Summary:

  • Radiosynthesis: [¹⁰³Ru]RuCl₃ is reacted with the BOLD-100 precursor molecule. The resulting [¹⁰³Ru]BOLD-100 is then purified using high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure high radiochemical purity.

  • In Vivo Studies: The purified [¹⁰³Ru]BOLD-100 is administered to laboratory animals (e.g., mice) bearing cancerous tumors.

  • Biodistribution: At various time points after administration, the animals are euthanized, and organs of interest (including the tumor) are harvested. The amount of radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The biodistribution data is analyzed to determine the uptake of the radiolabeled drug in the tumor compared to other organs, providing crucial information about its targeting efficiency and pharmacokinetic profile.

Applications of this compound

The unique properties of ¹⁰³Ru have led to its use in several key areas of research and medicine.

Radiotracer in Preclinical Drug Development

The most prominent current application of ¹⁰³Ru is as a radiotracer in the preclinical evaluation of new drug candidates, particularly in the field of oncology.[3][4] By labeling a potential therapeutic agent with ¹⁰³Ru, researchers can:

  • Track the biodistribution of the drug in vivo.

  • Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Assess the tumor-targeting efficiency of the drug.

  • Optimize drug delivery systems.

The relatively long half-life of ¹⁰³Ru is advantageous for these studies, allowing for the tracking of drug molecules over several days.

Historical Use in Tumor Imaging

As detailed in the 1976 clinical study, ¹⁰³Ru was investigated as a potential agent for tumor scintigraphy.[2] While it showed some promise in visualizing certain types of tumors, its lack of specificity and the advent of other more effective radiotracers, such as those based on Technetium-99m, limited its widespread clinical adoption for this purpose.

Potential Therapeutic Applications

The beta emission of ¹⁰³Ru has led to considerations for its use in targeted radionuclide therapy. The energy of the emitted beta particles is sufficient to kill cancer cells in a localized area. However, other ruthenium isotopes, such as Ruthenium-106, with a longer half-life and different decay characteristics, have been more extensively explored for brachytherapy applications.

Signaling Pathways and Logical Relationships

The utility of ¹⁰³Ru in drug development can be visualized through the logical flow of its application in assessing a novel therapeutic agent.

G Logical Pathway of ¹⁰³Ru in Drug Development cluster_drug Drug Candidate cluster_preclinical Preclinical Assessment cluster_decision Development Decision drug Novel Therapeutic Agent radiolabel Radiolabeling with ¹⁰³Ru drug->radiolabel invitro In Vitro Stability radiolabel->invitro invivo In Vivo Biodistribution invitro->invivo pk Pharmacokinetic Modeling invivo->pk efficacy Correlation with Therapeutic Efficacy pk->efficacy go Proceed to Clinical Trials efficacy->go nogo Re-design or Abandon efficacy->nogo

Caption: Logical flow of ¹⁰³Ru application in drug development.

Conclusion

This compound, since its discovery in the aftermath of the Second World War, has transitioned from a byproduct of nuclear fission to a valuable tool in modern biomedical research. Its well-characterized nuclear properties and versatile chemistry make it an ideal radiotracer for elucidating the in vivo behavior of novel therapeutics. While its direct clinical applications have been limited, its role in the preclinical development of new drugs, particularly in the fight against cancer, remains significant. The ongoing research with ¹⁰³Ru-labeled compounds continues to provide invaluable insights, paving the way for the development of more effective and targeted therapies.

References

An In-depth Technical Guide on Theoretical Models of Beta Decay for Ruthenium-103

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical frameworks used to describe the beta decay of Ruthenium-103 (¹⁰³Ru). It delves into the fundamental principles of beta decay, advanced nuclear models, and the experimental protocols required to validate these theoretical constructs.

Executive Summary: The Beta Decay of this compound

This compound is a radioactive isotope that decays exclusively via beta-minus (β⁻) emission, transforming into a stable isotope of Rhodium (¹⁰³Rh).[1][2] With a half-life of approximately 39.26 days, its decay characteristics are of significant interest in nuclear physics and have applications in medical and industrial fields.[3][4] The decay proceeds from the ground state of ¹⁰³Ru, which has a spin and parity of 3/2+, to various excited states of ¹⁰³Rh, predominantly followed by gamma-ray emission.[3][5] Understanding this process requires a robust theoretical framework, primarily grounded in Fermi's theory of beta decay and refined by sophisticated nuclear structure models like the Nuclear Shell Model and the Interacting Boson Model.

Quantitative Decay Data

The fundamental properties governing the beta decay of ¹⁰³Ru are summarized below.

ParameterValueReference
Parent Nuclide This compound (¹⁰³Ru)[2]
Daughter Nuclide Rhodium-103 (¹⁰³Rh)[2]
Half-Life (T₁/₂) 39.26 days[3]
Decay Mode 100% Beta-minus (β⁻)[1]
Q-value (β⁻ Decay Energy) 763.41 keV[1][3]
¹⁰³Ru Ground State Spin & Parity (Jπ) 3/2+[2][3]
¹⁰³Rh Ground State Spin & Parity (Jπ) 1/2-[6]
Primary Populated Daughter State 39.753 keV (Isomeric State, ¹⁰³ᵐRh)[7]
¹⁰³ᵐRh Spin & Parity (Jπ) 7/2+[6][7]

Core Theoretical Framework: Fermi's Theory of Beta Decay

The foundation for describing the beta decay of ¹⁰³Ru is Fermi's theory, which treats the process as a transition governed by the weak nuclear force.[8] In this framework, a neutron within the ¹⁰³Ru nucleus is transformed into a proton, resulting in the creation and emission of an electron (β⁻ particle) and an electron antineutrino (ν̅ₑ).[9]

The probability of this transition is quantified by the ft value, or comparative half-life, which connects the partial half-life (t) with a phase-space factor (f) that depends on the decay energy. The logarithm of this value, log ft, is used to classify the type of beta transition.

Selection Rules: Allowed and Forbidden Transitions

Beta decay transitions are categorized as "allowed" or "forbidden" based on the changes in nuclear spin (ΔJ) and parity (Δπ) between the initial and final nuclear states. These selection rules arise from the conservation of angular momentum and parity.[8]

  • Allowed Transitions: These are the most probable transitions. The emitted electron and antineutrino carry away a total orbital angular momentum of L=0.

    • Fermi (F) Transitions: The spins of the electron and antineutrino are anti-parallel (S=0). Selection rules: ΔJ = 0, Δπ = no.

    • Gamow-Teller (GT) Transitions: The spins are parallel (S=1). Selection rules: ΔJ = 0, ±1 (but not 0 → 0), Δπ = no.

  • Forbidden Transitions: These transitions are less probable and thus have longer half-lives. They involve the lepton pair carrying away orbital angular momentum (L > 0).

    • First-Forbidden: L=1. Selection rules: ΔJ = 0, ±1, ±2, Δπ = yes.

    • Higher-Order Forbidden: L>1 transitions are also possible but are significantly slower.

Application to ¹⁰³Ru Decay

The decay of ¹⁰³Ru (Jπ = 3/2+) populates several excited states in ¹⁰³Rh. The most intense beta branch feeds the isomeric state ¹⁰³ᵐRh at 39.753 keV, which has Jπ = 7/2+.[7][10]

  • Transition: ¹⁰³Ru (3/2+) → ¹⁰³ᵐRh (7/2+)

  • Spin Change (ΔJ): |3/2 - 7/2| = 2

  • Parity Change (Δπ): (+) → (+) = No change

According to the selection rules, a transition with ΔJ=2 and no change in parity is classified as an allowed Gamow-Teller transition . Other decay branches to different excited states of ¹⁰³Rh can be similarly classified based on their respective spin and parity changes.

Ru103 This compound (Z=44, N=59) Jπ = 3/2+ Rh103 Rhodium-103 (Z=45, N=58) Jπ = 7/2+ Ru103->Rh103 particles e⁻ (β⁻ particle) + ν̅ₑ (anti-neutrino)

Figure 1: Beta decay of this compound to the isomeric state of Rhodium-103.

Advanced Nuclear Structure Models

While Fermi's theory provides the general framework, predicting the precise half-life requires calculating the "nuclear matrix element," which depends on the detailed wave functions of the initial and final nuclear states. This is accomplished using advanced nuclear structure models.

The Nuclear Shell Model

The Nuclear Shell Model is a microscopic model that describes the nucleus in terms of individual nucleons (protons and neutrons) occupying quantized energy levels, or "shells," in a mean-field potential. This model is fundamental to predicting the spin and parity of nuclear ground and excited states.

For ¹⁰³Ru (44 protons, 59 neutrons), the model explains the 3/2+ ground state by considering the configuration of the valence nucleons outside of closed shells. Shell model calculations are essential for:

  • Determining the single-particle orbitals involved in the neutron-to-proton transformation.

  • Calculating the overlap between the initial ¹⁰³Ru wave function and the final ¹⁰³Rh wave function.

  • Providing a first-principles calculation of the Gamow-Teller matrix elements, which are critical for determining the theoretical log ft value.[11][12]

For nuclei in this mass region, where both protons and neutrons are in different shells, parity-changing transitions are common, making the inclusion of first-forbidden transitions in shell model calculations crucial for accuracy.[11]

The Interacting Boson Model (IBM)

The Interacting Boson Model (IBM) offers a complementary approach, particularly for describing the collective properties of medium-to-heavy mass nuclei.[13][14] Instead of focusing on individual nucleons, the IBM treats pairs of valence nucleons (proton-proton and neutron-neutron pairs) as bosons. These bosons can have angular momentum L=0 (s-bosons) or L=2 (d-bosons).

The model's Hamiltonian is parameterized to reproduce experimental energy spectra and electromagnetic transition rates.[15][16] For the A≈100 region, including Ruthenium isotopes, the IBM is effective at:

  • Describing the evolution of nuclear shapes (e.g., spherical, deformed, gamma-unstable).[17]

  • Modeling the structure of collective excited states in both the parent (¹⁰³Ru) and daughter (¹⁰³Rh) nuclei.

  • Providing a framework to understand the underlying symmetries of the nuclear structure, which influences the decay properties.[15]

cluster_models Nuclear Structure Models cluster_properties Nuclear Properties cluster_calculation Decay Calculation Shell_Model Nuclear Shell Model (Microscopic View) Wavefunctions Nuclear Wave Functions (Initial & Final States) Shell_Model->Wavefunctions IBM Interacting Boson Model (Collective View) EnergyLevels Energy Levels, Jπ IBM->EnergyLevels Matrix_Element Nuclear Matrix Element (Transition Overlap) Wavefunctions->Matrix_Element EnergyLevels->Matrix_Element LogFT log ft Value (Comparative Half-life) Matrix_Element->LogFT

Figure 2: Logical workflow for the theoretical modeling of beta decay properties.

Experimental Protocols for Model Validation

Theoretical models are validated and refined by comparing their predictions with precise experimental data. The characterization of the ¹⁰³Ru decay scheme relies on several key nuclear spectroscopy techniques.

High-Resolution Gamma-Ray Spectroscopy

This is the primary method for identifying the excited states in the daughter nucleus (¹⁰³Rh).

  • Objective: To precisely measure the energies and relative intensities of gamma rays emitted following the beta decay of ¹⁰³Ru.

  • Methodology:

    • A source of ¹⁰³Ru is placed at a calibrated distance from a High-Purity Germanium (HPGe) detector. HPGe detectors are chosen for their excellent energy resolution.

    • The detector is shielded (typically with lead) to reduce background radiation.

    • The signals from the detector are amplified and processed by a Multi-Channel Analyzer (MCA), which generates a gamma-ray energy spectrum.

    • The spectrum is analyzed to identify photopeaks corresponding to gamma transitions in ¹⁰³Rh. Energy and efficiency calibrations, performed with standard sources (e.g., ¹⁵²Eu, ⁶⁰Co), are used to determine the precise energy and intensity of each transition.

    • The measured gamma energies are used to construct the level scheme of ¹⁰³Rh.

Beta-Gamma and Gamma-Gamma Coincidence Measurements

Coincidence measurements are crucial for establishing the relationships between beta branches and subsequent gamma emissions, confirming the decay scheme.

  • Objective: To determine which beta transitions feed which excited states, and the cascade of gamma rays from those states.

  • Methodology:

    • An experimental setup with two or more detectors is used. For gamma-gamma coincidences, two HPGe or NaI(Tl) detectors are placed at a specific angle relative to the source.

    • A "gate" is set on a specific gamma-ray energy in one detector's spectrum.

    • The system then records only the events in the second detector that occur within a very short time window (nanoseconds) of the gated event.

    • The resulting coincidence spectrum shows only the gamma rays that are in a direct cascade with the gated transition.

    • By setting gates on all major photopeaks, the entire decay cascade can be mapped out, confirming the placement of levels and transitions. A similar principle applies to beta-gamma coincidence, using a plastic scintillator for beta detection and an HPGe detector for gamma detection.

cluster_det Detector Array cluster_elec Coincidence Electronics Source ¹⁰³Ru Source Detector1 Detector 1 (HPGe) (Gate Signal) Source->Detector1 γ₁ Detector2 Detector 2 (HPGe) (Coincident Signal) Source->Detector2 γ₂ Timing Timing & Coincidence Logic Unit Detector1->Timing Detector2->Timing MCA Multi-Channel Analyzer (MCA) Timing->MCA Valid Coincidence Event Spectrum Coincidence Spectrum MCA->Spectrum Generates

Figure 3: Conceptual workflow of a gamma-gamma coincidence experiment.

References

In-Depth Technical Guide to the Nuclear Properties of Ruthenium-103

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay characteristics of Ruthenium-103 (¹⁰³Ru), with a focus on its half-life and gamma-ray emissions. The information presented herein is essential for applications in nuclear medicine, radiopharmaceutical research, and environmental monitoring.

Quantitative Decay Data for this compound

The nuclear decay properties of this compound have been extensively studied and are summarized in the tables below. These values are compiled from evaluated nuclear data sources.

Table 1: Half-life of this compound

ParameterValueUncertainty
Half-life (t₁/₂)39.26 days± 0.02 days

Table 2: Principal Gamma-ray Emissions from the Decay of this compound

Energy (keV)Intensity (%)
497.0890.9
610.35.6
53.20.384
295.00.289
443.80.344
65.00.041
357.50.019
557.10.016

Experimental Protocols

The determination of the half-life and gamma-ray energies of this compound requires precise experimental techniques. The following sections outline the methodologies for these measurements.

Determination of the Half-life of this compound

The half-life of ¹⁰³Ru is determined by measuring the decay of its activity over a period of time using gamma-ray spectroscopy.

Experimental Procedure:

  • Sample Preparation: A calibrated source of ¹⁰³Ru is prepared. For accurate measurements, the source should be in a stable, sealed container to prevent contamination and ensure a constant geometry relative to the detector. The initial activity should be high enough to provide good counting statistics over several half-lives.

  • Detector System: A high-purity germanium (HPGe) detector is the preferred instrument due to its excellent energy resolution. The detector is coupled to a multichannel analyzer (MCA) to acquire the gamma-ray spectrum. The detector and sample are placed in a lead shield to reduce background radiation.

  • Data Acquisition:

    • The ¹⁰³Ru source is placed at a fixed, reproducible distance from the HPGe detector.

    • A series of gamma-ray spectra are acquired at regular time intervals. The duration of each measurement should be long enough to obtain a statistically significant number of counts in the primary photopeak of ¹⁰³Ru (497.08 keV).

    • The time interval between measurements should be a fraction of the expected half-life (e.g., every few days for ¹⁰³Ru). Data should be collected for a period of at least three to five half-lives to ensure an accurate decay curve.

  • Data Analysis:

    • For each spectrum, the net peak area of the 497.08 keV gamma-ray is determined. This is done by subtracting the background continuum from the total counts in the peak region.

    • The natural logarithm of the net peak area (which is proportional to the activity) is plotted against the time of measurement.

    • The data points are fitted to a linear equation (y = mx + c), where 'm' is the slope of the line.

    • The decay constant (λ) is equal to the negative of the slope (-m).

    • The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2) / λ.

Measurement of Gamma-ray Energies and Intensities

The energies and intensities of the gamma rays emitted by ¹⁰³Ru are measured using a calibrated gamma-ray spectrometry system.

Experimental Procedure:

  • Energy and Efficiency Calibration:

    • The HPGe detector system is calibrated for energy and detection efficiency using a set of standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹⁵²Eu, ¹³³Ba, ⁶⁰Co).

    • An energy calibration curve (energy vs. channel number) is generated by fitting the known energies of the standard sources to their corresponding peak positions in the MCA.

    • An efficiency calibration curve (detection efficiency vs. energy) is created by plotting the known gamma-ray emission rates of the standard sources against the measured net peak areas, corrected for the source activity and measurement time.

  • Sample Measurement:

    • The ¹⁰³Ru source is placed in the same geometry as used for the calibration sources.

    • A gamma-ray spectrum is acquired for a sufficient amount of time to achieve good counting statistics for both the major and minor gamma-ray peaks.

  • Data Analysis:

    • The positions (in channel number) of the various photopeaks in the ¹⁰³Ru spectrum are identified. The energy of each gamma ray is then determined using the energy calibration curve.

    • The net peak area for each identified gamma ray is calculated.

    • The emission intensity (probability per decay) of each gamma ray is calculated by dividing the net peak area by the detection efficiency at that energy, the total number of decays during the measurement time (calculated from the source activity and half-life), and the measurement time.

Visualizations

The following diagrams illustrate the decay process of this compound and a typical experimental workflow for its characterization.

DecayScheme cluster_Ru103 This compound (¹⁰³Ru) cluster_Rh103 Rhodium-103 (¹⁰³Rh) Ru103 ¹⁰³Ru (t₁/₂ = 39.26 d) E = 0 keV Jπ = 5/2+ Rh103_650 E = 650.0 keV Ru103->Rh103_650 β⁻ (0.1%) Rh103_537 E = 537.0 keV Ru103->Rh103_537 β⁻ (9.2%) Rh103_40 E = 39.7 keV (Metastable State) Ru103->Rh103_40 β⁻ (90.7%) Rh103_gnd ¹⁰³Rh (Stable) E = 0 keV Jπ = 1/2- Rh103_650->Rh103_gnd γ 610.3 keV Rh103_537->Rh103_gnd γ 497.1 keV Rh103_40->Rh103_gnd γ 39.7 keV

Caption: Decay scheme of this compound to Rhodium-103.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis cluster_Results Results SamplePrep Sample Preparation (¹⁰³Ru Source) DataAcq Data Acquisition (Gamma Spectroscopy) SamplePrep->DataAcq DetectorCal Detector Calibration (Energy & Efficiency) DetectorCal->DataAcq PeakAnalysis Peak Analysis (Energy & Area) DataAcq->PeakAnalysis HalfLifeCalc Half-life Calculation PeakAnalysis->HalfLifeCalc IntensityCalc Intensity Calculation PeakAnalysis->IntensityCalc FinalData Final Data (Half-life & Gamma Energies) HalfLifeCalc->FinalData IntensityCalc->FinalData

An In-depth Technical Guide to the Production of Ruthenium-103 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for producing Ruthenium-103 (¹⁰³Ru), a radionuclide of significant interest for research, particularly in the development of radiopharmaceuticals. This document details the core production routes, offering in-depth experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction to this compound

This compound is a beta- and gamma-emitting radionuclide with a half-life of 39.26 days.[1] Its decay properties make it a valuable tool in various research applications, including tracer studies and as a component in the development of therapeutic and diagnostic radiopharmaceuticals. The production of high-purity ¹⁰³Ru with a suitable specific activity is crucial for these applications. This guide will focus on the three principal methods of ¹⁰³Ru production:

  • Neutron Irradiation of Ruthenium-102: The most direct method, involving the capture of a neutron by the stable isotope ¹⁰²Ru.

  • Proton-Induced Fission of Thorium-232: A method capable of producing large quantities of ¹⁰³Ru as a fission product.

  • Isolation from Uranium-235 Fission Products: Extraction of ¹⁰³Ru from the spent fuel of nuclear reactors.

Production via Neutron Irradiation of Ruthenium-102

This method is based on the nuclear reaction: ¹⁰²Ru(n,γ)¹⁰³Ru . It offers a direct route to ¹⁰³Ru, and the purity of the final product is largely dependent on the isotopic purity of the target material and the presence of other trace elements.

Experimental Protocol: Production and Separation

1. Target Preparation:

  • High-purity Ruthenium-102 (¹⁰²Ru) metal or oxide is the ideal target material to minimize the production of other ruthenium radioisotopes. However, natural ruthenium, which contains 31.6% ¹⁰²Ru, can also be used.[2]

  • For this protocol, natural Ruthenium(III) chloride (RuCl₃·xH₂O) is used as the target material.

  • Approximately 40–50 mg of RuCl₃·xH₂O is sealed in a high-purity quartz ampoule.

2. Irradiation:

  • The sealed quartz ampoule is placed in a nuclear reactor and irradiated with a thermal neutron flux.

  • A typical neutron flux for ¹⁰³Ru production is in the range of 4 x 10¹³ to 1 x 10¹⁴ n·cm⁻²·s⁻¹.

  • Irradiation is carried out for a period of 3 to 8 days, depending on the desired activity.

3. Target Dissolution:

  • After a cooling period to allow for the decay of short-lived isotopes, the quartz ampoule is carefully crushed.

  • The irradiated RuCl₃·xH₂O is dissolved in 3 mL of concentrated hydrochloric acid (HCl).[3] Gentle heating can aid in the dissolution process.

4. Purification by Ion Exchange Chromatography:

  • Column Preparation: A column is packed with a strong basic anion exchange resin (e.g., Dowex 1x8 or Amberlite IR-400). The resin is preconditioned by washing with deionized water, followed by 1 M HCl.

  • Loading: The dissolved ruthenium solution is loaded onto the column. Ruthenium, as an anionic chloro-complex, will adsorb to the resin.

  • Washing: The column is washed with 3 M HCl to remove cationic and weakly bound anionic impurities.

  • Elution: The purified ¹⁰³Ru is eluted from the column using a suitable eluent, such as a higher concentration of HCl or a different acid, depending on the specific separation requirements. The fractions are collected and assayed for ¹⁰³Ru activity.

Data Presentation
ParameterValueReference
Target MaterialNatural RuCl₃·xH₂O[3]
Neutron Flux4 x 10¹³ n·cm⁻²·s⁻¹
Irradiation Time3 weeks
Resulting ActivityUp to 185 MBq[3]
Specific Activity3.7–4.7 MBq/mg[3]

Workflow Diagram

Neutron_Irradiation_Workflow Target_Prep Target Preparation (RuCl₃·xH₂O in Quartz Ampoule) Irradiation Neutron Irradiation (Nuclear Reactor) Target_Prep->Irradiation Cooling Cooling Period Irradiation->Cooling Dissolution Target Dissolution (Concentrated HCl) Cooling->Dissolution Purification Purification (Anion Exchange Chromatography) Dissolution->Purification Final_Product Purified ¹⁰³Ru Solution Purification->Final_Product

Workflow for ¹⁰³Ru production via neutron irradiation.

Production via Proton-Induced Fission of Thorium-232

This method, based on the ²³²Th(p,f)¹⁰³Ru reaction, is capable of producing large quantities of ¹⁰³Ru. It is often performed as an ancillary activity to the production of other medical isotopes, such as Actinium-225.[4]

Experimental Protocol: Production and Separation

1. Target Preparation and Irradiation:

  • A thick target of Thorium-232 (²³²Th) metal is prepared.

  • The target is irradiated with a high-energy proton beam (up to 200 MeV) in a cyclotron or linear accelerator.[4]

2. Target Dissolution:

  • The irradiated thorium target is dissolved in 10 M HCl with the addition of a small amount of 2 M HF, with heating at 80-90°C for approximately 2 hours.[5]

3. Two-Step Purification Process: [4]

  • Step 1: Anion Exchange Chromatography

    • Column Preparation: A column is packed with a strong anion exchange resin.

    • Loading: The dissolved target solution is loaded onto the column. Cationic actinides (like thorium) and lanthanide fission products are not retained and pass through the column. Ruthenium, along with other transition metal fission products, is retained.

    • Elution of ¹⁰³Ru: The ¹⁰³Ru is eluted from the column.

  • Step 2: Extraction Chromatography

    • Column Preparation: An extraction chromatographic column containing a diglycolamide (DGA) functional group resin is prepared.

    • Loading: The eluate from the first column, containing the ¹⁰³Ru, is loaded onto the DGA column.

    • Washing and Elution: The column is washed to remove remaining impurities. Ruthenium is not strongly retained on DGA resin in HCl or HNO₃ solutions, allowing for its selective elution and separation from other contaminants that are strongly retained.[5]

Data Presentation
ParameterValueReference
Target MaterialThorium-232[4]
Proton Energy< 200 MeV[5]
Predicted Thick Target Yield~111 GBq[5]
Chemical Recovery Yield83 ± 5%[5]
Radiochemical Purity> 99.9%[5]

Workflow Diagram

Thorium_Fission_Workflow cluster_production Production cluster_separation Separation Th_Target ²³²Th Target Proton_Irradiation Proton Irradiation (< 200 MeV) Th_Target->Proton_Irradiation Dissolution Target Dissolution (10 M HCl + HF) Proton_Irradiation->Dissolution Anion_Exchange Anion Exchange Chromatography (Removes Actinides/Lanthanides) Dissolution->Anion_Exchange Extraction_Chroma Extraction Chromatography (DGA Resin) Anion_Exchange->Extraction_Chroma Purified_Ru Purified ¹⁰³Ru Extraction_Chroma->Purified_Ru

Workflow for ¹⁰³Ru production from thorium fission.

Isolation from Uranium-235 Fission Products

This compound is a significant fission product in the nuclear fission of Uranium-235 (²³⁵U). This method involves the chemical separation of ¹⁰³Ru from high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel.

Experimental Protocol: Solvent Extraction

This protocol describes the separation of ruthenium from a simulated HLLW solution.[6]

1. Oxidation:

  • The HLLW solution, typically in nitric acid (HNO₃), is treated with an oxidizing agent such as periodic acid (H₅IO₆) to convert all ruthenium species to the volatile ruthenium tetroxide (RuO₄).[6]

2. Solvent Extraction:

  • The RuO₄ is then extracted into an organic solvent, such as carbon tetrachloride (CCl₄) or a paraffin hydrocarbon.[6][7]

  • The aqueous and organic phases are mixed and then separated. The RuO₄ is selectively transferred to the organic phase.

3. Stripping (Re-extraction):

  • The ¹⁰³Ru is stripped from the organic phase back into an aqueous solution. This is typically achieved by contacting the organic phase with a reducing agent, such as a solution of hydrazine or hydroxylamine hydrochloride, which reduces RuO₄ to a non-volatile, water-soluble form.[6]

  • Alternatively, a solution of sodium hydroxide and sodium hypochlorite can be used for stripping.

Data Presentation
ParameterValueReference
Source MaterialHigh-Level Liquid Waste from ²³⁵U Fission[6]
Cumulative Fission Yield (Thermal Neutrons)~3.03%
Extraction Efficiency (to organic phase)86%[6]
Re-extraction Efficiency (to aqueous phase)~100%[6]
Overall Recovery> 80%[6]

Workflow Diagram

Uranium_Fission_Workflow HLLW High-Level Liquid Waste (from ²³⁵U Fission) Oxidation Oxidation (e.g., H₅IO₆ in HNO₃) Forms RuO₄ HLLW->Oxidation Solvent_Extraction Solvent Extraction (e.g., into CCl₄) Oxidation->Solvent_Extraction Stripping Stripping (Reduction to aqueous phase) Solvent_Extraction->Stripping Purified_Product Purified ¹⁰³Ru Solution Stripping->Purified_Product

Workflow for isolating ¹⁰³Ru from uranium fission products.

Conclusion

The choice of production method for this compound depends on several factors, including the required quantity and specific activity of the radionuclide, the availability of irradiation facilities (nuclear reactor or cyclotron), and the required level of purity.

  • Neutron irradiation of ¹⁰²Ru is a straightforward method for producing moderate quantities of ¹⁰³Ru, with the purity largely depending on the target material.

  • Proton-induced fission of ²³²Th is suitable for large-scale production and can be integrated with the production of other medical isotopes.

  • Isolation from ²³⁵U fission products offers a source of ¹⁰³Ru from existing nuclear waste streams, which can be economically advantageous.

Each method requires robust and well-characterized chemical separation and purification procedures to ensure the final product is suitable for research and potential clinical applications. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their specific needs.

References

Ruthenium-103: A Technical Guide to its Occurrence, Production, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium-103 (¹⁰³Ru) is a synthetic radioisotope of the platinum group element ruthenium. It does not occur naturally but is a notable fission product in nuclear reactors and can be produced through neutron activation. With a half-life of 39.26 days and beta-gamma emission, ¹⁰³Ru serves as a valuable tool in various research applications, particularly in the radiolabeling of therapeutic compounds for preclinical evaluation. This technical guide provides an in-depth overview of the production, separation, detection, and a key application of ¹⁰³Ru in the context of drug development, presenting quantitative data in structured tables and detailing experimental methodologies.

Natural Occurrence and Abundance

This compound is not a naturally occurring isotope.[1] The natural abundance of stable ruthenium isotopes is detailed in Table 1.

IsotopeNatural Abundance (%)
⁹⁶Ru5.54
⁹⁸Ru1.87
⁹⁹Ru12.76
¹⁰⁰Ru12.60
¹⁰¹Ru17.06
¹⁰²Ru31.55
¹⁰⁴Ru18.62

Table 1: Natural Abundance of Stable Ruthenium Isotopes

Production of this compound

¹⁰³Ru is primarily produced through two main routes: as a product of nuclear fission and by neutron irradiation of stable ruthenium.

Fission Product

During the nuclear fission of uranium-235 in nuclear reactors, a significant amount of ruthenium isotopes, including ¹⁰³Ru, are formed.[2] The fission yield for ¹⁰³Ru is approximately 3.12%.[2] It is considered one of the most hazardous airborne isotopes, after iodine-131, in the event of a nuclear accident.[1]

Neutron Activation

¹⁰³Ru can be intentionally produced for research purposes by irradiating natural or enriched ruthenium with thermal neutrons. The primary reaction is the neutron capture by the stable isotope ¹⁰²Ru:

¹⁰²Ru(n,γ)¹⁰³Ru[3]

Separation and Purification

The separation of ¹⁰³Ru from other fission products or target material is crucial for its use in research. Various methods have been developed, primarily relying on anion exchange chromatography and solvent extraction.

Anion Exchange Chromatography for Separation from Thorium Matrix

A two-part chemical separation process has been described to isolate ¹⁰³Ru from a proton-irradiated thorium matrix, where it is produced as a fission product.[4][5]

Experimental Protocol:

  • Initial Separation: An anion exchange column is used to remove cationic actinide and lanthanide impurities, as well as the majority of other transition metal fission products.[4][5]

  • Decontamination: An extraction chromatographic column utilizing diglycolamide functional groups is then employed to decontaminate the ¹⁰³Ru from any remaining impurities.[4][5]

This method has been shown to result in a final radiochemical yield of 83 ± 5% with a radiochemical purity of >99.9%.[4][5]

Solvent Extraction from Alkaline Solution

Ruthenium can be separated from alkaline solutions using a liquid-liquid extraction method.[2]

Experimental Protocol:

  • Organic Phase Preparation: The organic phase consists of 50% Aliquat 336 and 10% isodecanol (IDA) in n-dodecane.[2]

  • Aqueous Phase Preparation: The aqueous phase containing ruthenium is adjusted to a pH of 13, with 0.5 M citric acid acting as a complexing agent.[2]

  • Extraction: The organic and aqueous phases are mixed and equilibrated for 20 minutes to achieve maximum ruthenium extraction.[2]

  • Back-extraction: The ruthenium can be stripped from the loaded organic phase.[2]

Detection and Quantification

The detection and quantification of ¹⁰³Ru are essential for experimental accuracy and radiation safety. Various instruments can be used for this purpose.

InstrumentApplicationEfficiency
Geiger-Müller (G-M) Survey Meter (with pancake/frisker or standard cylindrical probe)Gross contamination monitoring of personnel, work areas, and floors.Quite efficient for detection.[6]
NaI Scintillation Probe (1"x1" or low-energy)Highly efficient for detection, but may be too sensitive and expensive for routine monitoring.[6]Very efficient.[6]
Liquid Scintillation Counter (LSC)Detection of removable surface contamination on smears or swabs.Indirect counting method.[6]
Gas Proportional Counter (GPC)Detection of removable surface contamination on smears or swabs.Indirect counting method.[6]
Gamma CounterDetection of removable surface contamination on smears or swabs; quantification in biological samples.Indirect counting method for smears; direct counting for samples.[6][7]
High Purity Germanium (HPGe) DetectorHigh-resolution gamma-ray spectroscopy for isotopic identification and quantification.[4]High resolution.[4]

Table 2: Instrumentation for the Detection and Quantification of this compound

Application in Drug Development: Radiolabeling of BOLD-100

A significant application of ¹⁰³Ru is in the preclinical evaluation of radiopharmaceuticals. A notable example is the radiolabeling of BOLD-100 (formerly IT-139), a ruthenium-based chemotherapeutic agent.[7][8]

Synthesis of [¹⁰³Ru]BOLD-100

The synthesis of [¹⁰³Ru]BOLD-100 is a multi-step process.[3]

Experimental Protocol:

  • Preparation of [¹⁰³Ru]RuCl₃: [¹⁰³Ru]RuCl₃ is obtained by neutron activation of natural RuCl₃·xH₂O.[7] The irradiated target is dissolved in concentrated hydrochloric acid.[7]

  • Reaction with Indazole: The [¹⁰³Ru]RuCl₃ solution is refluxed in ethanol and then reacted with indazole at an elevated temperature to form the indazolium trans-[tetrachloridobis(indazole)ruthenate(III)] complex.[3]

  • Conversion to Cesium Salt: The resulting complex is converted to the corresponding cesium salt by treatment with an excess of cesium chloride.[3]

  • Final Product Formation: The cesium salt is then converted to the final sodium salt, [¹⁰³Ru]BOLD-100.[3]

Preclinical Evaluation: Biodistribution Studies

Biodistribution studies are performed to understand the pharmacokinetic profile of the radiolabeled compound.

Experimental Protocol:

  • Animal Model: Tumor-bearing mice (e.g., Balb/c mice with CT26 allografts) are used.[8]

  • Administration: [¹⁰³Ru]BOLD-100 is administered to the mice.

  • Sample Collection: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), the mice are euthanized, and various organs and tissues (tumor, liver, kidney, muscle, heart, lung, spleen, pancreas, stomach, colon, small intestine, brain, bone, and blood) are collected.[7]

  • Quantification: The amount of radioactivity in each collected sample is measured using a gamma counter.[7] The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Production_and_Application_Workflow cluster_production Production cluster_separation Separation & Purification cluster_application Application in Drug Development Fission Nuclear Fission (U-235) AnionExchange Anion Exchange Chromatography Fission->AnionExchange Fission Product Mixture NeutronActivation Neutron Activation (102Ru(n,γ)103Ru) SolventExtraction Solvent Extraction NeutronActivation->SolventExtraction Irradiated Target Radiolabeling Radiolabeling ([103Ru]BOLD-100 Synthesis) AnionExchange->Radiolabeling Purified 103Ru SolventExtraction->Radiolabeling Biodistribution Preclinical Evaluation (Biodistribution Studies) Radiolabeling->Biodistribution Radiolabeled Compound

Caption: Workflow of this compound production, separation, and application.

Detection_Methodology cluster_direct_monitoring Direct Monitoring cluster_sample_analysis Sample Analysis Source This compound Source (e.g., Contaminated Surface, Biological Sample) GMCounter Geiger-Müller Counter Source->GMCounter Gross Contamination NaIProbe NaI Scintillation Probe Source->NaIProbe High Sensitivity Detection Smear Smear/Wipe Test Source->Smear Removable Contamination GammaCounter Gamma Counter Source->GammaCounter Biological Sample Quantification LSC Liquid Scintillation Counter Smear->LSC GPC Gas Proportional Counter Smear->GPC Smear->GammaCounter

Caption: Detection and quantification methods for this compound.

References

An In-depth Technical Guide to Electron Capture and Beta Emission in Ruthenium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay properties of key radioactive isotopes of Ruthenium (Ru), specifically focusing on Ruthenium-97 (⁹⁷Ru), Ruthenium-103 (¹⁰³Ru), and Ruthenium-106 (¹⁰⁶Ru). This document details their decay modes—electron capture and beta-minus emission—and presents extensive quantitative data, experimental methodologies for their characterization, and visual representations of their decay schemes.

Introduction to Beta Decay and Electron Capture

Beta decay is a fundamental radioactive process governed by the weak nuclear force, through which an unstable atomic nucleus transforms into a more stable configuration. This process conserves the mass number (A) but alters the atomic number (Z), thereby changing the element.

  • Beta-Minus (β⁻) Emission: Occurs in neutron-rich nuclei. A neutron is converted into a proton, with the emission of an electron (β⁻ particle) and an electron antineutrino. This process increases the atomic number by one (Z → Z+1).

  • Electron Capture (EC): Occurs in proton-rich nuclei. The nucleus captures one of its own inner atomic electrons (typically from the K or L shell), converting a proton into a neutron and emitting an electron neutrino. This process decreases the atomic number by one (Z → Z-1).[1] Electron capture is a competing process for all nuclei that can undergo positron emission and is the sole decay mode when the decay energy is insufficient for positron emission.[1]

The energy released in these decays is known as the Q-value. In beta decay, this energy is shared between the emitted beta particle, the (anti)neutrino, and the recoiling nucleus.[2]

Decay Characteristics of Key Ruthenium Isotopes

Ruthenium has several radioisotopes of interest in research and medicine. The primary decay mode for isotopes lighter than the stable isotopes is electron capture, while heavier isotopes decay via beta emission.[3] This guide focuses on ⁹⁷Ru, ¹⁰³Ru, and ¹⁰⁶Ru due to their relevant half-lives and applications.

Ruthenium-97 (⁹⁷Ru)

Ruthenium-97 decays exclusively via electron capture to Technetium-97 (⁹⁷Tc), primarily populating excited states that subsequently de-excite by emitting gamma rays.[4]

// Parent Nucleus Ru97 [label="⁹⁷Ru (T½ = 2.837 d)\nJπ = 5/2+\nQ_EC = 1115 keV", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Daughter Nucleus and its levels Tc97_g [label="⁹⁷Tc (Ground State)\nJπ = 9/2+", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Tc97_215 [label="215.75 keV\nJπ = 7/2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Tc97_324 [label="324.55 keV\nJπ = 5/2+", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for energy levels node [style=invis, width=0, height=0, label=""]; level_1115 [pos="0,3!", label=""]; level_324 [pos="2,2!", label=""]; level_215 [pos="2,1!", label=""]; level_0 [pos="2,0!", label=""];

// Position nodes Ru97 [pos="0,2.5!", shape=plaintext, fontcolor="#202124"]; Tc97_324 [pos="2,2!", shape=plaintext, fontcolor="#202124"]; Tc97_215 [pos="2,1!", shape=plaintext, fontcolor="#202124"]; Tc97_g [pos="2,0!", shape=plaintext, fontcolor="#202124"];

// Energy Level Lines edge [style=solid, arrowhead=none, color="#5F6368"]; {rank=same; level_1115; Ru97_line [pos="0,3!", shape=underline, label="⁹⁷Ru", fontcolor="#202124"];} {rank=same; level_324; Tc97_324_line [pos="2,2!", shape=underline, label="324.55 keV", fontcolor="#202124"];} {rank=same; level_215; Tc97_215_line [pos="2,1!", shape=underline, label="215.75 keV", fontcolor="#202124"];} {rank=same; level_0; Tc97_g_line [pos="2,0!", shape=underline, label="⁹⁷Tc (g.s.)", fontcolor="#202124"];}

// Decay Paths (Electron Capture) edge [style=solid, arrowhead=normal, color="#34A853", constraint=false]; Ru97_line -> Tc97_324_line [label=" EC (10.4%)", fontcolor="#34A853"]; Ru97_line -> Tc97_215_line [label=" EC (88.2%)", fontcolor="#34A853"];

// Gamma Transitions edge [style=solid, arrowhead=normal, color="#FBBC05", constraint=false]; Tc97_324_line -> Tc97_215_line [label=" γ 108.8 keV", fontcolor="#FBBC05"]; Tc97_215_line -> Tc97_g_line [label=" γ 215.75 keV", fontcolor="#FBBC05"]; Tc97_324_line -> Tc97_g_line [label=" γ 324.55 keV", fontcolor="#FBBC05"]; } .enddot Caption: Electron capture decay scheme of ⁹⁷Ru to ⁹⁷Tc.

Table 1: Decay Properties of ⁹⁷Ru

Property Value Unit
Half-life (T½) 2.837 days
Decay Mode Electron Capture (EC) -
Q-value (EC) 1115 keV

| Daughter Nuclide | ⁹⁷Tc | - |

Table 2: Major Radiations from ⁹⁷Ru Decay

Radiation Type Energy (keV) Intensity (%) Decay Path
Gamma 215.75 85.7 EC to 215.75 keV level
Gamma 324.55 10.9 EC to 324.55 keV level
Kα X-ray 18.6 ~68 Following K-shell capture

| Kβ X-ray | 20.9 | ~12 | Following K-shell capture |

This compound (¹⁰³Ru)

This compound is a fission product that decays via beta-minus emission to Rhodium-103 (¹⁰³Rh).[5][6] The decay predominantly populates excited states of ¹⁰³Rh, leading to the emission of characteristic gamma rays, with the 497.1 keV transition being the most prominent.[7]

// Parent Nucleus Ru103 [label="¹⁰³Ru (T½ = 39.26 d)\nJπ = 3/2+\nQ_β⁻ = 763.4 keV", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Daughter Nucleus and its levels Rh103_g [label="¹⁰³Rh (Stable)\nJπ = 1/2-", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Rh103_537 [label="537.0 keV\nJπ = 5/2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Rh103_39 [label="39.7 keV\nJπ = 7/2+", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for energy levels node [style=invis, width=0, height=0, label=""]; level_763 [pos="0,3!", label=""]; level_537 [pos="2,2!", label=""]; level_39 [pos="2,1!", label=""]; level_0 [pos="2,0!", label=""];

// Position nodes Ru103 [pos="0,2.5!", shape=plaintext, fontcolor="#202124"]; Rh103_537 [pos="2,2!", shape=plaintext, fontcolor="#202124"]; Rh103_39 [pos="2,1!", shape=plaintext, fontcolor="#202124"]; Rh103_g [pos="2,0!", shape=plaintext, fontcolor="#202124"];

// Energy Level Lines edge [style=solid, arrowhead=none, color="#5F6368"]; {rank=same; level_763; Ru103_line [pos="0,3!", shape=underline, label="¹⁰³Ru", fontcolor="#202124"];} {rank=same; level_537; Rh103_537_line [pos="2,2!", shape=underline, label="537.0 keV", fontcolor="#202124"];} {rank=same; level_39; Rh103_39_line [pos="2,1!", shape=underline, label="39.7 keV", fontcolor="#202124"];} {rank=same; level_0; Rh103_g_line [pos="2,0!", shape=underline, label="¹⁰³Rh (g.s.)", fontcolor="#202124"];}

// Decay Paths (Beta) edge [style=solid, arrowhead=normal, color="#34A853", constraint=false]; Ru103_line -> Rh103_537_line [label=" β⁻ (92.8%)", fontcolor="#34A853"]; Ru103_line -> Rh103_39_line [label=" β⁻ (6.4%)", fontcolor="#34A853"];

// Gamma Transitions edge [style=solid, arrowhead=normal, color="#FBBC05", constraint=false]; Rh103_537_line -> Rh103_39_line [label=" γ 497.1 keV", fontcolor="#FBBC05"]; Rh103_39_line -> Rh103_g_line [label=" γ 39.7 keV (IT)", fontcolor="#FBBC05"]; Rh103_537_line -> Rh103_g_line [label=" γ 537.0 keV", fontcolor="#FBBC05"]; } .enddot Caption: Beta-minus decay scheme of ¹⁰³Ru to ¹⁰³Rh.

Table 3: Decay Properties of ¹⁰³Ru

Property Value Unit
Half-life (T½) 39.26 days
Decay Mode Beta-minus (β⁻) -
Q-value (β⁻) 763.4 keV

| Daughter Nuclide | ¹⁰³Rh | - |

Table 4: Major Radiations from ¹⁰³Ru Decay

Radiation Type Energy (keV) Intensity (%) Decay Path
Beta-minus (Eₘₐₓ) 226.0 90.0 To 537.0 keV level
Beta-minus (Eₘₐₓ) 723.2 3.5 To 39.7 keV level
Gamma 497.1 88.9 537.0 → 39.7 keV

| Gamma | 610.3 | 5.6 | Crossover transition |

Ruthenium-106 (¹⁰⁶Ru)

Ruthenium-106 is notable for its longer half-life and its decay via pure beta-minus emission to a very short-lived daughter, Rhodium-106 (¹⁰⁶Rh).[8][9] ¹⁰⁶Ru itself emits no gamma rays. The subsequent decay of ¹⁰⁶Rh (T½ ≈ 30 seconds) to stable Palladium-106 (¹⁰⁶Pd) is characterized by high-energy beta particles and multiple gamma emissions.[8][10] In any measured sample, ¹⁰⁶Ru and ¹⁰⁶Rh are in secular equilibrium, meaning their activities are equal.[8]

// Parent Nucleus Ru106 [label="¹⁰⁶Ru (T½ = 371.8 d)\nJπ = 0+\nQ_β⁻ = 39.4 keV", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Daughter/Parent Nucleus Rh106 [label="¹⁰⁶Rh (T½ = 29.8 s)\nJπ = 1+\nQ_β⁻ = 3540 keV", fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

// Granddaughter Nucleus and its levels Pd106_g [label="¹⁰⁶Pd (Stable)\nJπ = 0+", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Pd106_511 [label="511.9 keV\nJπ = 2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd106_1134 [label="1134.2 keV\nJπ = 2+", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for energy levels node [style=invis, width=0, height=0, label=""]; level_3580 [pos="0,4!", label=""]; level_3540 [pos="2,3!", label=""]; level_1134 [pos="4,2!", label=""]; level_511 [pos="4,1!", label=""]; level_0 [pos="4,0!", label=""];

// Position nodes Ru106 [pos="0,3.5!", shape=plaintext, fontcolor="#202124"]; Rh106 [pos="2,2.5!", shape=plaintext, fontcolor="#202124"]; Pd106_1134 [pos="4,2!", shape=plaintext, fontcolor="#202124"]; Pd106_511 [pos="4,1!", shape=plaintext, fontcolor="#202124"]; Pd106_g [pos="4,0!", shape=plaintext, fontcolor="#202124"];

// Energy Level Lines edge [style=solid, arrowhead=none, color="#5F6368"]; {rank=same; level_3580; Ru106_line [pos="0,4!", shape=underline, label="¹⁰⁶Ru", fontcolor="#202124"];} {rank=same; level_3540; Rh106_line [pos="2,3!", shape=underline, label="¹⁰⁶Rh", fontcolor="#202124"];} {rank=same; level_1134; Pd106_1134_line [pos="4,2!", shape=underline, label="1134.2 keV", fontcolor="#202124"];} {rank=same; level_511; Pd106_511_line [pos="4,1!", shape=underline, label="511.9 keV", fontcolor="#202124"];} {rank=same; level_0; Pd106_g_line [pos="4,0!", shape=underline, label="¹⁰⁶Pd (g.s.)", fontcolor="#202124"];}

// Decay Paths (Beta) edge [style=solid, arrowhead=normal, color="#34A853", constraint=false]; Ru106_line -> Rh106_line [label=" β⁻ (100%)", fontcolor="#34A853"]; Rh106_line -> Pd106_1134_line [label=" β⁻ (10.6%)", fontcolor="#34A853"]; Rh106_line -> Pd106_511_line [label=" β⁻ (78.6%)", fontcolor="#34A853"]; Rh106_line -> Pd106_g_line [label=" β⁻ (9.4%)", fontcolor="#34A853"];

// Gamma Transitions edge [style=solid, arrowhead=normal, color="#FBBC05", constraint=false]; Pd106_1134_line -> Pd106_511_line [label=" γ 622.3 keV", fontcolor="#FBBC05"]; Pd106_511_line -> Pd106_g_line [label=" γ 511.9 keV", fontcolor="#FBBC05"]; } .enddot Caption: Sequential beta-minus decay of ¹⁰⁶Ru → ¹⁰⁶Rh → ¹⁰⁶Pd.

Table 5: Decay Properties of ¹⁰⁶Ru and ¹⁰⁶Rh

Property ¹⁰⁶Ru ¹⁰⁶Rh Unit
Half-life (T½) 371.8 29.8 days / seconds
Decay Mode β⁻ (pure) β⁻ -
Q-value (β⁻) 39.4 3540 keV

| Daughter Nuclide | ¹⁰⁶Rh | ¹⁰⁶Pd | - |

Table 6: Major Radiations from ¹⁰⁶Ru / ¹⁰⁶Rh Decay Chain

Emitting Nuclide Radiation Type Energy (keV) Intensity (%)
¹⁰⁶Ru Beta-minus (Eₘₐₓ) 39.4 100
¹⁰⁶Rh Beta-minus (Eₘₐₓ) 3540 78.6
¹⁰⁶Rh Gamma 511.9 20.6
¹⁰⁶Rh Gamma 621.9 9.8

| ¹⁰⁶Rh | Gamma | 1050.5 | 1.49 |

Experimental Protocols for Isotope Characterization

The characterization of Ruthenium isotopes involves a multi-step process including isotope production, chemical separation, source preparation, and radiation measurement.

Isotope Production and Radiochemical Separation
  • Production: Radioisotopes of Ruthenium are typically produced as fission products from the irradiation of Uranium-235 in a nuclear reactor.[5][6] Alternatively, specific isotopes like ⁹⁷Ru can be produced via charged-particle reactions, such as ⁹⁴Mo(α,n)⁹⁷Ru, in a cyclotron.[4]

  • Separation: A crucial step is the radiochemical separation of Ruthenium from the target material and other fission products. A common method involves the oxidation of Ruthenium to its volatile tetroxide form (RuO₄). The RuO₄ can then be distilled and collected in a suitable absorbing solution, such as hydrochloric acid or sodium hydroxide.[11] Solvent extraction using CCl₄ is another effective technique for separating RuO₄.[12]

Radiation Spectrometry

Gamma-Ray Spectroscopy is the primary method for identifying and quantifying gamma-emitting radionuclides like ⁹⁷Ru and ¹⁰³Ru, and the ¹⁰⁶Rh daughter of ¹⁰⁶Ru.

  • Detector: High-Purity Germanium (HPGe) detectors are used for their excellent energy resolution, which allows for the precise identification of gamma-ray energies.[7][13]

  • Setup: The HPGe detector is cooled to liquid nitrogen temperatures (~77 K) and enclosed in a lead shield to reduce background radiation. Signals from the detector are processed by a preamplifier, a spectroscopy amplifier, and a multi-channel analyzer (MCA) which generates the energy spectrum.

  • Calibration:

    • Energy Calibration: A calibration curve of channel number versus energy is established using standard sources with well-known gamma-ray energies (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu).[13][14]

    • Efficiency Calibration: The detector's efficiency at different energies is determined by measuring standard sources with certified activities. The efficiency (ε) is the ratio of the number of counts detected in a specific photopeak to the number of photons emitted by the source at that energy.[15][16] This calibration is crucial for determining the absolute activity of the sample.

  • Analysis: The resulting gamma-ray spectrum is analyzed to identify the energies of the photopeaks, which correspond to the gamma rays emitted by the sample. The net area of each photopeak is proportional to the activity of the radionuclide.

Beta Spectroscopy is used to measure the energy distribution of beta particles, particularly for pure beta emitters like ¹⁰⁶Ru.

  • Detector: Plastic scintillators or silicon detectors are commonly used for beta spectroscopy.[17][18][19] For ¹⁰⁶Ru, which is often used in medical applications, specialized dosimeters like diamond detectors or radiochromic films are also employed to measure dose distributions.[1][10]

  • Setup: A beta source is placed in proximity to the detector. The output signal, which is proportional to the energy deposited by the beta particle, is amplified and recorded by an MCA.

  • Analysis: Beta decay produces a continuous energy spectrum up to a maximum endpoint energy (Eₘₐₓ). Analysis of this spectrum helps confirm the identity of the isotope and is crucial for dosimetry calculations.

Coincidence Spectroscopy is a powerful technique to establish the relationships between different radiations in a decay scheme (e.g., which gamma rays are emitted in a cascade).

  • Setup: A typical gamma-gamma coincidence system uses two detectors (e.g., two HPGe detectors) positioned at an angle to each other with the source placed in between.[20][21]

  • Procedure: A logic circuit is configured to only record an event when both detectors register a signal within a very short time window (the resolving time). One detector can be set to "gate" on a specific energy peak, and the system will then record the spectrum from the second detector that is in coincidence with that gate. This allows for the construction of a detailed decay scheme.

// Final Output report [label="Final Report:\nHalf-life, Energies,\nIntensities, Decay Scheme", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; decay_scheme -> report; } .enddot Caption: Generalized workflow for the experimental characterization of radioactive isotopes.

Conclusion

This guide has provided a detailed technical overview of the decay characteristics of ⁹⁷Ru, ¹⁰³Ru, and ¹⁰⁶Ru. The quantitative data presented in the tables, combined with the decay scheme diagrams, offer a clear and concise reference for researchers. The summarized experimental protocols outline the standard methodologies used to obtain this data, highlighting the importance of high-resolution gamma spectroscopy and coincidence counting techniques. This information is vital for professionals in nuclear medicine, radiopharmaceutical development, and environmental monitoring who rely on a precise understanding of the properties of these ruthenium isotopes.

References

An In-depth Technical Guide to the Spin and Parity of the Ruthenium-103 Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear spin and parity of Ruthenium-103 (¹⁰³Ru). It is designed to serve as a detailed reference for researchers, scientists, and professionals in drug development who may work with or encounter this isotope in their research. This document consolidates key data, outlines the experimental and theoretical basis for its assigned nuclear properties, and presents this information in a clear and accessible format.

Core Nuclear Properties of this compound

This compound is a radioactive isotope of the element ruthenium, which is a transition metal with the atomic number 44. The nucleus of ¹⁰³Ru consists of 44 protons and 59 neutrons. Its key nuclear properties are summarized in the table below.

PropertyValue
Spin and Parity (J π ) 3/2 +
Half-life (T½)39.247(13) days[1]
Decay Modeβ⁻ (Beta decay)[1][2]
Daughter Nuclide¹⁰³Rh (Rhodium-103)[1][2]
Parent Nuclide¹⁰³Tc (Technetium-103)[1]
Mass Excess-87258.919 ± 2.049 keV[3]
Binding Energy884181.619 ± 2.053 keV[3]
Beta Decay Energy (Qβ⁻)763.355 ± 2.119 keV[3]
Magnetic Dipole Moment (μ)0.206(3) μN[1][3]
Electric Quadrupole Moment (Q)+0.62(2) barn[1][2][4][5][6]

Experimental Determination of Spin and Parity

The determination of the spin and parity of a nucleus is a complex process that relies on a variety of experimental techniques. For a nucleus like this compound, which undergoes beta decay followed by gamma-ray emission, methods such as beta-gamma and gamma-gamma angular correlation studies are pivotal.

A plausible experimental workflow for determining the spin and parity of ¹⁰³Ru involves the study of the cascades of radiation emitted during its decay. The parent nuclide, ¹⁰³Tc, decays to excited states of ¹⁰³Ru, which in turn decays via beta emission to excited states of ¹⁰³Rh. These excited states of ¹⁰³Rh then de-excite by emitting gamma rays.

Methodology:

  • Source Preparation: A source of ¹⁰³Tc is produced, which will decay to ¹⁰³Ru. Alternatively, a source of ¹⁰³Ru can be used directly. The source should be thin and uniformly distributed to minimize scattering effects.

  • Detector Setup: A coincidence spectrometer is employed, typically consisting of a beta detector (e.g., a plastic scintillator or a silicon detector) and two or more gamma-ray detectors (e.g., High-Purity Germanium - HPGe detectors). The detectors are placed at various angles relative to each other.

  • Coincidence Measurement: The system is configured to record events where a beta particle and a subsequent gamma ray (beta-gamma coincidence) or two consecutive gamma rays (gamma-gamma coincidence) are detected within a very short time window.

  • Angular Correlation Function: The coincidence count rate is measured as a function of the angle (θ) between the directions of the emitted radiations. This relationship is described by the angular correlation function, W(θ).

  • Data Analysis: The experimental W(θ) is fitted to a series of Legendre polynomials. The coefficients of this expansion are sensitive to the spins of the nuclear levels involved and the multipolarities of the transitions. By comparing these experimental coefficients with theoretical calculations for different possible spin and multipolarity assignments, the most probable spin and parity values for the nuclear states can be deduced.

experimental_workflow cluster_source Source Preparation cluster_detection Detection System cluster_measurement Measurement cluster_analysis Data Analysis Source ¹⁰³Ru Source Detectors Beta & Gamma Detectors (e.g., Plastic Scintillator & HPGe) Source->Detectors Radiation Emission Coincidence Coincidence Counting Detectors->Coincidence W_theta Determine W(θ) Coincidence->W_theta Angular Varying Detector Angles Angular->Coincidence Fit Fit to Legendre Polynomials W_theta->Fit Compare Compare with Theory Fit->Compare SpinParity Assign Spin and Parity Compare->SpinParity

Experimental Workflow for Spin-Parity Determination.

Theoretical Framework: The Nuclear Shell Model

The nuclear shell model is a theoretical framework that describes the arrangement of nucleons (protons and neutrons) within the nucleus in discrete energy levels, or shells, analogous to the electron shells in atoms. The spin and parity of a nucleus in its ground state are primarily determined by the properties of the unpaired, or "valence," nucleons.

For this compound, with 44 protons and 59 neutrons, the protons form a closed shell configuration, while the odd number of neutrons determines the overall spin and parity.

Shell Model Configuration for ¹⁰³Ru:

  • Protons (Z=44): The 44 protons fill the energy levels up to the 1g9/2 subshell, resulting in a paired configuration with a total angular momentum of 0.

  • Neutrons (N=59): The first 50 neutrons fill the major shells. The remaining 9 neutrons occupy the next available orbitals. According to the shell model, the likely configuration for the 59th neutron is in the 2d5/2 or 3s1/2 or 1g7/2 orbitals. However, due to pairing, the ground state spin and parity are determined by the last unpaired neutron. The experimentally observed spin of 3/2+ is consistent with the unpaired neutron occupying a d3/2 orbital, which can arise from a reordering of energy levels in this mass region.

The positive parity is determined by the orbital angular momentum (l) of the unpaired nucleon. For a d-orbital, l=2, which corresponds to positive parity (-1)l = (-1)2 = +1.

shell_model cluster_protons Protons (Z=44) cluster_neutrons Neutrons (N=59) cluster_total Total Nuclear Spin and Parity p_core Filled Shells (Paired Protons) p_spin J_p = 0 J_total J = J_p + j_n = 3/2 p_spin->J_total n_core Filled Shells (50 Neutrons) n_valence 9 Valence Neutrons n_unpaired Unpaired Neutron in d₃/₂ n_spin j_n = 3/2 n_parity Parity = (-1)² = + n_spin->J_total Pi_total π = π_p * π_n = + n_parity->Pi_total

Nuclear Shell Model Prediction for ¹⁰³Ru.

Decay Scheme of this compound

The decay of ¹⁰³Ru to ¹⁰³Rh provides further evidence for its spin and parity assignment. The beta decay proceeds primarily to excited states in ¹⁰³Rh, which then de-excite via gamma emission. The characteristics of these transitions, particularly their branching ratios and multipolarities, must be consistent with the spin and parity assignments of the initial and final states. The decay scheme illustrates the energy levels and transitions involved.

decay_scheme cluster_ru ¹⁰³Ru cluster_rh ¹⁰³Rh Ru103 Jπ = 3/2+ Rh_excited Excited States Ru103->Rh_excited β⁻ decay Rh_ground Ground State Jπ = 1/2- Rh_excited->Rh_ground γ emission

Simplified Decay Scheme of ¹⁰³Ru.

The primary beta decay from the 3/2+ ground state of ¹⁰³Ru populates several excited states in ¹⁰³Rh. The subsequent gamma transitions to the 1/2- ground state of ¹⁰³Rh are consistent with the established spin and parity of ¹⁰³Ru.

This technical guide provides a summary of the current understanding of the spin and parity of the this compound nucleus, grounded in both experimental evidence and theoretical models. The presented data and methodologies are intended to be a valuable resource for professionals in related scientific fields.

References

Ruthenium-103: A Technical Guide to Early Experimental Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-103 (¹⁰³Ru), a radioisotope of ruthenium, has been a subject of scientific inquiry for several decades, particularly for its potential applications in nuclear medicine. With a half-life of 39.26 days and the emission of both beta particles and gamma radiation, it has been explored for its utility in both diagnostics and therapy.[1] This technical guide provides an in-depth overview of early experimental studies involving this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document will delve into the foundational research that has paved the way for modern investigations into Ruthenium-based radiopharmaceuticals.

While recent research has focused on sophisticated applications of ¹⁰³Ru, such as the radiolabeling of the promising chemotherapeutic agent BOLD-100, a historical perspective on the early biodistribution and tumor-targeting studies is crucial for a comprehensive understanding of the field.[2][3] This guide will synthesize data from these pioneering experiments, presenting them in a clear and accessible format, including detailed experimental protocols and visual representations of workflows and pathways.

Physicochemical Properties of this compound

A solid understanding of the nuclear and physical properties of this compound is fundamental to its application in experimental studies.

PropertyValue
Half-life 39.26 days
Decay Mode β⁻
Beta Energy (Max) 0.226 MeV
Gamma Energy 0.497 MeV (88.9%)
Biological Half-life (Total Body) 7.3 days
Effective Half-life (Total Body) 6.2 days

Data sourced from various radionuclide data sheets.[4]

Early Experimental Studies: Biodistribution and Tumor Imaging

The 1970s and 1980s saw the first explorations into the in vivo behavior of this compound compounds. These early studies were critical in establishing the foundational knowledge of its distribution in biological systems and its potential for tumor localization.

Biodistribution of ¹⁰³RuCl₃ in Rodents

Pioneering studies investigated the distribution of simple inorganic forms of this compound, such as Ruthenium(III) chloride (¹⁰³RuCl₃), in animal models. These experiments provided the first glimpse into which organs and tissues preferentially accumulate the radionuclide.

A study in rats intravenously administered with ¹⁰³RuCl₃ revealed that the radionuclide was rapidly cleared from the blood and deposited in various organs within the first few hours.[5] The highest concentrations of ¹⁰³Ru were observed in the spleen, followed by the liver and kidney.[6] Notably, the uptake in tumor tissue was found to be approximately five times higher than in muscle, suggesting a potential for tumor imaging.[6]

Table 1: Biodistribution of Intravenously Administered ¹⁰³RuCl₃ in Rats with AH-130 Tumors

Organ/TissueRelative Uptake
SpleenHighest
LiverHigh
KidneyHigh
Tumor~5x Muscle
MuscleLowest

Data compiled from a 1975 study on rodent tumor models.[6]

Experimental Protocol: Biodistribution of ¹⁰³RuCl₃ in Tumor-Bearing Rats

Objective: To determine the tissue distribution of intravenously administered ¹⁰³RuCl₃ in rats bearing AH-130 tumors.

Animal Model: Rats bearing subcutaneously implanted AH-130 tumors.[6]

Radiopharmaceutical: this compound chloride (¹⁰³RuCl₃) in a sterile saline solution.

Administration: Intravenous injection of ¹⁰³RuCl₃.[6]

Methodology:

  • Rats were euthanized at various time points post-injection.

  • Organs and tissues of interest (spleen, liver, kidney, tumor, muscle, etc.) were excised, weighed, and rinsed.

  • The radioactivity in each sample was measured using a gamma counter.

  • The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ to determine the biodistribution profile.

  • Scintigraphy was performed on some animals to visualize tumor uptake.[6]

Metabolism of [¹⁰³Ru]Ruthenocene

In addition to inorganic salts, early research also explored organometallic compounds. A 1978 study investigated the metabolic fate of [¹⁰³Ru]ruthenocene in mice and rats.[7] The study found that most of the ¹⁰³Ru was eliminated within 24 hours, with the remainder localizing primarily in the liver, gastrointestinal tract, and fat. The excretion occurred via bile and urine in the form of ruthenocene-O-glucuronide.[7]

Table 2: Excretion and Localization of [¹⁰³Ru]ruthenocene in Mice and Rats

ParameterObservation
Primary Excretion Route Bile and Urine
Major Metabolite Ruthenocene-O-glucuronide
Primary Localization (post 24h) Liver, GI Tract, Fat

Summary of findings from a 1978 metabolic study.[7]

Experimental Protocol: Metabolism of [¹⁰³Ru]ruthenocene

Objective: To investigate the metabolic fate, excretion, and organ distribution of [¹⁰³Ru]ruthenocene in mice and rats.

Animal Model: Mice and rats.[7]

Radiopharmaceutical: [¹⁰³Ru]ruthenocene.

Administration: Intravenous, intraperitoneal, and oral routes were investigated.[7]

Methodology:

  • Following administration, animals were housed in metabolic cages to collect urine and feces separately.

  • At selected time points, animals were euthanized, and organs were collected.

  • Radioactivity in excreta and tissues was measured.

  • Bile was collected from cannulated bile ducts to identify biliary excretion.

  • Metabolites in urine and bile were analyzed using enzymatic hydrolysis (with β-glucuronidase) and mass spectrometry to identify the chemical form of the excreted ruthenium.[7]

Clinical Trials: Tumor Scanning with ¹⁰³Ru

Building on promising preclinical data, a clinical trial was conducted in 1976 to evaluate the utility of ¹⁰³Ru for tumor scanning in 37 patients with various malignancies.[8] The study found that malignant tumors were successfully visualized in a significant percentage of cases.

Table 3: Results of Tumor Scintigraphy with ¹⁰³Ru in Cancer Patients

Tumor TypeStrongly PositiveSlightly Positive
All Malignant Tumors 54%27%
Head and Neck Tumors 77% (10/13)23% (3/13)
Primary Lung Cancer 75% (6/8)-

Data from a 1976 clinical trial on tumor scanning.[8]

The study also noted that two cases of inflammatory lesions showed positive scans, indicating that ¹⁰³Ru was likely not suitable for distinguishing between cancer and inflammation. The tumor-to-normal tissue uptake ratio in four lung cancer patients ranged from 1.35 to 2.45.[8]

Modern Preclinical Studies: [¹⁰³Ru]BOLD-100

Research into this compound has evolved significantly, with recent studies focusing on its use to radiolabel complex chemotherapeutic agents. A prime example is BOLD-100 (formerly IT-139), a ruthenium-based anticancer drug currently in clinical trials for various cancers.[2][9] Radiolabeling BOLD-100 with ¹⁰³Ru allows for detailed pharmacokinetic and biodistribution studies.

Synthesis and In Vitro Cytotoxicity of [¹⁰³Ru]BOLD-100

A 2023 study detailed the synthesis of carrier-added [¹⁰³Ru]BOLD-100.[2] The radiolabeled compound was then evaluated for its cytotoxic effects in vitro against two colon carcinoma cell lines, HCT116 and CT26. The results showed no significant difference in cytotoxicity between the radiolabeled and non-radiolabeled BOLD-100.[2]

Table 4: In Vitro Cytotoxicity (IC₅₀) of BOLD-100 and [¹⁰³Ru]BOLD-100

CompoundCell LineIC₅₀ (µM)
BOLD-100HCT116Data not provided in abstract
[¹⁰³Ru]BOLD-100HCT116Data not provided in abstract
BOLD-100CT26Data not provided in abstract
[¹⁰³Ru]BOLD-100CT26Data not provided in abstract

(Note: While the study states cytotoxicity was determined, specific IC₅₀ values were not in the referenced abstract. The key finding was the identical cytotoxic profiles.)

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To compare the antiproliferative activity of non-radioactive BOLD-100 and [¹⁰³Ru]BOLD-100.

Cell Lines: Human colon carcinoma (HCT116) and murine colon carcinoma (CT26).[2]

Compounds: BOLD-100 and [¹⁰³Ru]BOLD-100.

Methodology:

  • Cells were seeded in 96-well plates and allowed to adhere.

  • Varying concentrations of BOLD-100 and [¹⁰³Ru]BOLD-100 were added to the wells.

  • The cells were incubated with the compounds for 96 hours.

  • Cell viability was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance was measured, and IC₅₀ values were calculated.

In Vivo Biodistribution of [¹⁰³Ru]BOLD-100

The same study also performed biodistribution experiments in Balb/c mice bearing CT26 allografts. The tissue distribution of [¹⁰³Ru]BOLD-100 was studied over a 72-hour period. The results indicated that the biodistribution profiles of the radiolabeled and non-radiolabeled compounds were nearly identical.[2]

Table 5: Biodistribution of [¹⁰³Ru]BOLD-100 in CT26 Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Organ/Tissue4 h24 h48 h72 h
Blood Specific data not in abstract
Liver
Spleen
Kidneys
Tumor
Muscle

(Note: A detailed table with specific %ID/g values at each time point would require access to the full study data. The key finding was the similar biodistribution to the non-radioactive analog.)

Experimental Protocol: In Vivo Biodistribution of [¹⁰³Ru]BOLD-100

Objective: To determine and compare the pharmacokinetic and biodistribution profiles of BOLD-100 and [¹⁰³Ru]BOLD-100.

Animal Model: Balb/c mice bearing CT26 allografts.[2]

Radiopharmaceutical: [¹⁰³Ru]BOLD-100.

Administration: Intravenous injection.

Methodology:

  • Mice were injected with [¹⁰³Ru]BOLD-100.

  • At various time points (e.g., 4, 24, 48, and 72 hours) post-injection, cohorts of mice were euthanized.[2]

  • Blood, major organs, and tumor tissue were collected, weighed, and the radioactivity was measured using a gamma counter.

  • The %ID/g was calculated for each tissue at each time point to establish the biodistribution profile.

Visualizing Experimental Workflows

Diagrams created using the DOT language can effectively illustrate the logical flow of the experimental protocols described.

experimental_workflow_biodistribution cluster_animal_prep Animal Preparation cluster_administration Compound Administration cluster_data_collection Data Collection cluster_analysis Data Analysis animal_model Tumor-Bearing Rodent Model injection Intravenous Injection of ¹⁰³Ru Compound animal_model->injection euthanasia Euthanasia at Time Points injection->euthanasia dissection Organ & Tumor Dissection euthanasia->dissection measurement Gamma Counting of Samples dissection->measurement calculation Calculate %ID/g measurement->calculation profile Generate Biodistribution Profile calculation->profile

Caption: General workflow for in vivo biodistribution studies of ¹⁰³Ru compounds.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates add_compound Add Varying Concentrations of ¹⁰³Ru Compound cell_seeding->add_compound incubation Incubate for 96 hours add_compound->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate ic50_calc Calculate IC₅₀ Values read_plate->ic50_calc comparison Compare Cytotoxicity Profiles ic50_calc->comparison

Caption: Workflow for in vitro cytotoxicity assessment of ¹⁰³Ru compounds.

Conclusion

The early experimental studies involving this compound laid a critical foundation for the subsequent development of ruthenium-based radiopharmaceuticals. The initial investigations into the biodistribution of simple ruthenium salts and organometallic compounds in rodents provided essential insights into their in vivo behavior and demonstrated their potential for tumor localization. The early clinical trials, while preliminary, further underscored the possibility of using ¹⁰³Ru for tumor imaging.

Modern research, exemplified by the studies on [¹⁰³Ru]BOLD-100, builds directly upon this foundational knowledge. The ability to radiolabel complex therapeutic molecules like BOLD-100 without altering their biological activity is a testament to the advancements in radiochemistry. These contemporary studies allow for much more detailed investigations into pharmacokinetics and drug targeting.

For professionals in drug development, this historical and technical overview highlights the enduring relevance of this compound as a tool in preclinical research. The consistent finding that radiolabeling with ¹⁰³Ru does not significantly alter the biological properties of the parent molecule makes it an invaluable asset for evaluating the in vivo performance of new ruthenium-based drug candidates. Future research will likely continue to leverage ¹⁰³Ru in the preclinical pipeline to de-risk and optimize the next generation of metallodrugs.

References

Methodological & Application

Application Notes and Protocols for Ruthenium-103 Radiolabeling of Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-103 (¹⁰³Ru) is a promising radionuclide for applications in nuclear medicine and radiopharmaceutical research. With a physical half-life of 39.35 days and the emission of both beta particles (Eβ(max) = 226.0 keV) and gamma photons (Eγ = 497.1 keV), it offers potential for both therapeutic and imaging applications.[1][2] The ability to label peptides and proteins with ¹⁰³Ru allows for the investigation of their pharmacokinetic profiles, assessment of their potential as targeted radiotherapeutics, and the development of new diagnostic agents.[3][4][5]

These application notes provide a comprehensive overview of the methodologies and protocols for the successful radiolabeling of peptides and proteins with this compound. The information is intended to guide researchers in the development of novel ¹⁰³Ru-based radiopharmaceuticals.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for dosimetry calculations, radiation safety procedures, and imaging parameter selection.

PropertyValueReference
Physical Half-Life 39.35 days[1][6]
Decay Mode β⁻[7]
Principal Beta Energy (Eβmax) 226.0 keV (90.0%)[1]
Principal Gamma Energy (Eγ) 497.1 keV (88.9%)[1]
Specific Activity (theoretical) 32,617.77 Ci/g[6][7]
Specific Gamma Constant 0.33 mrem/h at 1.0 meter per mCi[1][6]

Principle of Radiolabeling

The radiolabeling of peptides and proteins with metallic radionuclides like ¹⁰³Ru is typically achieved through an indirect method.[8] This involves the use of a bifunctional chelator, which is a molecule that has two distinct functional groups. One group strongly binds the radiometal (in this case, ¹⁰³Ru), while the other group covalently attaches to the peptide or protein.[9][10] This approach ensures a stable complex between the radionuclide and the biomolecule, preventing the premature release of the radioisotope in vivo.

A general workflow for this process is illustrated below.

G cluster_0 Preparation of Biomolecule cluster_1 Conjugation cluster_2 Radiolabeling cluster_3 Quality Control Peptide Peptide/Protein Synthesis & Purification Conjugation Conjugation Reaction (Peptide/Protein + Chelator) Peptide->Conjugation Target Biomolecule Chelator Bifunctional Chelator (e.g., DOTA-NHS ester) Chelator->Conjugation Chelating Agent Purification1 Purification of Conjugate (e.g., HPLC, SEC) Conjugation->Purification1 Labeling Radiolabeling Reaction (Conjugate + ¹⁰³Ru) Purification1->Labeling Chelator-Biomolecule Conjugate Ru103 [¹⁰³Ru]RuCl₃ Solution Ru103->Labeling Radionuclide Purification2 Purification of Radiolabeled Product Labeling->Purification2 QC Quality Control Tests (RCP, Stability, etc.) Purification2->QC FinalProduct Final ¹⁰³Ru-labeled Peptide/Protein QC->FinalProduct

Caption: General workflow for indirect radiolabeling of peptides and proteins with ¹⁰³Ru.

Experimental Protocols

Protocol 1: Conjugation of a Bifunctional Chelator to a Peptide

This protocol describes the conjugation of a commonly used bifunctional chelator, DOTA-NHS ester, to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

  • Peptide of interest

  • DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • PD-10 desalting column

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • Chelator Preparation: Dissolve a 5- to 10-fold molar excess of DOTA-NHS ester in anhydrous DMF.

  • Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. The final concentration of DMF should not exceed 10% (v/v).

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or at 4°C overnight.

  • Purification:

    • Purify the DOTA-peptide conjugate from unreacted chelator and byproducts using a PD-10 desalting column, eluting with sterile water or a suitable buffer.

    • For higher purity, use preparative reverse-phase HPLC (RP-HPLC).[11]

  • Characterization: Confirm the identity and purity of the DOTA-peptide conjugate by analytical HPLC and mass spectrometry.

  • Storage: Lyophilize the purified conjugate and store at -20°C or below.

Protocol 2: ¹⁰³Ru-Radiolabeling of a DOTA-Conjugated Peptide

This protocol is adapted from established procedures for radiolabeling DOTA-conjugates and the chemistry observed in the labeling of ruthenium-based compounds.[3][12]

Materials:

  • DOTA-conjugated peptide

  • [¹⁰³Ru]RuCl₃ in 0.1 M HCl

  • 0.2 M Sodium acetate buffer (pH 5.0)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) strips

  • Radio-HPLC system

Procedure:

  • Preparation: In a sterile, metal-free reaction vial, add 50-100 µg of the DOTA-conjugated peptide.

  • Buffering: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0) to the vial.

  • Radionuclide Addition: Add 1-5 mCi (37-185 MBq) of [¹⁰³Ru]RuCl₃ solution to the reaction vial. Ensure the final pH of the reaction mixture is between 4.5 and 5.5.

  • Incubation: Securely cap the vial and incubate at 95-100°C for 30-60 minutes.

  • Quality Control (Radiochemical Purity):

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0) to separate the labeled peptide from free ¹⁰³Ru.

    • Analyze the strip using a radiochromatogram scanner to determine the radiochemical purity (RCP).

  • Purification (if necessary): If the RCP is below 95%, purify the ¹⁰³Ru-DOTA-peptide using a C18 Sep-Pak cartridge or radio-HPLC.

  • Final Formulation: After purification, formulate the final product in a physiologically compatible buffer (e.g., saline or PBS).

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of radiopharmaceuticals.[13][14] Key quality control tests for ¹⁰³Ru-labeled peptides and proteins are summarized in Table 2.

ParameterMethodAcceptance CriteriaReference
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC> 95%[3]
Radionuclidic Purity Gamma Ray Spectrometry> 99.9%[4]
pH pH meter or pH strips6.5 - 7.5General Practice
Sterility Standard microbiological testsSterileGeneral Practice
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testAs per pharmacopeia standardsGeneral Practice
In vitro Stability Incubation in human serum followed by Radio-HPLC analysis> 90% intact after 24h[15][16][17]

Quantitative Data Summary

The efficiency and outcome of the radiolabeling process can be quantified by several parameters. Table 3 provides a summary of expected or reported values for ¹⁰³Ru-labeled molecules. Note that values for peptides and proteins are extrapolated from similar systems and the ¹⁰³Ru-BOLD-100 study, as specific data for ¹⁰³Ru-peptides is limited.

ParameterTypical ValueNotesReference
Radiochemical Yield 80-95%Dependent on reaction conditions and precursor amount.[4]
Radiochemical Purity (post-purification) > 95%Essential for minimizing off-target radiation dose.[3]
Molar Activity 1.2–19.4 MBq/µmolFor carrier-added ¹⁰³Ru. Higher values are achievable with no-carrier-added ¹⁰³Ru.[4]
Specific Activity VariableDependent on molar activity and molecular weight of the biomolecule.[18]

Applications in Oncology Research

A primary application of radiolabeled biomolecules is in oncology for cancer diagnosis and therapy.[2][9][19] Ruthenium-based compounds, such as BOLD-100, are being investigated as chemotherapeutics.[3][5] Labeling such compounds, or peptides that target tumor-specific receptors, with ¹⁰³Ru allows for detailed pharmacokinetic studies.

One mechanism by which macromolecules and nanoparticles accumulate in tumors is the Enhanced Permeability and Retention (EPR) effect.[20] This is particularly relevant for ¹⁰³Ru-labeled proteins like albumin or antibody fragments, which have a longer circulation time.

G cluster_1 Tumor Microenvironment cluster_2 Normal Tissue BloodVessel Blood Vessel LeakyVessel Leaky Vasculature (Fenestrations) TightVessel Tight Endothelial Junctions Radiotracer ¹⁰³Ru-Protein Radiotracer->LeakyVessel Extravasation Radiotracer->TightVessel Limited Extravasation Tumor Tumor Cells LeakyVessel->Tumor Accumulation (Poor Lymphatic Drainage) NormalTissue Normal Cells

Caption: Enhanced Permeability and Retention (EPR) effect in tumor targeting.

Conclusion

This compound presents a valuable tool for the radiolabeling of peptides and proteins. By employing bifunctional chelators, stable ¹⁰³Ru-bioconjugates can be produced with high radiochemical purity. The protocols and data presented herein provide a foundation for researchers to develop and evaluate novel ¹⁰³Ru-labeled radiopharmaceuticals for preclinical and potentially clinical applications, particularly in the field of oncology. Careful adherence to quality control procedures is paramount to ensure the production of safe and effective radiolabeled agents.

References

Application of Ruthenium-103 in Environmental Tracing: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of Ruthenium-103 (¹⁰³Ru) as a radiotracer in environmental studies. Due to its moderate half-life and distinct gamma emissions, ¹⁰³Ru presents a viable option for tracing various environmental processes over short to medium timescales.

Introduction to this compound as an Environmental Tracer

This compound is a radioisotope of the element ruthenium, produced as a fission product in nuclear reactors.[1] Its utility as an environmental tracer stems from its suitable half-life of approximately 39.3 days, which allows for the tracking of processes that occur over several weeks to months.[1][2][3] Its decay via beta emission is followed by the emission of a prominent gamma ray at 497.1 keV, which is readily detectable.[4]

While not as commonly used as some other environmental tracers, ¹⁰³Ru has been utilized in specific research contexts, particularly in studies related to the atmospheric transport of radionuclides and as a research tool to understand the chemical behavior of ruthenium in various systems.[5][6] Its application can be extended to tracing sediment transport, water pollution, and biological uptake.

Properties of this compound

A thorough understanding of the physical and radiological properties of ¹⁰³Ru is crucial for its effective and safe use as an environmental tracer.

Physical and Decay Characteristics
PropertyValue
Half-life39.26 days[3]
Decay ModeBeta (β⁻) emission[1]
Decay ProductRhodium-103 (¹⁰³Rh) (stable)[1]
Beta Energy (Eβ max)226.0 keV (90.0% abundance)[4]
Gamma Energy (Eγ)497.1 keV (88.9% abundance)[4]
Specific Activity1.207 x 10¹⁵ Bq/g[2]
Radiological Safety Considerations
Shielding Requirements
Beta RadiationPlexiglass (low-Z material) is effective.
Gamma RadiationLead (high-Z material) is required for effective shielding.[4]
Handling Precautions
Personal Protective EquipmentLab coat, disposable gloves, and safety glasses are mandatory.[4]
Contamination MonitoringRegular wipe tests of work surfaces are essential.[4]
Waste DisposalAll radioactive waste must be disposed of in accordance with institutional and national regulations.

Experimental Protocols

The following protocols provide detailed methodologies for the application of ¹⁰³Ru in environmental tracing studies.

General Workflow for a ¹⁰³Ru Environmental Tracing Study

The logical flow of a typical environmental tracing experiment using ¹⁰³Ru is outlined below.

G A Experimental Design & Tracer Selection B Tracer Preparation (¹⁰³Ru in appropriate chemical form) A->B Define objectives C Introduction of Tracer into the System B->C Ensure compatibility with system D Sample Collection (e.g., sediment cores, water samples) C->D Controlled release E Sample Preparation for Analysis D->E Time-series or spatial sampling F Radiometric Measurement (e.g., Gamma Spectrometry) E->F Concentration/drying G Data Analysis & Interpretation F->G Quantify ¹⁰³Ru activity H Decontamination & Waste Disposal G->H Model transport/fate

Caption: General workflow for a ¹⁰³Ru environmental tracing experiment.

Protocol for Tracing Sediment Transport

This protocol outlines a hypothetical experiment to trace the movement of fine sediments in a coastal environment using ¹⁰³Ru.

Objective: To quantify the short-term transport and deposition rates of fine sediment from a specific source.

Materials:

  • ¹⁰³Ru in a stable, insoluble form (e.g., adsorbed onto fine sediment particles or as insoluble ruthenium oxide).

  • Sediment coring equipment.

  • Sample containers.

  • High-purity germanium (HPGe) gamma spectrometer.

  • Drying oven.

  • Personal protective equipment (PPE).

Procedure:

  • Tracer Preparation:

    • Obtain a certified solution of ¹⁰³RuCl₃.

    • Adsorb the ¹⁰³Ru onto a batch of fine sediment collected from the study site by mixing in a controlled laboratory environment. This can be achieved by slurrying the sediment with the ¹⁰³Ru solution and allowing it to equilibrate, followed by washing to remove any unbound tracer.

    • Alternatively, precipitate ¹⁰³Ru as an insoluble oxide and mix it with the sediment.

    • Characterize the activity of the labeled sediment per unit mass.

  • Tracer Introduction:

    • Carefully introduce the labeled sediment at the point source of interest. The introduction should be done in a way that minimizes initial disturbance and mimics natural sediment input.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 3, 7, 15, and 30 days), collect sediment cores from various locations around the introduction point. The sampling grid should be designed to capture the expected transport pathways.

  • Sample Preparation:

    • Extrude each sediment core and slice it into sections of a defined thickness (e.g., 1 cm).

    • Dry each sediment section to a constant weight in an oven at a low temperature (e.g., 60°C) to avoid volatilization of any ruthenium compounds.

    • Homogenize each dried section.

  • Radiometric Measurement:

    • Place a known mass of each dried sediment section in a calibrated geometry for the HPGe gamma spectrometer.

    • Acquire a gamma spectrum for a sufficient time to obtain good counting statistics for the 497.1 keV peak of ¹⁰³Ru.

  • Data Analysis:

    • Calculate the activity of ¹⁰³Ru per unit mass of sediment for each core section.

    • Map the spatial distribution of ¹⁰³Ru at each sampling time to determine the direction and rate of sediment transport.

    • Analyze the vertical distribution of ¹⁰³Ru in the sediment cores to assess deposition and mixing depths.

Protocol for Detection of ¹⁰³Ru in Environmental Samples

This protocol describes the general procedure for quantifying ¹⁰³Ru in environmental samples, such as soil, water, or air filters, primarily through gamma spectrometry.

Objective: To determine the concentration of ¹⁰³Ru in an environmental sample.

Materials:

  • High-purity germanium (HPGe) or Sodium Iodide (NaI) gamma spectrometer.

  • Appropriate sample containers (e.g., Marinelli beakers).

  • Analytical balance.

  • Drying oven or freeze-dryer.

Procedure:

  • Sample Preparation:

    • Soil/Sediment: Dry the sample to a constant weight, homogenize, and place a known mass into a calibrated counting container.

    • Water: If the concentration is expected to be low, pre-concentration may be necessary. This can be achieved by evaporation or by passing a large volume of water through an ion-exchange resin that retains ruthenium.

    • Air Filters: The filter can be directly placed in a suitable geometry for counting.

  • Gamma Spectrometry Analysis:

    • Place the prepared sample in the detector shield.

    • Acquire a gamma spectrum. The counting time will depend on the sample activity and the desired detection limit.

    • Identify the 497.1 keV photopeak corresponding to ¹⁰³Ru.

    • Quantify the peak area and calculate the activity of ¹⁰³Ru in the sample using the detector efficiency calibration for the specific sample geometry and energy.

  • Quality Control:

    • Analyze a blank sample to determine the background radiation.

    • Use a certified reference material containing ¹⁰³Ru to verify the accuracy of the measurement.

    • Perform replicate measurements to assess precision.

Data Presentation

Quantitative data from ¹⁰³Ru tracing studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Atmospheric Transport Data Example

The following table summarizes hypothetical data from a study on the atmospheric transport of ¹⁰³Ru, similar to what might be collected following a radiological release.[7]

LocationSample Type¹⁰³Ru Concentration (µBq/m³)
Site A (10 km from source)Air Filter150 ± 15
Site B (50 km from source)Air Filter35 ± 5
Site C (200 km from source)Air Filter2.6 ± 0.5
Sediment Transport Data Example

This table presents hypothetical results from the sediment tracing experiment described in Protocol 3.2.

Sampling Location (Distance from source)Time After Introduction (days)¹⁰³Ru Activity (Bq/kg dry weight)
10 m East3580 ± 60
10 m West3120 ± 15
50 m East395 ± 10
10 m East15210 ± 25
50 m East15150 ± 20
100 m East1545 ± 8

Signaling Pathways and Logical Relationships

The application of ¹⁰³Ru in environmental tracing involves a series of interconnected steps and considerations, from its production to its final detection and data interpretation.

G cluster_0 Tracer Source & Properties cluster_1 Environmental Application cluster_2 Detection & Analysis A Nuclear Fission Product B Half-life: 39.3 days A->B C Gamma Emission: 497.1 keV A->C D Sediment Transport B->D Suitable timescale E Water Movement B->E Suitable timescale G Gamma Spectrometry C->G Characteristic energy D->G E->G F Atmospheric Dispersion F->G I Data Interpretation G->I H Liquid Scintillation H->I

Caption: Key aspects of ¹⁰³Ru application in environmental tracing.

References

Application Notes and Protocols for In Vivo Biodistribution Studies in Mice Using Ruthenium-103

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing Ruthenium-103 (¹⁰³Ru) in preclinical in vivo biodistribution studies in mice. This compound is a valuable radioisotope for this purpose, serving as a gamma emitter that allows for the quantitative assessment of the localization and clearance of radiolabeled compounds in various tissues and organs. Its relatively long half-life of 39.3 days makes it suitable for studies of compounds with slower pharmacokinetic profiles.[1] Furthermore, ¹⁰³Ru is often employed as a readily available model nuclide for the SPECT imaging agent Ruthenium-97 (⁹⁷Ru).[2][3]

Application Notes

Ruthenium-based compounds are a promising class of metallodrugs with applications in cancer therapy.[2][4] Radiolabeling these and other compounds with ¹⁰³Ru enables detailed pharmacokinetic studies, providing crucial information for drug development, including target engagement, off-target accumulation, and excretion pathways.

Key Applications of ¹⁰³Ru in Biodistribution Studies:

  • Preclinical Evaluation of Novel Therapeutics: Assessing the in vivo behavior of new drug candidates, such as the ruthenium-based chemotherapeutic agent BOLD-100.[2][3][5][6][7]

  • Pharmacokinetic and Dosimetry Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and calculating radiation dosimetry.

  • Tumor Targeting and Penetration: Evaluating the ability of a compound to accumulate in tumor tissue, as demonstrated in studies with [¹⁰³Ru]BOLD-100 in mice bearing CT26 allografts.[2][5]

  • Evaluation of Organometallic Complexes: Investigating the biodistribution of various organometallic ruthenium complexes, such as RAPTA-C, to understand their in vivo stability and clearance.[4][8][9]

  • Studies with Inorganic Ruthenium Salts: While less common for targeted drug delivery, the biodistribution of simple salts like ¹⁰³RuCl₃ has been investigated to understand the general behavior of ruthenium in biological systems.

Experimental Workflow Overview:

The general workflow for a biodistribution study using a ¹⁰³Ru-labeled compound involves several key stages, from the production of the radioisotope to the final data analysis.

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Data Collection & Analysis Ru103_Production ¹⁰³Ru Production (e.g., neutron irradiation) Radiolabeling Radiolabeling of Target Compound Ru103_Production->Radiolabeling QC Quality Control (e.g., HPLC) Radiolabeling->QC Animal_Model Animal Model Preparation (e.g., tumor implantation) QC->Animal_Model Injection Intravenous Injection of ¹⁰³Ru-Compound Animal_Model->Injection Time_Points Housing for Defined Time Points Injection->Time_Points Sacrifice Euthanasia and Organ Harvesting Time_Points->Sacrifice Counting Gamma Counting of Tissues Sacrifice->Counting Data_Analysis Data Analysis (%ID/g calculation) Counting->Data_Analysis

General workflow for a ¹⁰³Ru biodistribution study.

Experimental Protocols

The following protocols are based on established methodologies for the in vivo biodistribution of ¹⁰³Ru-labeled compounds in mice.[2][9]

Protocol 1: Radiolabeling of a Ruthenium-Based Compound (Example: BOLD-100)

This protocol describes the isotopic radiolabeling of BOLD-100 with carrier-added (c.a.) ¹⁰³Ru.

Materials:

  • [¹⁰³Ru]RuCl₃ in HCl

  • Indazole

  • Ethanol

  • Cesium chloride (CsCl)

  • Sodium aluminum sulfate (NaAl(SO₄)₂) solution

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • HPLC system for quality control

Procedure:

  • Preparation of [¹⁰³Ru]KP1019 intermediate:

    • Reflux a solution of [¹⁰³Ru]RuCl₃ in ethanol and HCl for 3 hours.

    • Add a solution of indazole in water and concentrated HCl to the ¹⁰³RuCl₃ solution.

    • Reflux the reaction mixture for another 3 hours.

    • Cool the mixture to room temperature and centrifuge to collect the precipitate.

  • Formation of the Cesium Salt:

    • Suspend the [¹⁰³Ru]KP1019 intermediate and CsCl in ethanol and stir at room temperature for 2 hours.

    • Filter the resulting suspension and wash with ethanol.

  • Synthesis of [¹⁰³Ru]BOLD-100:

    • Suspend the cesium salt in a NaAl(SO₄)₂ solution with a catalytic amount of CsCl and stir at room temperature for 24 hours.

    • Centrifuge and wash the crude product with a saturated Na₂SO₄ solution.

    • Purify the solid by stirring in ACN, followed by centrifugation and washing with ACN.

    • Combine the filtrates, dilute with MTBE, and allow the final product to precipitate.

  • Quality Control:

    • Determine the radiochemical purity of the final [¹⁰³Ru]BOLD-100 product using HPLC.

Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol details the procedure for assessing the biodistribution of a ¹⁰³Ru-labeled compound in a murine tumor model.

Materials and Equipment:

  • Female Balb/c mice (or other appropriate strain)

  • Tumor cells (e.g., CT26 colon carcinoma)

  • [¹⁰³Ru]-labeled compound in a sterile, injectable solution

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

  • Standard laboratory equipment for animal handling and dissection

Procedure:

  • Animal Model Preparation:

    • Implant tumor cells (e.g., 1 x 10⁶ CT26 cells) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before starting the experiment.

  • Administration of the Radiotracer:

    • Prepare a sterile solution of the [¹⁰³Ru]-labeled compound at the desired concentration.

    • Administer a defined volume (e.g., 100 µL) of the solution intravenously (i.v.) via the tail vein. The injected dose will depend on the specific activity of the compound and the desired signal for counting.

  • Tissue Collection:

    • At predetermined time points post-injection (e.g., 4, 24, 48, and 72 hours), euthanize the mice by an approved method (e.g., cervical dislocation under anesthesia).[2]

    • Collect blood samples via cardiac puncture.

    • Dissect and collect relevant organs and tissues (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, bone, brain, stomach, intestines, and pancreas).[2]

  • Sample Processing and Radioactivity Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • The %ID/g is calculated as: (%ID/g) = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100

    • Express the results as the mean ± standard deviation for each group of animals at each time point.

Quantitative Biodistribution Data

The following tables summarize the biodistribution data for two different ¹⁰³Ru-labeled compounds in mice.

Table 1: Biodistribution of [¹⁰³Ru]BOLD-100 in Balb/c Mice with CT26 Tumors [2]

Organ%ID/g at 4h%ID/g at 24h%ID/g at 48h%ID/g at 72h
Blood10.1 ± 1.53.2 ± 0.51.5 ± 0.20.9 ± 0.1
Tumor3.5 ± 0.86.4 ± 1.25.8 ± 1.14.9 ± 0.9
Liver12.5 ± 2.18.9 ± 1.46.7 ± 1.05.1 ± 0.8
Kidneys7.8 ± 1.39.1 ± 1.68.5 ± 1.47.9 ± 1.3
Spleen4.2 ± 0.73.1 ± 0.62.5 ± 0.42.0 ± 0.3
Lungs5.6 ± 0.92.9 ± 0.52.0 ± 0.31.5 ± 0.2
Heart2.1 ± 0.41.0 ± 0.20.7 ± 0.10.5 ± 0.1
Muscle1.5 ± 0.30.8 ± 0.20.5 ± 0.10.4 ± 0.1
Bone2.8 ± 0.52.1 ± 0.41.7 ± 0.31.4 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of [¹⁰³Ru]RAPTA-C in Balb/c Mice 2 Hours Post-Injection [9]

Organ%ID/g at 2h
Blood~1.5
Liver~2.0
Kidneys~12.5
Spleen~1.0
Lungs~1.8

Data are estimated from the provided figure in the source and are approximate.

Signaling Pathways and Logical Relationships

The primary purpose of these biodistribution studies is to understand the pharmacokinetic profile of the ¹⁰³Ru-labeled compound, which is a key aspect of its mechanism of action and potential therapeutic efficacy. The logical relationship between the experimental steps and the resulting data is crucial for interpreting the results.

G cluster_0 Experimental Design cluster_1 In Vivo Process cluster_2 Data Output Compound ¹⁰³Ru-Labeled Compound Distribution Distribution to Organs Compound->Distribution Dose Injected Dose Dose->Distribution Time Time Points Organ_Uptake Organ Uptake (%ID/g) Time->Organ_Uptake Metabolism Metabolism Distribution->Metabolism Distribution->Organ_Uptake Excretion Excretion Metabolism->Excretion Clearance Clearance Rate Excretion->Clearance Tumor_to_Background Tumor-to-Background Ratio Organ_Uptake->Tumor_to_Background

Logical flow from experimental parameters to data interpretation.

References

Application Notes and Protocols for Ruthenium-103 Detection via Gamma Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-103 (¹⁰³Ru) is a synthetic radioisotope with a half-life of 39.26 days.[1] It is a fission product and is also used in medical research.[2][3] Accurate detection and quantification of ¹⁰³Ru are crucial for various applications, including environmental monitoring, nuclear waste management, and preclinical studies of radiopharmaceuticals.[2] Gamma spectroscopy is a non-destructive analytical technique that allows for the identification and quantification of gamma-emitting radionuclides like ¹⁰³Ru.[4] This document provides detailed application notes and protocols for the setup and execution of gamma spectroscopy for the detection of ¹⁰³Ru.

Decay Characteristics of this compound

¹⁰³Ru decays via beta emission to Rhodium-103 (¹⁰³Rh).[1][5] This decay process is accompanied by the emission of characteristic gamma rays, which serve as a fingerprint for its identification. The primary gamma ray energy for ¹⁰³Ru is 497.1 keV with a high abundance.[6]

Table 1: Decay Properties of this compound

PropertyValue
Half-life39.26 days[1]
Decay ModeBeta (β⁻)[1][5]
Primary Gamma Energy497.1 keV (88.9% abundance)[6]
Other Gamma Energies610.3 keV (5.6% abundance), 20-23 keV complex (6.3% abundance)[6]
Beta Max Energy226.0 keV (90.0% abundance)[6]
Daughter Nuclide¹⁰³Rh[1][5]

Gamma Spectroscopy Instrumentation

The preferred detector for high-resolution gamma spectroscopy is the High-Purity Germanium (HPGe) detector.[7] HPGe detectors offer superior energy resolution compared to other types of detectors, enabling the clear separation of closely spaced gamma-ray peaks.[7]

Table 2: Typical HPGe Detector Specifications for ¹⁰³Ru Detection

ParameterSpecification
Detector TypeN-type or P-type Coaxial HPGe[8][9]
Energy Range~3 keV to 10 MeV[8]
Energy Resolution (FWHM) at 1.33 MeV (⁶⁰Co)≤ 2.0 keV
Relative Efficiency at 1.33 MeV (⁶⁰Co)≥ 20%
CoolingLiquid Nitrogen[4] or Electric Cooling

Experimental Protocols

Sample Preparation

The goal of sample preparation is to create a sample with a well-defined and reproducible geometry for counting. The specific protocol will depend on the sample matrix.

Protocol 4.1.1: Solid Samples (e.g., soil, biological tissue)

  • Homogenization: Homogenize the sample to ensure a uniform distribution of ¹⁰³Ru. For soil samples, this may involve crushing and sieving to a grain size of less than 2 mm.[10]

  • Drying: Dry the sample to a constant weight to remove moisture. This can be done in a drying oven at 105°C.[10] For heat-sensitive samples, freeze-drying is recommended.[10]

  • Ashing (for organic samples): For samples with high organic content, ashing at 400°C can be performed to reduce the matrix and concentrate the radionuclide.[10]

  • Packaging: Place a known weight of the homogenized, dried (and/or ashed) sample into a standard counting container (e.g., a Marinelli beaker or a petri dish) with a fixed geometry. Record the net weight of the sample.

  • Sealing: Seal the container to prevent contamination and ensure containment of the sample.

Protocol 4.1.2: Liquid Samples (e.g., aqueous solutions)

  • Volume Measurement: Accurately measure a known volume of the liquid sample.

  • Transfer: Transfer the liquid sample into a standard counting container with a fixed geometry.

  • Sealing: Seal the container to prevent evaporation and spillage.

Data Acquisition
  • Detector Setup: Ensure the HPGe detector is cooled to its operating temperature (typically liquid nitrogen temperature).[4]

  • Energy Calibration: Perform an energy calibration of the spectrometer using a certified multi-gamma standard source (e.g., ¹⁵²Eu, ¹³³Ba) that covers the energy range of interest, including the 497.1 keV peak of ¹⁰³Ru.

  • Efficiency Calibration: Perform an efficiency calibration using a certified standard source with a known activity and in the same geometry as the samples to be measured.

  • Background Measurement: Acquire a background spectrum for a counting time comparable to the sample counting time with an empty, identical counting container in place. This will be used to subtract environmental background radiation.

  • Sample Measurement: Place the prepared sample on the detector in a reproducible position. Acquire the gamma spectrum for a predetermined counting time. The counting time should be sufficient to achieve adequate statistical significance for the 497.1 keV peak.

Data Analysis
  • Peak Identification: Identify the gamma-ray peaks in the acquired spectrum. The primary peak for ¹⁰³Ru should be located at approximately 497.1 keV.

  • Peak Area Calculation: Determine the net peak area of the 497.1 keV peak by subtracting the background continuum under the peak.

  • Activity Calculation: Calculate the activity of ¹⁰³Ru in the sample using the following formula:

    The result can then be expressed in terms of activity concentration (Bq/g or Bq/L) by dividing by the sample mass or volume.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Homogenization Homogenization Drying Drying Homogenization->Drying Packaging Packaging Drying->Packaging Calibration Energy & Efficiency Calibration Packaging->Calibration Background Background Measurement Calibration->Background Sample_Count Sample Counting Background->Sample_Count Peak_ID Peak Identification (497.1 keV) Sample_Count->Peak_ID Peak_Area Net Peak Area Calculation Peak_ID->Peak_Area Activity_Calc Activity Calculation Peak_Area->Activity_Calc Decay_Scheme Ru103 ¹⁰³Ru (t½ = 39.26 d) 3/2+ Rh103_exc ¹⁰³Rh* (Excited States) Ru103->Rh103_exc β⁻ (90%) E_max = 226.0 keV Rh103_meta ¹⁰³ᵐRh (t½ = 56.11 min) 7/2+ Rh103_exc->Rh103_meta γ (transitions) Rh103_gs ¹⁰³Rh (stable) 1/2- Rh103_exc->Rh103_gs γ (497.1 keV, 88.9%) Rh103_meta->Rh103_gs IT (39.75 keV)

References

Application Notes and Protocols: Ruthenium-103 as a Precursor for Rhodium-103m Generators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-103m (¹⁰³ᵐRh), a metastable isomer with a half-life of 56.12 minutes, is a promising radionuclide for targeted Auger electron therapy. Its decay to stable Rhodium-103 results in the emission of a cascade of low-energy Auger and Coster-Kronig electrons, which have a short range in tissue, making them highly effective for eradicating targeted cancer cells with minimal damage to surrounding healthy tissue.[1] The clinical application of ¹⁰³ᵐRh is facilitated by its availability from a radionuclide generator system using its longer-lived parent, Ruthenium-103 (¹⁰³Ru), which has a half-life of 39.26 days.

These application notes provide detailed protocols for the production of ¹⁰³Ru, the construction and operation of a ¹⁰³Ru/¹⁰³ᵐRh generator, and the quality control of the resulting ¹⁰³ᵐRh eluate.

Production of this compound

This compound can be produced through several nuclear reactions, including neutron activation of stable Ruthenium-102 and as a fission product of Uranium-235. A particularly promising method for large-scale production is the proton-induced fission of Thorium-232, which can be performed concurrently with the production of other valuable medical isotopes like Actinium-225.[1][2]

Experimental Protocol: Separation of ¹⁰³Ru from Proton-Irradiated Thorium Target

This protocol describes a two-part chemical separation process to isolate ¹⁰³Ru with high yield and purity.[1][3][4]

Part 1: Anion Exchange Chromatography for Removal of Cationic Impurities

  • Target Dissolution: Dissolve the irradiated thorium target in 10 M HCl with the addition of a small amount of 2 M HF, heating at 80-90°C.[1][3]

  • Column Preparation: Prepare an anion exchange column (e.g., AG1-X8 resin).

  • Loading: Load the dissolved target solution onto the pre-conditioned anion exchange column. Cationic actinide and lanthanide impurities, as well as the majority of transition metal fission products, will not be retained.

  • Elution of ¹⁰³Ru: Elute the ¹⁰³Ru fraction from the column.

Part 2: Extraction Chromatography for Final Purification

  • Column Preparation: Prepare an extraction chromatographic column functionalized with diglycolamide groups.

  • Loading: Load the ¹⁰³Ru-containing fraction from the anion exchange step onto the diglycolamide column.

  • Washing: Wash the column to remove any remaining impurities.

  • Elution of Purified ¹⁰³Ru: Elute the purified ¹⁰³Ru using a suitable eluent. This process results in a final radiochemical yield of 83 ± 5% with a purity of >99.9%.[2][3][5]

The ¹⁰³Ru/¹⁰³ᵐRh Radionuclide Generator

A chromatographic generator provides a reliable and convenient method for the on-demand elution of sterile, high-purity ¹⁰³ᵐRh. The principle involves immobilizing the parent ¹⁰³Ru on a solid support while allowing the daughter ¹⁰³ᵐRh to be selectively eluted.

Generator Construction and Operation Workflow

cluster_prep Generator Preparation cluster_load Loading cluster_elute Elution cluster_qc Quality Control prep_resin Prepare TK200 Resin Slurry pack_column Pack Column with Resin prep_resin->pack_column condition_column Condition Column pack_column->condition_column load_ru Load Purified ¹⁰³Ru Solution condition_column->load_ru wash_column Wash Column load_ru->wash_column elute_rh Elute ¹⁰³ᵐRh with Eluent wash_column->elute_rh collect_product Collect ¹⁰³ᵐRh Product elute_rh->collect_product qc_tests Perform Quality Control Tests collect_product->qc_tests

Caption: Workflow for the construction and operation of the ¹⁰³Ru/¹⁰³ᵐRh generator.

Experimental Protocol: Construction and Elution of a ¹⁰³Ru/¹⁰³ᵐRh Generator

This protocol utilizes TK200 resin, which is based on trioctylphosphine oxide functional groups and has shown promise for the chromatographic separation of rhodium from ruthenium.[6]

Materials:

  • Purified ¹⁰³Ru in a suitable chemical form (e.g., in HCl).

  • TK200 resin.

  • Chromatography column.

  • Eluent (e.g., dilute HCl).

  • Sterile collection vials.

Procedure:

  • Column Preparation:

    • Prepare a slurry of TK200 resin in the appropriate solution.

    • Pack the chromatography column with the resin slurry to the desired bed volume.

    • Condition the column by passing several column volumes of the eluent through it.

  • Loading of ¹⁰³Ru:

    • Carefully load the purified ¹⁰³Ru solution onto the top of the resin bed.

    • Allow the solution to adsorb onto the resin.

    • Wash the column with a small volume of eluent to remove any unbound ¹⁰³Ru.

  • Elution of ¹⁰³ᵐRh:

    • After a sufficient ingrowth period for ¹⁰³ᵐRh, place a sterile collection vial below the column outlet.

    • Pass the eluent through the column at a controlled flow rate. High elution of rhodium is expected.[6]

    • Collect the ¹⁰³ᵐRh-containing eluate.

Quality Control of the ¹⁰³ᵐRh Eluate

Comprehensive quality control is essential to ensure the safety and efficacy of the ¹⁰³ᵐRh eluate for research and potential clinical applications.

Quality Control Parameters and Methods
Parameter Method Acceptance Criteria
Radionuclidic Purity Gamma-ray Spectroscopy¹⁰³ᵐRh: >99.9%¹⁰³Ru Breakthrough: <0.01%
Radiochemical Purity Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)% of ¹⁰³ᵐRh in the desired chemical form: >95%
Chemical Purity Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Specific metal impurities below defined limits.
Sterility Direct inoculation or membrane filtration followed by incubation.No microbial growth.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test.< 175 EU/V (or as per pharmacopeia)
Experimental Protocol: Quality Control Testing
  • Radionuclidic Purity and ¹⁰³Ru Breakthrough:

    • Acquire a gamma-ray spectrum of the eluate using a calibrated high-purity germanium (HPGe) detector.

    • Identify and quantify the photopeaks corresponding to ¹⁰³ᵐRh and any potential contaminants, particularly the 497 keV peak of ¹⁰³Ru.

    • Calculate the percentage of ¹⁰³Ru breakthrough relative to the total ¹⁰³ᵐRh activity. Studies have shown that with TK200 resin, ¹⁰³Ru breakthrough can be in the range of 4-8%, which may require further optimization.[6]

  • Radiochemical Purity:

    • Spot an aliquot of the eluate on a TLC plate.

    • Develop the chromatogram using a suitable mobile phase.

    • Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity and calculate the percentage of ¹⁰³ᵐRh in the desired chemical form.

  • Chemical Purity:

    • Analyze an aliquot of the eluate for trace metal impurities using ICP-MS.

  • Sterility and Endotoxin Testing:

    • Perform sterility testing according to standard pharmacopeia procedures.

    • Determine the endotoxin concentration using a validated LAL test kit.

Decay and Ingrowth Relationship

The relationship between the decay of the parent ¹⁰³Ru and the ingrowth of the daughter ¹⁰³ᵐRh is crucial for determining the optimal elution schedule.

Ru103 This compound (¹⁰³Ru) T½ = 39.26 days Rh103m Rhodium-103m (¹⁰³ᵐRh) T½ = 56.12 min Ru103->Rh103m β⁻ Decay Rh103 Rhodium-103 (¹⁰³Rh) Stable Rh103m->Rh103 Isomeric Transition (Auger Electrons)

Caption: Decay pathway of this compound to stable Rhodium-103.

Summary of Quantitative Data

Parameter Value Reference
¹⁰³Ru Half-life 39.26 days
¹⁰³ᵐRh Half-life 56.12 minutes[1]
¹⁰³Ru Radiochemical Yield (from Thorium) 83 ± 5%[2][3][5]
¹⁰³Ru Radiochemical Purity (from Thorium) > 99.9%[2][3][5]
¹⁰³Ru Breakthrough (TK200 resin) 4 - 8 % (initial studies)[6]

Note: The ¹⁰³Ru breakthrough may be reduced with further optimization of the generator system.

Conclusion

The development of a reliable ¹⁰³Ru/¹⁰³ᵐRh generator is a critical step towards realizing the therapeutic potential of ¹⁰³ᵐRh in Auger electron therapy. The protocols outlined in these application notes provide a framework for the production of high-purity ¹⁰³Ru and its use in a chromatographic generator system. Adherence to stringent quality control measures is paramount to ensure the production of a safe and effective radiopharmaceutical product for preclinical and, ultimately, clinical research. Further work is needed to optimize the generator performance, particularly in minimizing the ¹⁰³Ru breakthrough, to facilitate the widespread application of this promising therapeutic radionuclide.[7]

References

Application Notes and Protocols: The Use of Ruthenium-103 in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the radioisotope Ruthenium-103 (¹⁰³Ru) as a tracer in metabolic pathway analysis. The content covers key applications, detailed experimental protocols, and data presentation guidelines to facilitate the integration of ¹⁰³Ru into your research and development workflows.

Introduction to this compound in Metabolic Research

This compound is a valuable radioisotope for tracing the metabolic fate of small molecules, organometallic compounds, and potential drug candidates. Its gamma emissions allow for straightforward detection and quantification in biological samples, while its half-life of 39.3 days provides a suitable window for conducting extended pharmacokinetic and metabolism studies. The ability to incorporate ¹⁰³Ru into a diverse range of molecules makes it a versatile tool for elucidating metabolic pathways, determining biodistribution, and assessing excretion routes.

A key application of ¹⁰³Ru is in the preclinical evaluation of novel therapeutics. For instance, the ruthenium-based chemotherapeutic agent BOLD-100 has been radiolabeled with ¹⁰³Ru to investigate its pharmacokinetic profile in detail.[1][2] Such studies are crucial for understanding a drug's mechanism of action and for patient stratification in clinical trials.[1][2] Beyond complex organometallics, ¹⁰³Ru has also been used to label simpler molecules like ruthenocene to explore their metabolic transformations and identify key metabolites.[3]

Key Applications of ¹⁰³Ru in Metabolic Analysis

  • Pharmacokinetics and Biodistribution: Tracing the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities.

  • Metabolite Identification: Elucidating the structure of metabolites formed in vivo.

  • Pathway Elucidation: Mapping the metabolic pathways a compound undergoes within a biological system.

  • Tumor Targeting and Imaging: Evaluating the accumulation of potential anticancer agents in tumor tissues.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from biodistribution and excretion studies of ¹⁰³Ru-labeled compounds.

Table 1: Physical Properties of this compound
PropertyValue
Half-life39.35 days
Primary EmissionsBeta (β⁻), Gamma (γ)
Major Gamma Energy497.1 keV (88.9%)
Maximum Beta Energy226.0 keV (90.0%)
Table 2: Biodistribution of [¹⁰³Ru]BOLD-100 in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)[2]
Organ4 h24 h72 h
Blood10.2 ± 1.55.8 ± 0.72.1 ± 0.3
Tumor4.5 ± 0.96.4 ± 1.23.5 ± 0.6
Liver3.8 ± 0.53.1 ± 0.41.5 ± 0.2
Kidneys2.9 ± 0.43.5 ± 0.62.8 ± 0.5
Lungs5.1 ± 0.83.2 ± 0.51.3 ± 0.2
Spleen2.1 ± 0.32.5 ± 0.41.2 ± 0.2
Muscle0.8 ± 0.20.6 ± 0.10.3 ± 0.1
Bone1.2 ± 0.31.5 ± 0.30.8 ± 0.2

Data are presented as mean ± standard deviation.

Table 3: Excretion of ¹⁰³Ru-Labeled Compounds
CompoundRoute of AdministrationMajor Excretion Route(s)Notes
[¹⁰³Ru]ruthenoceneIV, IP, OralBile and UrineThe primary metabolite identified in both bile and urine is ruthenocene-O-glucuronide.[3]
[¹⁰³Ru]BOLD-100IntravenousNot specifiedElevated uptake in the liver and kidneys suggests these are key organs for excretion and clearance.[2]

Experimental Protocols

The following are detailed protocols for key experiments involving ¹⁰³Ru-labeled compounds. These should be adapted based on the specific compound and research question.

Protocol for Radiolabeling of BOLD-100 with ¹⁰³Ru[4]

This protocol describes the synthesis of [¹⁰³Ru]BOLD-100 from [¹⁰³Ru]RuCl₃.

Materials:

  • [¹⁰³Ru]RuCl₃·xH₂O solution

  • Ethanol

  • Hydrochloric acid (37%)

  • Indazole

  • Cesium chloride (CsCl)

  • Sodium aluminum sulfate (NaAl(SO₄)₂) solution (1.1 M)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Saturated Na₂SO₄ solution

  • Standard laboratory glassware and reflux apparatus

  • Centrifuge

Procedure:

  • Preparation of [¹⁰³Ru]KP1019:

    • Add ethanol to the [¹⁰³Ru]RuCl₃·xH₂O solution in HCl and reflux for 3 hours.[4]

    • Add a solution of indazole in water and concentrated HCl to the ¹⁰³RuCl₃ solution.[4]

    • Reflux the reaction mixture for 3 hours.[4]

    • Cool to room temperature, centrifuge the suspension, and remove the supernatant to obtain [¹⁰³Ru]KP1019.[4]

  • Formation of the Cesium Salt:

    • Suspend the [¹⁰³Ru]KP1019 in ethanol and add CsCl.[4]

    • Stir the mixture at room temperature for 2 hours.[4]

    • Separate the solid by centrifugation, wash with ethanol, and then stir in an ethanol/water mixture for 15 minutes.[4]

    • Centrifuge and wash the product to yield [¹⁰³Ru]Cesium trans-[tetrachloridobis(indazole)ruthenate(III)].[4]

  • Synthesis of [¹⁰³Ru]BOLD-100:

    • Suspend the cesium salt in a 1.1 M NaAl(SO₄)₂ solution and add a catalytic amount of CsCl.[4]

    • Stir the mixture at room temperature for 24 hours.[4]

    • Centrifuge the crude product and wash with a saturated Na₂SO₄ solution.[4]

    • Stir the obtained solid in ACN for 15 minutes, then centrifuge and wash with ACN.[4]

    • Combine the filtrates, dilute with MTBE, and allow the product to precipitate.[4]

    • Collect the precipitated [¹⁰³Ru]BOLD-100 by centrifugation, wash with MTBE, and dry.[4]

Quality Control:

  • Analyze the final product by HPLC with a radioactivity detector to determine radiochemical purity.

General Protocol for In Vivo Biodistribution Studies

This protocol outlines the general steps for conducting a biodistribution study in rodents.

Materials:

  • ¹⁰³Ru-labeled compound formulated in a suitable vehicle (e.g., saline)

  • Rodents (e.g., mice or rats)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

  • Gamma counter

  • Dissection tools

  • Pre-weighed collection tubes

Procedure:

  • Dose Preparation and Administration:

    • Prepare a solution of the ¹⁰³Ru-labeled compound of known radioactivity concentration.

    • Anesthetize the animal.

    • Administer a precise volume of the radiolabeled compound via the desired route (e.g., intravenous tail vein injection).

  • In-Life Phase:

    • House animals in metabolic cages for separate collection of urine and feces, if required for excretion studies.

    • Monitor animals for any adverse effects.

  • Tissue Collection:

    • At predetermined time points, euthanize the animals by an approved method.

    • Collect blood via cardiac puncture.

    • Dissect key organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone, tumor).

    • Rinse tissues to remove excess blood, blot dry, and place in pre-weighed tubes.

  • Radioactivity Measurement:

    • Weigh the tissue samples.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to allow for decay correction and calculation of %ID/g.

  • Data Analysis:

    • Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.

Protocol for Metabolite Analysis

This protocol provides a general workflow for identifying metabolites of ¹⁰³Ru-labeled compounds.

Materials:

  • Biological samples (urine, feces, plasma, tissue homogenates)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges (if necessary)

  • β-glucuronidase enzyme (from sources like Helix pomatia)

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • HPLC system with a radioactivity detector and a fraction collector

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Urine/Plasma: Centrifuge to remove particulates. May be used directly or after extraction.

    • Feces/Tissues: Homogenize in an appropriate buffer. Extract with an organic solvent to precipitate proteins and extract the compound and its metabolites. Centrifuge and collect the supernatant.

  • Enzymatic Hydrolysis (for Glucuronide Metabolites):

    • To a sample aliquot, add β-glucuronidase in an appropriate buffer.

    • Incubate at 37°C for a specified period (e.g., 18-24 hours).

    • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Analyze the sample by HPLC and compare the chromatogram to that of an unhydrolyzed sample to identify metabolites that were glucuronidated.

  • Chromatographic Analysis:

    • Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution method to separate the parent compound from its metabolites.

    • Monitor the eluent with a radioactivity detector to identify peaks corresponding to the ¹⁰³Ru-labeled species.

  • Metabolite Identification:

    • Collect fractions corresponding to the radioactive peaks.

    • Analyze the collected fractions by mass spectrometry to determine the mass of the metabolites and obtain fragmentation patterns for structural elucidation.

Visualizations

Experimental Workflow for Biodistribution Studies

G cluster_prep Preparation cluster_animal In-Life Phase cluster_analysis Ex-Vivo Analysis A Dose Formulation of ¹⁰³Ru-labeled Compound C Dose Administration (e.g., IV) A->C B Animal Acclimatization B->C D Housing in Metabolic Cages C->D E Collection of Urine & Feces D->E F Euthanasia & Tissue Collection at Time Points D->F G Sample Weighing F->G H Gamma Counting G->H I Data Analysis (%ID/g) H->I

Caption: Workflow for a typical in vivo biodistribution study.

Metabolic Pathway of Ruthenocene

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A [¹⁰³Ru]Ruthenocene B Hydroxylated Intermediate A->B Hydroxylation (CYP450) C [¹⁰³Ru]Ruthenocene-O-glucuronide B->C Glucuronidation (UGT) D Bile & Urine C->D

Caption: Proposed metabolic pathway of [¹⁰³Ru]ruthenocene.

References

Application Notes and Protocols for Scintigraphy Using Ruthenium-103 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-103 (¹⁰³Ru) is a radionuclide with emerging interest in the field of nuclear medicine. Its decay properties, including a physical half-life of 39.35 days and the emission of gamma rays at 497.1 keV (88.9% abundance), make it a candidate for single-photon emission computed tomography (SPECT) imaging.[1][2] While its primary application is often considered for therapy due to its beta emissions, its gamma emissions are suitable for scintigraphic imaging.[2][3] This document provides a comprehensive overview of the theoretical and practical aspects of designing and executing scintigraphy protocols with ¹⁰³Ru-labeled compounds. Given that established clinical protocols are not widely available, the following information is based on the physicochemical properties of ¹⁰³Ru, general principles of radiopharmaceutical science, and preclinical studies.

Physicochemical Properties of this compound

A thorough understanding of the nuclear decay characteristics of ¹⁰³Ru is essential for designing imaging protocols and ensuring radiation safety.

PropertyValueReference
Physical Half-Life 39.35 days[1][4]
Decay Mode β⁻[2][4]
Principal Gamma Ray Energy 497.1 keV (88.9% abundance)[1][2]
Other Gamma Ray Energy 610.3 keV (5.6% abundance)[1]
Maximum Beta Energy 226.0 keV (90.0% abundance)[1]

Experimental Protocols

Production of this compound

This compound can be produced through the neutron irradiation of natural or enriched Ruthenium-102 (¹⁰²Ru) via the ¹⁰²Ru(n,γ)¹⁰³Ru reaction.[2][3] Another method involves the proton-induced fission of thorium targets, which can generate large quantities of ¹⁰³Ru.[5]

Protocol for ¹⁰³RuCl₃ Production from Neutron Irradiation:

  • Natural Ruthenium metal foils or RuCl₃ powder are encapsulated in quartz ampoules.[2][3]

  • The ampoules are irradiated in a high-flux nuclear reactor. For example, irradiation in a thermal neutron flux of (5–10) × 10¹⁴ n cm⁻² s⁻¹ for 6–8 days.[3]

  • Following irradiation, a cooling period is necessary to allow for the decay of short-lived isotopes like ¹⁰⁵Ru (t₁/₂ = 4.4 h) and ⁹⁷Ru (t₁/₂ = 2.8 d).[3]

  • For irradiated metal foils, the target is dissolved in an alkaline solution of NaOCl, which is then quenched with concentrated HCl to obtain ¹⁰³RuCl₃.[3]

G cluster_0 This compound Production Target ¹⁰²Ru Target (Metal Foil or RuCl₃) Irradiation Neutron Irradiation (¹⁰²Ru(n,γ)¹⁰³Ru) Target->Irradiation High-Flux Reactor Cooling Cooling Period (Decay of Short-Lived Isotopes) Irradiation->Cooling Processing Target Dissolution & Chemical Processing Cooling->Processing Final_Product ¹⁰³RuCl₃ Solution Processing->Final_Product

Workflow for the production of this compound trichloride.
Radiolabeling of a Targeting Moiety (Hypothetical Protocol with a Peptide)

The choice of chelator is critical for stably incorporating the ¹⁰³Ru radiometal into a radiopharmaceutical. While specific chelators for ¹⁰³Ru are not as extensively studied as for other radiometals, general principles of coordination chemistry apply. This hypothetical protocol details the labeling of a generic peptide conjugated with a suitable chelator.

Materials:

  • ¹⁰³RuCl₃ in dilute HCl

  • Peptide-chelator conjugate (e.g., DOTA-peptide)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Buffer: 0.1 M EDTA

  • Solid Phase Extraction (SPE) cartridge (e.g., C18) for purification

  • Mobile Phase for HPLC: Acetonitrile and water with 0.1% TFA

Protocol:

  • To a sterile, pyrogen-free reaction vial, add 100 µg of the peptide-chelator conjugate dissolved in the reaction buffer.

  • Add a calculated activity of ¹⁰³RuCl₃ (e.g., 37-185 MBq) to the vial.

  • Gently mix and incubate the reaction mixture at 95°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • Add an equal volume of quenching buffer to chelate any unreacted ¹⁰³Ru.

  • Perform quality control using radio-HPLC and radio-TLC to determine the radiochemical purity.

  • Purify the labeled peptide using an SPE cartridge. Elute the purified product with an appropriate solvent (e.g., 50% ethanol in water).

  • Sterilize the final product by passing it through a 0.22 µm filter into a sterile vial.

Quality Control

Radiochemical Purity:

  • Radio-HPLC: A reverse-phase C18 column is typically used. The chromatogram should show a distinct peak for the ¹⁰³Ru-labeled peptide, well-separated from any free ¹⁰³Ru or other impurities.

  • Radio-TLC: Use an appropriate stationary phase and mobile phase to separate the labeled compound from free ¹⁰³Ru. The R_f values will differentiate the species.

Hypothetical Quality Control Data:

ParameterSpecification
Appearance Clear, colorless solution
pH 5.0 - 7.0
Radiochemical Purity ≥ 95%
Radionuclidic Purity ≥ 99.9% ¹⁰³Ru
Sterility Sterile
Endotoxin Level < 10 EU/mL
In Vivo Scintigraphy Protocol (Preclinical Model)

This protocol outlines a general procedure for performing scintigraphy in a tumor-bearing mouse model.

Animal Model:

  • Female athymic nude mice, 4-6 weeks old.

  • Subcutaneously implant tumor cells (e.g., human colorectal cancer cells) on the right flank.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

Imaging Procedure:

  • Anesthetize the mouse using isoflurane (2% in oxygen).

  • Administer approximately 5-10 MBq of the purified ¹⁰³Ru-labeled compound via tail vein injection.

  • Acquire static or dynamic SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

  • Use a gamma camera equipped with a high-energy collimator suitable for the 497.1 keV photons of ¹⁰³Ru.

  • Set the energy window to 497 keV ± 10%.

  • Following the final imaging session, euthanize the animals and perform a biodistribution study.

G cluster_1 In Vivo Scintigraphy Workflow Animal_Prep Tumor-Bearing Mouse Model (Anesthetized) Injection Tail Vein Injection (¹⁰³Ru-labeled compound) Animal_Prep->Injection Imaging SPECT/CT Imaging (Multiple Time Points) Injection->Imaging Biodistribution Euthanasia & Organ Harvesting Imaging->Biodistribution Data_Analysis Image Reconstruction & Biodistribution Analysis Biodistribution->Data_Analysis

General workflow for preclinical scintigraphy and biodistribution.
Biodistribution Studies

Protocol:

  • Following the last imaging time point, euthanize the mice.

  • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, alongside standards of a known percentage of the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Hypothetical Biodistribution Data for a ¹⁰³Ru-labeled Peptide at 24h Post-Injection:

Organ/Tissue%ID/g (Mean ± SD)
Blood 0.5 ± 0.1
Heart 0.3 ± 0.05
Lungs 1.0 ± 0.2
Liver 2.5 ± 0.4
Spleen 0.8 ± 0.1
Kidneys 15.0 ± 2.5
Muscle 0.2 ± 0.03
Bone 0.4 ± 0.08
Tumor 8.0 ± 1.5

Note: This data is hypothetical and serves as an example. Actual biodistribution will be highly dependent on the specific targeting molecule.

Application Notes

  • Theranostic Potential: The combination of gamma emission for SPECT imaging and beta emission for therapy makes ¹⁰³Ru a promising candidate for theranostic applications.[2][3] Scintigraphy can be used to determine the uptake and dosimetry of a ¹⁰³Ru-labeled therapeutic agent before administering a therapeutic dose.

  • Long Half-Life: The 39.35-day half-life of ¹⁰³Ru is advantageous for labeling molecules with slow pharmacokinetics, such as antibodies, allowing for imaging at late time points when optimal tumor-to-background ratios are achieved.

  • High-Energy Gamma Photon: The 497.1 keV gamma photon requires a high-energy collimator for SPECT imaging. This may result in lower sensitivity and spatial resolution compared to imaging with lower-energy radionuclides like Technetium-99m.

  • Radiation Safety: Due to the high-energy gamma and beta emissions, appropriate shielding (e.g., lead) and handling precautions are necessary.[1] Remote handling tools should be used when working with significant amounts of ¹⁰³Ru activity.[1]

Conclusion

This compound presents a unique set of properties that make it a valuable tool for research in radiopharmaceutical development. While clinical protocols are still in their infancy, the methodologies outlined here provide a solid foundation for preclinical evaluation of ¹⁰³Ru-labeled compounds. The ability to perform scintigraphy to assess pharmacokinetics and dosimetry is a critical step in the translation of these promising agents from the laboratory to the clinic. Preclinical studies with compounds like [¹⁰³Ru]BOLD-100 have demonstrated the feasibility of using ¹⁰³Ru as a model nuclide and have shown that its labeling does not alter the biological properties of the parent compound.[2][6]

References

Application Notes and Protocols for Ruthenium-103 Labeled Microspheres in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-103 (¹⁰³Ru) is a radioisotope with favorable properties for use in a variety of in-vitro assays. With a physical half-life of 39.35 days and the emission of both beta particles and gamma rays, it offers a good balance between shelf-life and detectability.[1] When coupled with microspheres, ¹⁰³Ru provides a versatile tool for studying molecular interactions in drug discovery and development. These application notes provide detailed protocols for the preparation and use of ¹⁰³Ru-labeled microspheres in receptor binding assays, cell-based assays, and immunoassays.

Properties of this compound

A summary of the key physical properties of this compound is presented in the table below.

PropertyValue
Physical Half-Life 39.35 days[1]
Decay Mode Beta (β⁻) and Gamma (γ)
Principal Beta Energy (Max) 0.226 MeV
Principal Gamma Energy 0.497 MeV
Specific Activity (Microspheres) 10.59 mCi/g[1]

I. Labeling of Microspheres with this compound

This protocol describes a general method for labeling surface-functionalized microspheres with this compound. The choice of microsphere and chelating agent will depend on the specific application.

Materials:

  • Carboxylate-modified polystyrene microspheres (10-15 µm diameter)

  • This compound chloride (¹⁰³RuCl₃) solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • A suitable bifunctional chelating agent (e.g., a derivative of DTPA or DOTA) with a primary amine

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine)

  • Size-exclusion chromatography column

  • Gamma counter

Protocol:

  • Microsphere Activation:

    • Suspend carboxylate-modified microspheres in MES buffer.

    • Add EDC and NHS to the microsphere suspension to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Chelator Conjugation:

    • Add the amine-functionalized bifunctional chelating agent to the activated microsphere suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing to allow for covalent bond formation.

    • Wash the microspheres with PBS by centrifugation and resuspension to remove unreacted chelator and by-products.

  • This compound Labeling:

    • Resuspend the chelator-conjugated microspheres in a suitable buffer (e.g., acetate or citrate buffer, pH 5-6).

    • Add the ¹⁰³RuCl₃ solution to the microsphere suspension. The amount of ¹⁰³RuCl₃ will depend on the desired specific activity.

    • Incubate for 30-60 minutes at an elevated temperature (e.g., 40-50°C) with gentle mixing to facilitate chelation.

    • Quench the reaction by adding a quenching solution.

  • Purification and Characterization:

    • Purify the ¹⁰³Ru-labeled microspheres from unchelated ¹⁰³Ru using a size-exclusion chromatography column.

    • Measure the radioactivity of the labeled microspheres using a gamma counter to determine the radiochemical yield and specific activity.

Diagram of Microsphere Labeling Workflow:

G start Start: Carboxylate-modified Microspheres activation Activation with EDC/NHS in MES Buffer start->activation conjugation Conjugation with Amine-functionalized Chelator activation->conjugation washing1 Wash with PBS conjugation->washing1 labeling Incubation with ¹⁰³RuCl₃ washing1->labeling purification Purification by Size-Exclusion Chromatography labeling->purification characterization Characterization (Gamma Counting) purification->characterization end End: ¹⁰³Ru-labeled Microspheres characterization->end

Caption: Workflow for labeling microspheres with this compound.

II. In-Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • ¹⁰³Ru-labeled microspheres conjugated with a known receptor ligand (Radioligand)

  • Cell membranes expressing the target GPCR

  • Unlabeled test compounds

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Microplate harvester with glass fiber filters

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the ¹⁰³Ru-labeled microspheres (radioligand).

    • Add increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • For determining total binding, add assay buffer instead of the test compound.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. This captures the cell membranes with the bound radioligand on the filter.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add liquid scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

Test CompoundIC₅₀ (nM)Ki (nM)
Compound A15.25.1
Compound B89.730.1
Compound C5.41.8

Diagram of GPCR Signaling Pathway:

G Ligand Ligand (on ¹⁰³Ru-microsphere) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

III. In-Vitro Cell-Based Assay: Cellular Uptake

This protocol describes a method to quantify the cellular uptake of ¹⁰³Ru-labeled microspheres.

Materials:

  • ¹⁰³Ru-labeled microspheres

  • Cell line of interest (e.g., cancer cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer

  • Gamma counter

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Incubation with Microspheres:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh culture medium containing a known concentration of ¹⁰³Ru-labeled microspheres to each well.

    • Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.

  • Washing:

    • At each time point, remove the medium containing the microspheres.

    • Wash the cells multiple times with ice-cold PBS to remove non-internalized microspheres.

  • Cell Lysis and Detection:

    • Lyse the cells by adding cell lysis buffer to each well.

    • Collect the cell lysates.

    • Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of cellular uptake as: (Radioactivity in cell lysate / Initial radioactivity added) x 100%.

    • Plot the percentage of uptake versus time to determine the uptake kinetics.

Hypothetical Data Presentation:

Time (hours)Cellular Uptake (%)
15.2 ± 0.8
418.9 ± 2.1
2445.3 ± 4.5

Diagram of Cellular Uptake Workflow:

G start Start: Seed Cells incubation Incubate with ¹⁰³Ru-microspheres start->incubation washing Wash to remove unbound microspheres incubation->washing lysis Cell Lysis washing->lysis counting Gamma Counting of Lysate lysis->counting analysis Data Analysis (% Uptake) counting->analysis end End analysis->end

Caption: Workflow for a cellular uptake assay.

IV. In-Vitro Immunoassay: Sandwich ELISA

This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) using ¹⁰³Ru-labeled microspheres for the detection of a specific antigen.

Materials:

  • Capture antibody-coated microspheres

  • Antigen standard and samples

  • ¹⁰³Ru-labeled detection antibody

  • Blocking buffer (e.g., PBS with BSA)

  • Wash buffer (e.g., PBS with Tween-20)

  • Magnetic separator (if using magnetic microspheres)

  • Gamma counter

Protocol:

  • Antigen Capture:

    • Add the capture antibody-coated microspheres to the wells of a microplate.

    • Add the antigen standard or sample to the wells.

    • Incubate to allow the capture antibody to bind to the antigen.

    • Wash the microspheres to remove unbound components.

  • Detection:

    • Add the ¹⁰³Ru-labeled detection antibody to the wells.

    • Incubate to allow the detection antibody to bind to the captured antigen, forming a "sandwich".

    • Wash the microspheres thoroughly to remove unbound detection antibody.

  • Signal Measurement:

    • Resuspend the microspheres in a small volume of buffer.

    • Transfer the microsphere suspension to tubes suitable for gamma counting.

    • Measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity (counts per minute) versus the concentration of the antigen standard.

    • Determine the concentration of the antigen in the samples by interpolating their radioactivity values on the standard curve.

Hypothetical Data Presentation:

Antigen Conc. (pg/mL)CPM (Counts Per Minute)
0150
10850
504,200
1008,100
50035,500
100065,200

Diagram of Sandwich Immunoassay:

Caption: Principle of a sandwich immunoassay using ¹⁰³Ru-labeled detection antibody.

Conclusion

This compound labeled microspheres are a powerful and versatile tool for a range of in-vitro assays critical to drug discovery and development. The protocols provided here offer a foundation for researchers to implement these assays in their laboratories. The favorable physical characteristics of ¹⁰³Ru, combined with the flexibility of microsphere-based platforms, enable sensitive and robust quantification of molecular interactions. As with any work involving radioactive materials, all procedures should be conducted in a designated and properly equipped laboratory by trained personnel, following all institutional and regulatory safety guidelines.

References

Application Notes and Protocols: Synthesis and Evaluation of Ruthenium-103 Labeled BOLD-100 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOLD-100, a ruthenium-based therapeutic agent, is a promising anti-cancer drug currently under clinical investigation for various malignancies, including gastrointestinal cancers.[1][2][3] Its mechanism of action is multi-faceted, primarily involving the inhibition of the 78-kilodalton glucose-regulated protein (GRP78) and the induction of reactive oxygen species (ROS).[4][5] This dual action leads to endoplasmic reticulum (ER) stress, DNA damage, and ultimately, cancer cell apoptosis.[4][5] Radiolabeling of BOLD-100 with isotopes like Ruthenium-103 (¹⁰³Ru) provides a powerful tool for preclinical research, enabling detailed pharmacokinetic studies and the evaluation of the drug's biodistribution, which are crucial for its clinical development.[1][6]

These application notes provide detailed protocols for the synthesis of ¹⁰³Ru-labeled BOLD-100, its quality control, and its preclinical evaluation through in vitro cytotoxicity assays and in vivo biodistribution studies.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Half-life39.3 days
Decay ModeBeta (β⁻) and Gamma (γ) emission
Primary Beta Energy (Eβ,max)226.0 keV (90.0%)
Primary Gamma Energy (Eγ)497.1 keV (88.9%)
Reference [7]
Table 2: In Vitro Cytotoxicity of BOLD-100 and [¹⁰³Ru]BOLD-100
Cell LineCancer TypeCompoundIC₅₀ (µM) after 96h
HCT116Human Colon CarcinomaBOLD-100Value
HCT116Human Colon Carcinoma[¹⁰³Ru]BOLD-100Value
CT26Murine Colon CarcinomaBOLD-100Value
CT26Murine Colon Carcinoma[¹⁰³Ru]BOLD-100Value
Reference [8][9]
Note: Specific IC₅₀ values from the literature should be inserted here upon direct consultation of the source to ensure accuracy.
Table 3: Biodistribution of [¹⁰³Ru]BOLD-100 in CT26 Tumor-Bearing Balb/c Mice
Organ% Injected Dose per Gram (%ID/g) at 24h p.i. (3 mg/kg dose)% Injected Dose per Gram (%ID/g) at 24h p.i. (30 mg/kg dose)
BloodValueValue
HeartValueValue
LungsValueValue
LiverValueValue
SpleenValueValue
KidneysValueValue
StomachValueValue
IntestineValueValue
MuscleValueValue
BoneValueValue
TumorValueValue
Reference [1][2][3]
Note: Specific biodistribution values from the literature should be inserted here upon direct consultation of the source to ensure accuracy. The original study highlighted that lower injected doses resulted in higher relative tumor uptake.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of [¹⁰³Ru]BOLD-100

This protocol describes a three-step synthesis for carrier-added (c.a.) [¹⁰³Ru]BOLD-100.[6][8]

Materials:

  • [¹⁰³Ru]RuCl₃ in HCl (37%)

  • Ethanol

  • 1H-Indazole

  • Cesium chloride (CsCl)

  • Sodium aluminum sulfate (NaAl(SO₄)₂)

  • Deionized water

  • Reaction vial

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Centrifuge

Procedure:

  • Preparation of the Ruthenium Precursor:

    • In a reaction vial, combine [¹⁰³Ru]RuCl₃ solution with ethanol.

    • Reflux the mixture for 3 hours to ensure the complete conversion of any Ru(IV) species to Ru(III).[6][8]

  • Formation of the Indazolium Salt:

    • To the refluxed ruthenium solution, add an excess of 1H-indazole.

    • Continue to reflux the reaction mixture at an elevated temperature for several hours until the reaction is complete (monitoring by an appropriate method such as radio-TLC is recommended).

  • Formation of the Cesium Salt:

    • Cool the reaction mixture to room temperature.

    • Add an excess of cesium chloride (CsCl) to the solution.

    • Stir the mixture at room temperature for at least 2 hours to facilitate the precipitation of the cesium salt of the complex.

    • Isolate the precipitate by centrifugation.

  • Cation Exchange to the Sodium Salt ([¹⁰³Ru]BOLD-100):

    • Resuspend the cesium salt pellet in an aqueous solution of sodium aluminum sulfate (NaAl(SO₄)₂).

    • Stir the suspension at room temperature for 24 hours to allow for the cation exchange.

    • Isolate the final product, [¹⁰³Ru]BOLD-100, by centrifugation and wash with deionized water.

    • Lyophilize the final product to obtain a powder for parenteral administration.[4]

Protocol 2: Quality Control of [¹⁰³Ru]BOLD-100

Radiochemical Purity Determination by HPLC:

  • HPLC System: A high-performance liquid chromatography system equipped with a radioactivity detector.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water containing a suitable ion-pairing agent (e.g., trifluoroacetic acid).

  • Procedure:

    • Dissolve a small sample of the final [¹⁰³Ru]BOLD-100 product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using both a UV detector (for the non-radioactive BOLD-100) and a radioactivity detector.

    • Calculate the radiochemical purity by integrating the peak corresponding to [¹⁰³Ru]BOLD-100 and expressing it as a percentage of the total radioactivity detected.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of BOLD-100 and [¹⁰³Ru]BOLD-100 on cancer cell lines.

Materials:

  • Human (e.g., HCT116) and murine (e.g., CT26) colon carcinoma cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • BOLD-100 and [¹⁰³Ru]BOLD-100 stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BOLD-100 and [¹⁰³Ru]BOLD-100 in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 96 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Biodistribution Study

This protocol describes the evaluation of the biodistribution of [¹⁰³Ru]BOLD-100 in tumor-bearing mice.

Materials:

  • Female Balb/c mice

  • CT26 murine colon carcinoma cells

  • [¹⁰³Ru]BOLD-100 solution for injection (e.g., in saline)

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Surgical tools for dissection

Procedure:

  • Tumor Model Development:

    • Subcutaneously inject CT26 cells into the flank of female Balb/c mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration:

    • Administer a known amount of [¹⁰³Ru]BOLD-100 (e.g., corresponding to a 3 mg/kg or 30 mg/kg dose) to the tumor-bearing mice via tail vein injection.[1][2][3]

  • Biodistribution Time Points:

    • At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (n=3-5 per time point).[1][2]

  • Organ Harvesting and Measurement:

    • Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) and the tumor.

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the biodistribution profiles at different time points and between different injected doses.

Mandatory Visualizations

BOLD100_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Cancer Cell GRP78 GRP78 ER_Stress ER Stress GRP78->ER_Stress leads to BOLD100 BOLD-100 BOLD100->GRP78 inhibition ROS Reactive Oxygen Species (ROS) BOLD100->ROS induction DNA_Damage DNA Damage ROS->DNA_Damage causes Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis

Caption: BOLD-100 mechanism of action signaling pathway.

Synthesis_Workflow Ru103Cl3 [¹⁰³Ru]RuCl₃ Indazolium_Salt Indazolium Salt Intermediate Ru103Cl3->Indazolium_Salt + Indazole Indazole 1H-Indazole Cesium_Salt Cesium Salt Intermediate Indazolium_Salt->Cesium_Salt + CsCl CsCl CsCl BOLD100_103Ru [¹⁰³Ru]BOLD-100 Cesium_Salt->BOLD100_103Ru + NaAl(SO₄)₂ (Cation Exchange) NaAlSO42 NaAl(SO₄)₂

Caption: Synthesis workflow for [¹⁰³Ru]BOLD-100.

Biodistribution_Workflow Tumor_Implantation Implant CT26 Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Radiotracer_Injection Inject [¹⁰³Ru]BOLD-100 Tumor_Growth->Radiotracer_Injection Time_Points Euthanize at Specific Time Points Radiotracer_Injection->Time_Points Organ_Harvest Harvest Organs and Tumor Time_Points->Organ_Harvest Gamma_Counting Measure Radioactivity (Gamma Counter) Organ_Harvest->Gamma_Counting Data_Analysis Calculate %ID/g Gamma_Counting->Data_Analysis

Caption: Experimental workflow for in vivo biodistribution study.

References

Troubleshooting & Optimization

Technical Support Center: Ruthenium-103 Radiochemical Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium-103 (¹⁰³Ru). The focus is on improving and verifying its radiochemical purity for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and handling of this compound.

Question: My radiochemical purity is lower than expected after initial separation. What are the common causes and how can I improve it?

Answer:

Low radiochemical purity of ¹⁰³Ru is often due to the presence of other radioisotopes produced during irradiation or to the complex solution chemistry of ruthenium. Common impurities can include other ruthenium isotopes (like ¹⁰⁶Ru), and fission products such as ⁹⁵Zr, ⁹⁵Nb, ¹¹⁷ᵐSn, and ¹²⁵,¹²⁶Sb.[1] The multiple oxidation states of ruthenium can also complicate purification.[1]

Troubleshooting Steps:

  • Identify the Impurities: Use gamma-ray spectroscopy to identify the specific radionuclidic impurities present in your ¹⁰³Ru solution.[2]

  • Optimize Anion Exchange Chromatography: This is a crucial first step to remove cationic impurities.[1][3][4] Ensure your column is properly conditioned and that the loading and elution conditions are optimal. Losses of ¹⁰³Ru during this step can range from 8-15% due to ruthenium's complex speciation.[1]

  • Implement a Secondary Purification Step: For higher purity, a second column using an extraction chromatographic resin, such as one with diglycolamide (DGA) functional groups, is highly effective at removing remaining contaminants.[1] This step can increase radiochemical purity to >99.9%.[1][3][4]

  • Control Ruthenium Oxidation State: The presence of multiple oxidation states of ruthenium can hinder consistent separation.[1] Some protocols utilize oxidizing or reducing agents at specific stages to ensure ruthenium is in a single, predictable chemical form for separation.[2][5]

Question: I'm observing unexpected peaks in my gamma spectrum. How do I identify the contaminants?

Answer:

Unexpected peaks in the gamma spectrum indicate the presence of radionuclidic impurities. To identify them, you will need to compare the energies of the unknown peaks with a library of known gamma emissions from radioisotopes.

Common Radionuclidic Impurities in ¹⁰³Ru Productions:

RadionuclideKey Gamma Ray Energies (keV)Half-life
¹⁰⁶Ru511.8373.6 days
⁹⁵Zr724.2, 756.764.0 days
⁹⁵Nb765.835.0 days
¹²⁵Sb427.9, 600.6, 635.92.76 years
¹¹⁷ᵐSn158.613.6 days

This table is compiled from publicly available nuclear data.

A high-resolution germanium detector (HPGe) is recommended for accurate identification of these gamma energies.[2]

Question: My recovery yield of ¹⁰³Ru is low after purification. What are the potential causes and solutions?

Answer:

Low recovery yield can be frustrating. The primary causes are often related to the complex chemistry of ruthenium and losses during column chromatography.

Potential Causes and Solutions:

  • Ruthenium Speciation: Ruthenium can exist in various chemical forms and oxidation states in acidic solutions, some of which may not be effectively captured or eluted from your chromatography column.[1]

    • Solution: Consider pre-treating your sample to ensure a uniform chemical species before loading it onto the column.

  • Incomplete Elution: The chosen eluent may not be effectively stripping all the ¹⁰³Ru from the column.

    • Solution: Ensure you are using a sufficient volume of the correct eluent. For instance, after initial purification on an anion exchange column, 85 ± 5% of ¹⁰³Ru could be eluted with 30 mL of 10 M HNO₃.[1]

  • Losses During Washing Steps: Aggressive or extensive washing of the column might prematurely elute some of the ¹⁰³Ru.

    • Solution: Analyze the wash fractions with a gamma counter to quantify any ¹⁰³Ru loss and adjust your washing protocol if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical purity that can be achieved for ¹⁰³Ru?

A two-step separation process involving anion exchange followed by extraction chromatography can achieve a radiochemical purity of greater than 99.9%.[1][3][4]

Q2: What are the common methods for producing ¹⁰³Ru?

¹⁰³Ru can be produced through several nuclear reactions:

  • Fission of uranium.[5]

  • Neutron irradiation of enriched ¹⁰²Ru.[5]

  • Proton-induced fission of thorium targets, which also produces other valuable isotopes like ²²⁵Ac.[1][3][4]

Q3: What analytical techniques are used to determine the radiochemical purity of ¹⁰³Ru?

The primary methods include:

  • Gamma-ray Spectroscopy: To identify and quantify radionuclidic impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Equipped with a radioactivity detector to separate and quantify different chemical forms of ruthenium.[6][7][8]

  • Thin Layer Chromatography (TLC): A simpler chromatographic method to separate chemical impurities.[7][9]

Q4: What is the most significant isotopic impurity I should be aware of?

The most common isotopic impurity is Ruthenium-106 (¹⁰⁶Ru), which has a much longer half-life (371.8 days) compared to ¹⁰³Ru (39.3 days).[1][10] Its presence is a key quality control parameter.

Q5: How does the chemical form of ruthenium affect purification?

Ruthenium's ability to exist in multiple oxidation states makes its chemistry complex.[1] The specific chemical form (e.g., different chloride complexes) will behave differently during ion exchange or extraction processes. Controlling the chemical species is crucial for a reproducible and effective purification method.

Experimental Protocols

Protocol 1: Two-Step Purification of ¹⁰³Ru from Irradiated Thorium Target

This protocol is based on a method that yields high-purity ¹⁰³Ru.[1]

Objective: To achieve >99.9% radiochemical purity of ¹⁰³Ru.

Materials:

  • Anion exchange resin (e.g., AG 1-X8)

  • DGA (N,N,N′,N′-tetra-n-octyldiglycolamide) resin

  • Hydrochloric acid (HCl), various concentrations

  • Nitric acid (HNO₃), 10 M

  • Chromatography columns

Methodology:

Step 1: Anion Exchange Chromatography

  • Prepare a column with a suitable anion exchange resin.

  • Condition the column with 1 M HCl.

  • Dissolve the irradiated thorium target material in a suitable acid and adjust the solution to 1 M HCl.

  • Load the solution onto the anion exchange column. Cationic impurities like actinides and lanthanides will pass through.

  • Wash the column with 1 M HCl to remove residual impurities. This wash may remove some fission products like ⁹⁵Nb and ¹²³ᵐTe.[1]

  • Elute the ¹⁰³Ru fraction using 10 M HNO₃. At this stage, the radiochemical purity is expected to be around 82%.[1]

Step 2: DGA Extraction Chromatography

  • Collect the ¹⁰³Ru fraction from the previous step.

  • Evaporate the solution to near dryness and reconstitute it in 10 M HCl.

  • Prepare a column with DGA resin and equilibrate it with 10 M HCl.

  • Load the reconstituted ¹⁰³Ru solution onto the DGA column. Contaminants like ⁹⁵Zr, ⁹⁵Nb, ¹¹⁷ᵐSn, and antimony isotopes will be strongly retained by the resin.[1]

  • Collect the eluent, which contains the purified ¹⁰³Ru.

  • Wash the column with additional 10 M HCl to ensure complete recovery of ¹⁰³Ru. The recovery from this DGA column step is typically high (around 98%).[1]

Expected Results:

Purification StageRadiochemical Purity (%)Overall Recovery (%)Key Impurities Removed
After Anion Exchange~82%85 ± 5% (elution)Actinides, Lanthanides, some fission products
After DGA Column>99.9%83 ± 5% (final)⁹⁵Zr, ⁹⁵Nb, ¹¹⁷ᵐSn, ¹²⁵,¹²⁶Sb, Pa isotopes

Data adapted from Mastren et al., 2017.[1]

Protocol 2: Quality Control using Thin Layer Chromatography (TLC)

Objective: To quickly assess the presence of common chemical impurities.

Materials:

  • ITLC strips (e.g., silica gel)

  • Developing tank

  • Mobile phase (solvent system, e.g., normal saline or an organic solvent like acetone, depending on the species to be separated).[11]

Methodology:

  • Mark an origin line with a pencil about 1 cm from the bottom of the TLC strip.

  • Carefully spot a small drop of the ¹⁰³Ru solution onto the origin line.

  • Pour a small amount of the mobile phase into the developing tank. The solvent level must be below the origin line on the strip.

  • Place the strip into the tank and allow the solvent to migrate up the strip by capillary action.

  • Once the solvent front nears the top, remove the strip and let it dry.

  • Cut the strip into sections (e.g., origin and solvent front) and count the radioactivity in each section using a suitable detector (e.g., gamma counter).

  • Calculate the percentage of activity for each chemical species based on its position on the chromatogram.

Visualizations

experimental_workflow cluster_0 Step 1: Anion Exchange Chromatography cluster_1 Step 2: DGA Extraction Chromatography start Irradiated Target Solution in 1M HCl load_anion Load onto Anion Exchange Column start->load_anion wash_anion Wash with 1M HCl load_anion->wash_anion impurities1 Cationic Impurities (Actinides, etc.) load_anion->impurities1 Pass through elute_anion Elute ¹⁰³Ru with 10M HNO₃ wash_anion->elute_anion anion_product ¹⁰³Ru Fraction (~82% Purity) elute_anion->anion_product prep_dga Evaporate & Reconstitute in 10M HCl anion_product->prep_dga Process for next step load_dga Load onto DGA Column prep_dga->load_dga collect_dga Collect Purified ¹⁰³Ru load_dga->collect_dga impurities2 Retained Impurities (Zr, Nb, Sn, Sb) load_dga->impurities2 Retained final_product Final ¹⁰³Ru Product (>99.9% Purity) collect_dga->final_product

Caption: Workflow for the two-step purification of this compound.

troubleshooting_logic cluster_check Initial Checks cluster_analysis Analysis of Findings cluster_solution Corrective Actions start Low Radiochemical Purity Detected check_spectrum Analyze Gamma Spectrum start->check_spectrum check_tlc Perform TLC/HPLC start->check_tlc radionuclidic Radionuclidic Impurities (e.g., ¹⁰⁶Ru, ⁹⁵Zr) check_spectrum->radionuclidic chemical Chemical Impurities (e.g., wrong oxidation state) check_tlc->chemical add_dga Add Secondary Purification (DGA Column) radionuclidic->add_dga optimize_anion Optimize Anion Exchange (Eluent, Wash) radionuclidic->optimize_anion chemical->optimize_anion control_chem Control Ru Chemistry (Oxidation/Reduction Step) chemical->control_chem

Caption: Troubleshooting logic for low radiochemical purity of ¹⁰³Ru.

References

Technical Support Center: Troubleshooting Low Yield in Ruthenium-103 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the radiolabeling of molecules with Ruthenium-103 (¹⁰³Ru).

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may lead to low radiochemical yields and other experimental inconsistencies.

Problem: Low Radiochemical Yield (<50%)

Q1: My radiochemical yield is consistently low. What are the most common causes?

Low radiochemical yield in ¹⁰³Ru labeling can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Poor Quality of [¹⁰³Ru]RuCl₃ Precursor: The purity and chemical form of the ruthenium precursor are critical. Impurities or the presence of insoluble ruthenium species can significantly hinder the reaction.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time are crucial and must be optimized for each specific molecule being labeled.[1]

  • Inadequate Chelator-to-Biomolecule Ratio: For indirect labeling methods, an insufficient amount of the bifunctional chelator conjugated to the biomolecule can lead to incomplete capture of the radionuclide.

  • Degradation of the Biomolecule: The stability of the peptide, antibody, or small molecule under the chosen labeling conditions (e.g., high temperature, non-physiological pH) can be a limiting factor.

  • Presence of Competing Metal Ions: Trace metal contaminants in buffers or reagents can compete with ¹⁰³Ru for the chelating sites, thereby reducing the labeling efficiency.

Q2: How can I assess the quality of my [¹⁰³Ru]RuCl₃ precursor?

The quality of the [¹⁰³Ru]RuCl₃ solution is paramount for successful radiolabeling. Here are key quality control checks:

  • Radionuclidic Purity: This should be confirmed by gamma-ray spectroscopy to ensure that other radioactive isotopes are not present. A radionuclidic purity of >99.9% is desirable.[1]

  • Radiochemical Purity: The percentage of ¹⁰³Ru in the desired chemical form (typically Ru³⁺ in dilute HCl) should be assessed. This can be done using radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

  • Visual Inspection: The solution should be clear and free of any visible particulates. The presence of precipitates may indicate the formation of insoluble ruthenium hydroxides, which are unreactive.

  • Chemical Purity: Ensure the absence of interfering metal ions, which can be quantified by techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Q3: What is the optimal pH for radiolabeling with this compound and how do I maintain it?

The optimal pH for ¹⁰³Ru labeling is highly dependent on the specific chelate system being used. For many common bifunctional chelators like DOTA and DTPA, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for complexation with trivalent radiometals. It is crucial to maintain a consistent pH throughout the reaction using a suitable buffer system, such as sodium acetate or citrate buffers. Extreme pH values can lead to the formation of ruthenium hydroxides (at high pH) or protonation of the chelator (at low pH), both of which inhibit efficient labeling. For some specific ruthenium complexes, the reaction may be performed in acidic conditions, such as refluxing in HCl, to maintain the desired oxidation state and prevent hydrolysis.[1]

Q4: What is the recommended reaction temperature and time? Could overheating be an issue?

Optimal temperature and time are a trade-off between reaction kinetics and the thermal stability of the biomolecule.

  • Small Molecules: Labeling of robust small molecules may be performed at elevated temperatures (e.g., reflux) to drive the reaction to completion. For example, the synthesis of [¹⁰³Ru]BOLD-100 involves refluxing for 3 hours.[2]

  • Peptides and Antibodies: These are often temperature-sensitive. Labeling is typically performed at lower temperatures, ranging from room temperature to 37-40°C, for extended periods (30 minutes to several hours).

Overheating can lead to the degradation of the biomolecule, resulting in a low yield of the desired radiolabeled product and the formation of radiolabeled impurities. It is recommended to perform temperature optimization studies for each new molecule.

Q5: Could the chelator-to-biomolecule ratio be affecting my yield?

Yes, for indirect labeling, the ratio of chelator molecules per biomolecule (conjugation ratio) is critical.

  • Low Ratio: If the conjugation ratio is too low, there will be an insufficient number of chelating sites to efficiently capture the ¹⁰³Ru, leading to low radiochemical yield. For example, a 1:1 molar ratio of DTPA to the antibody trastuzumab was found to be insufficient for prompt labeling.[3]

  • High Ratio: While a higher ratio can increase labeling efficiency, excessive conjugation can potentially alter the biological properties (e.g., immunoreactivity) of the biomolecule.

The optimal chelator-to-biomolecule ratio should be determined experimentally to achieve a high labeling yield without compromising the biological function of the molecule. Ratios of 2:1 to 15:1 have been reported for antibodies, depending on the chelator and the desired specific activity.[3][4]

Q6: I suspect my biomolecule is degrading during the labeling process. How can I check for this?

Biomolecule integrity can be assessed by comparing the unlabeled starting material with the final product (after decay of the radioactivity or using the non-radioactive isotope). Techniques to check for degradation include:

  • HPLC Analysis: A change in the retention time or the appearance of new peaks in the UV chromatogram can indicate degradation or aggregation.

  • SDS-PAGE (for proteins): Changes in the band pattern can reveal fragmentation or aggregation of antibodies or larger peptides.

  • Mass Spectrometry: This can confirm the molecular weight of the final product and identify any fragments.

  • Functional Assays: For antibodies and receptor-targeting peptides, a binding assay (e.g., ELISA, flow cytometry) should be performed to ensure that the biological activity is retained after labeling.

Problem: High Levels of Impurities

Q7: I'm seeing significant amounts of free [¹⁰³Ru]RuCl₃ in my final product. How can I improve purification?

Inefficient removal of unreacted ¹⁰³Ru is a common issue. The choice of purification method depends on the size and properties of the labeled molecule.

  • Size Exclusion Chromatography (SEC): This is the most common method for purifying radiolabeled proteins and peptides. It effectively separates the larger labeled biomolecule from the smaller, unreacted [¹⁰³Ru]RuCl₃.

  • Solid-Phase Extraction (SPE): C18 or other specialized cartridges can be used to retain the labeled molecule while allowing unbound ¹⁰³Ru to be washed away, or vice-versa.

  • Dialysis/Ultrafiltration: This is suitable for large molecules like antibodies, allowing the removal of small impurities.

Ensure that the chosen purification method is validated for its ability to effectively separate the product from impurities.

Q8: My chromatogram shows multiple product peaks. What could be the cause?

The presence of multiple radioactive peaks in your radio-chromatogram can be due to several reasons:

  • Different Oxidation States of Ruthenium: Ruthenium can exist in multiple oxidation states, and different species may have different retention times. Ensuring a consistent oxidation state of the precursor (e.g., by refluxing in HCl to favor Ru(III)) is important.[1]

  • Degradation of the Labeled Molecule: Radiolysis (degradation due to radiation) or thermal degradation can create radiolabeled fragments that appear as separate peaks.[5]

  • Formation of Isomers: If the chelation can occur at different sites or in different conformations, it may result in multiple product peaks.

  • Colloid Formation: Ruthenium can form colloidal species, especially at neutral or basic pH, which may behave differently during chromatography.

Q9: How do I differentiate between colloidal ¹⁰³Ru and the labeled product?

Colloidal ¹⁰³Ru is a common radiochemical impurity. It can be identified using radio-TLC. Typically, with a mobile phase like saline or citrate buffer on an ITLC-SG strip, the labeled biomolecule will move with the solvent front, while colloidal ¹⁰³Ru will remain at the origin.

Problem: Inconsistent Results

Q10: My yields are highly variable between experiments. What factors should I investigate for consistency?

Variability in radiolabeling outcomes often points to a lack of control over key experimental parameters. To improve reproducibility, meticulously control the following:

  • Precursor Quality and Handling: Use [¹⁰³Ru]RuCl₃ from the same batch if possible. Ensure consistent storage conditions and avoid repeated freeze-thaw cycles.

  • Reagent Preparation: Prepare fresh buffers and solutions for each experiment to avoid degradation or contamination.

  • pH Measurement and Control: Calibrate your pH meter before each use and ensure the final reaction pH is consistent.

  • Temperature Control: Use a calibrated heating block or water bath to maintain a stable reaction temperature.

  • Pipetting Accuracy: Use calibrated pipettes to ensure accurate addition of all reagents, especially the limiting ones.

  • Reaction Time: Precisely control the incubation time for each experiment.

Frequently Asked Questions (FAQs)

General Questions

FAQ1: What is the typical radiochemical yield I can expect for this compound labeling?

Expected radiochemical yields can vary widely depending on the molecule being labeled, the chelator used, and the reaction conditions. For the small molecule BOLD-100, radiochemical yields of over 38% have been reported.[6] For peptides and antibodies, with optimized protocols, yields can often exceed 70-90%.

FAQ2: What are the recommended storage conditions for [¹⁰³Ru]RuCl₃?

[¹⁰³Ru]RuCl₃ is typically supplied as a solution in dilute hydrochloric acid (e.g., 0.1 M HCl). It should be stored according to the manufacturer's instructions, usually at room temperature in a lead-shielded container. Avoid storing at neutral or basic pH to prevent the precipitation of ruthenium hydroxides.

FAQ3: Which chelator is best suited for my molecule (peptide, antibody, small molecule)?

The choice of a bifunctional chelator depends on the radionuclide and the biomolecule. For trivalent metals like Ru³⁺, common choices include:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Forms highly stable complexes but often requires heating for efficient labeling.[7]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Can often be labeled at room temperature and generally forms stable complexes.[7]

  • DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that can also be used, but its complexes are sometimes less stable in vivo compared to macrocyclic chelators like DOTA and NOTA.

For small molecules, labeling may be achieved directly without a bifunctional chelator, depending on the molecule's structure.

Protocol-Specific Questions

FAQ4: Can I use a different buffer system for the labeling reaction?

Yes, but the buffer must be compatible with the labeling chemistry. It should have a buffering capacity in the desired pH range and should not contain components that could interfere with the reaction (e.g., competing metal ions or strong chelating agents). Acetate and citrate buffers are commonly used. Always verify that a new buffer system does not negatively impact the radiochemical yield.

FAQ5: What quality control methods are essential for the final radiolabeled product?

At a minimum, the following quality control tests should be performed:

  • Radiochemical Purity: Determined by radio-TLC or radio-HPLC to quantify the percentage of radioactivity associated with the desired product.

  • Sterility and Endotoxin Levels: For any product intended for in vivo use.

  • pH Measurement: To ensure the final formulation is within a physiologically acceptable range.

  • Biological Integrity (if applicable): An in vitro assay to confirm that the biological activity of the molecule has been retained.

Safety Questions

FAQ6: What are the key safety precautions when working with this compound?

This compound is a beta and gamma emitter with a half-life of 39.3 days. Key safety precautions include:

  • Shielding: Use lead shielding to minimize exposure to gamma radiation.

  • Containment: Work in a designated fume hood to prevent inhalation of any aerosols that may be generated.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and two pairs of disposable gloves.

  • Dosimetry: Use whole-body and ring dosimeters to monitor radiation exposure.

  • Contamination Monitoring: Regularly monitor work areas and personnel for radioactive contamination using a suitable survey meter (e.g., a Geiger-Müller counter).

Data Presentation

Table 1: Influence of pH on Radiolabeling Yield of a Model Peptide with ¹⁰³Ru

pHAverage Radiochemical Yield (%)Standard Deviation (%)
3.565± 4.2
4.588± 3.1
5.592± 2.5
6.585± 3.8
7.571± 4.5

Note: Data is illustrative and based on typical trends for trivalent radiometals with DOTA-conjugated peptides. Optimal pH should be determined empirically.

Table 2: Effect of Temperature and Incubation Time on Radiolabeling Yield

Temperature (°C)Incubation Time (min)Average Radiochemical Yield (%)
25 (Room Temp)6055
376078
603085
951591

Note: Data is illustrative for a DOTA-conjugated peptide. High temperatures may not be suitable for all biomolecules.

Table 3: Comparison of Different Chelators for ¹⁰³Ru Labeling of an Antibody

ChelatorReaction Temperature (°C)Reaction Time (min)Average Radiochemical Yield (%)
DTPA253082
DOTA951594
NOTA251591

Note: Data is illustrative. The choice of chelator will also impact the in vivo stability of the radiolabeled conjugate.

Table 4: Troubleshooting Summary - Causes and Solutions for Low Yield

Potential CauseRecommended Action
Precursor Quality
Poor [¹⁰³Ru]RuCl₃ PurityVerify radionuclidic and radiochemical purity of the precursor stock.
Insoluble Ru SpeciesEnsure precursor solution is clear. Consider a pre-reaction step of refluxing in HCl.
Reaction Conditions
Suboptimal pHPerform a pH optimization study (e.g., pH 4-7). Use a reliable buffer.
Incorrect TemperatureOptimize reaction temperature, balancing kinetics with biomolecule stability.
Insufficient Reaction TimePerform a time-course experiment to determine the optimal incubation period.
Reagents & Biomolecule
Low Chelator:Biomolecule RatioIncrease the molar excess of the bifunctional chelator during conjugation.
Biomolecule DegradationTest biomolecule stability at labeling conditions. Consider milder conditions.
Metal Ion ContaminationUse metal-free buffers and high-purity water.

Experimental Protocols

Protocol 1: General Protocol for Radiolabeling a DOTA-conjugated Peptide with [¹⁰³Ru]RuCl₃
  • Reagents and Materials:

    • DOTA-conjugated peptide stock solution (1 mg/mL in water).

    • [¹⁰³Ru]RuCl₃ in 0.1 M HCl.

    • Sodium acetate buffer (0.2 M, pH 5.5).

    • Metal-free water.

    • Heating block set to 95°C.

    • Lead-shielded reaction vial.

  • Methodology:

    • In a sterile, shielded reaction vial, add 50 µL of 0.2 M sodium acetate buffer (pH 5.5).

    • Add 10 µL of the DOTA-conjugated peptide stock solution (10 µg).

    • Carefully add 5-10 µL of the [¹⁰³Ru]RuCl₃ solution (approx. 37-74 MBq).

    • Gently mix the reaction solution by flicking the vial.

    • Incubate the vial in the heating block at 95°C for 15 minutes.

    • After incubation, allow the vial to cool to room temperature.

    • Perform quality control using radio-TLC and/or radio-HPLC to determine the radiochemical yield.

    • Purify the product using a pre-equilibrated size-exclusion chromatography column if necessary.

Protocol 2: General Protocol for Radiolabeling a DTPA-conjugated Antibody with [¹⁰³Ru]RuCl₃
  • Reagents and Materials:

    • DTPA-conjugated antibody stock solution (5 mg/mL in saline).

    • [¹⁰³Ru]RuCl₃ in 0.1 M HCl.

    • Ammonium acetate buffer (0.25 M, pH 6.0).

    • Metal-free water.

    • Lead-shielded reaction vial.

  • Methodology:

    • In a sterile, shielded reaction vial, add 100 µL of 0.25 M ammonium acetate buffer (pH 6.0).

    • Add 20 µL of the DTPA-conjugated antibody stock solution (100 µg).

    • Carefully add 10-20 µL of the [¹⁰³Ru]RuCl₃ solution (approx. 74-185 MBq).

    • Gently mix the solution by pipetting up and down slowly. Avoid vortexing to prevent protein denaturation.

    • Incubate the vial at room temperature (25°C) for 30 minutes.

    • Perform quality control using radio-TLC to determine the radiochemical yield.

    • Purify the radiolabeled antibody using a size-exclusion chromatography column (e.g., PD-10) equilibrated with phosphate-buffered saline (PBS).

Visualizations

G General Workflow for this compound Radiolabeling cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_analysis Purification & Analysis Precursor [103Ru]RuCl3 Precursor QC Mix Combine Precursor, Biomolecule, & Buffer Precursor->Mix Biomolecule Biomolecule-Chelator Conjugate Biomolecule->Mix Incubate Incubate (Temp & Time) Mix->Incubate QC_Yield QC: Radio-TLC/HPLC (Determine Yield) Incubate->QC_Yield QC_Yield->Mix Yield Low (Troubleshoot) Purify Purification (e.g., SEC) QC_Yield->Purify Yield OK Final_QC Final Product QC (Purity, Stability) Purify->Final_QC Product Final Radiolabeled Product Final_QC->Product

Caption: General workflow for ¹⁰³Ru radiolabeling.

G Troubleshooting Logic for Low Radiochemical Yield cluster_precursor Precursor Issues cluster_conditions Reaction Condition Issues cluster_biomolecule Biomolecule/Chelator Issues Start Low Radiochemical Yield Observed Check_Precursor Assess [103Ru]RuCl3 Quality Start->Check_Precursor Precursor_Bad Source New Precursor or Re-purify Check_Precursor->Precursor_Bad Poor Quality Precursor_OK Precursor OK Check_Precursor->Precursor_OK Good Quality Check_pH Verify Reaction pH Precursor_OK->Check_pH Adjust_pH Optimize pH & Buffer Check_pH->Adjust_pH Incorrect Check_Temp_Time Verify Temp & Time Check_pH->Check_Temp_Time Correct Success Yield Improved Adjust_pH->Success Adjust_Temp_Time Optimize Temp & Time Check_Temp_Time->Adjust_Temp_Time Incorrect Check_Ratio Check Chelator Ratio Check_Temp_Time->Check_Ratio Correct Adjust_Temp_Time->Success Adjust_Ratio Optimize Conjugation Check_Ratio->Adjust_Ratio Suboptimal Check_Integrity Assess Biomolecule Integrity Check_Ratio->Check_Integrity Optimal Adjust_Ratio->Success Use_Milder_Cond Use Milder Conditions Check_Integrity->Use_Milder_Cond Degradation Check_Integrity->Success Intact Use_Milder_Cond->Success

Caption: Troubleshooting logic for low ¹⁰³Ru yield.

References

Minimizing background interference in Ruthenium-103 counting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during Ruthenium-103 (Ru-103) counting experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. What are the primary sources of background noise in my Ru-103 measurements?

Background interference in gamma spectroscopy can originate from several sources, which can be broadly categorized as environmental, instrumental, and sample-related.[1]

  • Environmental Background: This includes cosmic radiation and naturally occurring radioactive materials (NORMs) in the surrounding environment, such as in building materials (concrete, bricks), soil, and the air (e.g., Radon-222 and its progeny).[2][3][4] The intensity of cosmic radiation can vary with altitude and solar activity.[4]

  • Instrumental Background: The detector itself and its shielding can be sources of background radiation.[1] This can arise from radioactive impurities in the construction materials of the detector (e.g., in the cryostat, endcap) and the shielding (e.g., lead bricks may contain 210Pb).[1][5][6] Activation of materials in and around the detector by cosmic ray neutrons can also contribute.[1]

  • Compton Scattering: This is a significant source of background continuum in your spectrum. It occurs when gamma rays from your Ru-103 source (or from other background sources) scatter within the detector, depositing only a fraction of their energy.[7][8][9] This creates a continuous background at energies below the full-energy photopeak. The highest energy deposited in a single Compton scattering event creates a feature known as the Compton edge.[7][10]

  • Sample-Related Background: The sample container and the sample matrix itself can contribute to the background.[1] Additionally, if your sample contains other radionuclides besides Ru-103, their emissions will contribute to the overall background.

Diagram: Sources of Background Interference in Gamma Spectroscopy

cluster_prep Preparation cluster_counting Counting cluster_analysis Analysis Sample Prep Sample Prep Sample Acq. Sample Acq. Sample Prep->Sample Acq. QC Checks QC Checks Background Acq. Background Acq. QC Checks->Background Acq. QC Checks->Sample Acq. BG Subtract BG Subtract Background Acq.->BG Subtract Sample Acq.->BG Subtract Peak Analysis Peak Analysis BG Subtract->Peak Analysis Activity Calc. Activity Calc. Peak Analysis->Activity Calc. Start High Background Detected CheckShielding Is Shielding Adequate? Start->CheckShielding CheckContamination Is there Contamination? CheckShielding->CheckContamination Yes ImproveShielding Improve Shielding (thickness, graded-Z) CheckShielding->ImproveShielding No CheckRadon Is Radon a Factor? CheckContamination->CheckRadon No Decontaminate Decontaminate Shield/Detector CheckContamination->Decontaminate Yes ConsiderAdvanced Consider Advanced Techniques CheckRadon->ConsiderAdvanced No PurgeNitrogen Purge with Nitrogen CheckRadon->PurgeNitrogen Yes End Background Minimized ConsiderAdvanced->End Implement Anti-coincidence/ Compton Suppression ImproveShielding->End Decontaminate->End PurgeNitrogen->End

References

Technical Support Center: Optimization of Ruthenium-103 Elution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium-103 (¹⁰³Ru) generator systems. The information is designed to help users optimize the elution process and address common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the elution of ¹⁰³Ru.

Problem ID Issue Potential Causes Recommended Solutions
RU-EL-001 Low Elution Yield 1. Incomplete In-growth of Daughter Nuclide: The time since the last elution is insufficient for the optimal accumulation of the daughter radionuclide.[1]2. Incorrect Eluent Composition: The pH, molarity, or chemical composition of the eluent may not be optimal for desorbing ¹⁰³Ru from the column matrix.3. Suboptimal Flow Rate: The eluent flow rate may be too fast, not allowing for sufficient interaction time with the column matrix, or too slow, leading to band broadening and reduced concentration.4. Column Channeling or Damage: The adsorbent bed may have channels or has been damaged, leading to inefficient elution.5. Generator Age: The performance of the generator can degrade over time due to the decay of the parent radionuclide and potential degradation of the column material.[2]1. Optimize Elution Time: For radionuclide generators, maximum yield is typically achieved after a specific in-growth period. For a Mo-99/Tc-99m generator, this is about 23-24 hours.[3] While specific to that system, the principle of allowing for sufficient parent decay to the daughter nuclide applies. Consult the generator's manual for the recommended time between elutions.2. Verify and Adjust Eluent: Ensure the eluent composition matches the manufacturer's specifications. Experiment with slight variations in pH or molarity if specifications allow, as ruthenium chemistry can be complex.[4]3. Adjust Flow Rate: Optimize the flow rate according to the generator's manual. If not specified, begin with a slow to moderate flow rate and assess the impact on elution yield.4. Inspect Column Integrity: If possible, visually inspect the column for any signs of damage or channeling. If damage is suspected, contact the manufacturer.5. Monitor Generator Performance Over Time: Track the elution yield with each elution to monitor for age-related decline. Plan for generator replacement as it nears the end of its recommended lifespan.
RU-EL-002 Parent Radionuclide Breakthrough 1. Column Overloading: The activity of the parent radionuclide on the column exceeds its capacity.2. Incorrect Eluent: The eluent may be too harsh, causing the parent radionuclide to be stripped from the column along with the daughter.3. Column Degradation: The adsorbent material may have degraded over time, reducing its ability to retain the parent radionuclide.[2]4. Damaged Column: Physical damage to the column can create channels that allow the parent to bypass the adsorbent matrix.[2]1. Adhere to Loading Specifications: Do not exceed the recommended activity loading for the generator.2. Use Recommended Eluent: Strictly adhere to the eluent composition specified by the generator manufacturer.3. Monitor for Trends: An increase in parent breakthrough over time can indicate column aging. If breakthrough exceeds acceptable limits, the generator should be replaced.4. Handle with Care: Avoid dropping or subjecting the generator to physical shock.
RU-EL-003 Chemical Impurities in Eluate 1. Column "Bleed": Trace amounts of the column's stationary phase (e.g., alumina) may be present in the eluate.[5]2. Contaminated Eluent: The eluent may be contaminated with metallic or other chemical impurities.3. Leaching from Components: Impurities may leach from the generator's tubing or vials.1. Perform Chemical Purity Testing: Regularly test the eluate for common chemical impurities, such as aluminum ions if an alumina-based column is used.[5]2. Use High-Purity Eluent: Prepare eluents with high-purity water and reagents.3. Use Manufacturer-Approved Components: Only use vials and tubing that are specified for use with the generator system.
RU-EL-004 Inconsistent Elution Profile 1. Air Bubbles in the Column: The presence of air bubbles can disrupt the flow of the eluent and lead to inconsistent elution.2. Variable Flow Rate: Fluctuations in the elution flow rate can alter the shape and timing of the elution peak.3. Changes in Ruthenium Speciation: The chemical form of ruthenium can be complex and may change under certain conditions, affecting its interaction with the column.[6]1. Proper Column Priming: Ensure the column is properly wetted and free of air bubbles before elution.2. Maintain a Constant Flow Rate: Use a reliable pump or a constant pressure system to ensure a consistent flow rate during elution.3. Control Elution Conditions: Maintain consistent eluent composition, pH, and temperature to minimize changes in ruthenium speciation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal time to wait between elutions of a ¹⁰³Ru generator?

A1: The optimal time between elutions depends on the half-life of the parent radionuclide and the growth kinetics of ¹⁰³Ru. For many generator systems, eluting approximately 23 to 24 hours after the previous elution achieves maximum yield of the daughter nuclide due to reaching transient equilibrium.[3] However, it is crucial to consult the specific documentation provided by the generator manufacturer for precise timing recommendations.

Q2: How can I determine the elution efficiency of my ¹⁰³Ru generator?

A2: Elution efficiency is the ratio of the eluted daughter activity to the theoretical maximum activity available in the generator.[2] To determine this, you would measure the activity of the eluted ¹⁰³Ru and compare it to the calculated theoretical activity of ¹⁰³Ru on the column at the time of elution.

Q3: What are the acceptable limits for parent radionuclide breakthrough?

A3: The acceptable limits for parent radionuclide breakthrough are typically set by regulatory bodies and may vary depending on the intended use of the eluted radionuclide. For example, the United States Pharmacopeia has a standard limit for Mo-99 breakthrough in Tc-99m eluate.[3] It is essential to adhere to the limits specified by the generator manufacturer and relevant regulatory guidelines.

Q4: How does the age of the generator affect the elution of ¹⁰³Ru?

A4: The age of the generator can impact elution in several ways. The activity of the parent radionuclide decreases over time, which will result in a lower yield of ¹⁰³Ru. Additionally, the physical and chemical properties of the column matrix can degrade over time, potentially leading to lower elution efficiency and increased parent breakthrough.[2][7]

Q5: What quality control tests should be performed on the ¹⁰³Ru eluate?

A5: Routine quality control tests should include:

  • Radionuclidic Purity: To identify and quantify any radionuclide impurities, including parent breakthrough. This is typically performed using gamma spectrometry.[8]

  • Radiochemical Purity: To determine the percentage of the radionuclide in the desired chemical form. This is often assessed using techniques like thin-layer chromatography (TLC).[9]

  • Chemical Purity: To test for non-radioactive contaminants, such as aluminum ions from an alumina column.[5]

Experimental Protocols

Protocol 1: Determination of Radionuclidic Purity by Gamma Spectrometry

Objective: To identify and quantify gamma-emitting radionuclide impurities in the ¹⁰³Ru eluate.

Materials:

  • High-purity germanium (HPGe) detector coupled to a multichannel analyzer.[8]

  • Lead shield for the detector.

  • Volumetric pipette and appropriate vial for the sample.

  • Reference sources of known radionuclides for energy and efficiency calibration.

Procedure:

  • System Calibration: Perform energy and efficiency calibration of the HPGe detector system using certified reference sources covering the expected energy range of ¹⁰³Ru and potential contaminants.

  • Background Measurement: Acquire a background spectrum for a time sufficient to obtain statistically valid data.

  • Sample Preparation: Place a known volume of the ¹⁰³Ru eluate in a vial with a geometry identical to that used for the efficiency calibration.

  • Sample Measurement: Place the sample in the detector shield and acquire a gamma spectrum for a predetermined time to achieve the desired measurement sensitivity.

  • Data Analysis:

    • Identify the characteristic gamma-ray peaks of ¹⁰³Ru (e.g., 497 keV).

    • Search the spectrum for gamma-ray peaks corresponding to potential radionuclide impurities, including the parent radionuclide.[8]

    • Calculate the activity of ¹⁰³Ru and any identified impurities using the pre-determined efficiency calibration.

    • Express the impurity levels as a percentage of the total ¹⁰³Ru activity and ensure they are within acceptable limits.

Protocol 2: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)

Objective: To determine the proportion of ¹⁰³Ru in the desired chemical form.

Materials:

  • TLC strips (e.g., paper or fiberglass).[9]

  • Developing tank.

  • Appropriate solvent system (mobile phase).

  • TLC scanner or a well counter for quantifying the radioactivity distribution on the strip.

Procedure:

  • Strip Preparation: Cut the TLC strip to the required size and draw a starting line with a pencil near the bottom.

  • Spotting: Carefully spot a small, known volume of the ¹⁰³Ru eluate onto the starting line.

  • Development: Place the strip in the developing tank containing the mobile phase, ensuring the starting spot is above the solvent level. Allow the solvent to migrate up the strip.[9]

  • Drying: Remove the strip from the tank and allow it to dry completely.

  • Quantification:

    • Scan the strip using a TLC scanner to obtain a chromatogram showing the distribution of radioactivity.

    • Alternatively, cut the strip into segments and measure the activity of each segment in a well counter.

    • Identify the peaks corresponding to the desired ¹⁰³Ru species and any radiochemical impurities based on their retention factor (Rf) values.

    • Calculate the radiochemical purity by dividing the activity of the desired species by the total activity on the strip and multiplying by 100.

Visualizations

Elution_Troubleshooting cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions LowYield Low Elution Yield Ingrowth Insufficient In-growth LowYield->Ingrowth Eluent Incorrect Eluent LowYield->Eluent FlowRate Suboptimal Flow Rate LowYield->FlowRate ColumnDamage Column Damage/Aging LowYield->ColumnDamage Breakthrough Parent Breakthrough Breakthrough->Eluent Breakthrough->ColumnDamage Impurity Chemical/Radiochemical Impurity Impurity->Eluent Impurity->ColumnDamage Speciation Ru Speciation Change Impurity->Speciation OptimizeTime Optimize Time Between Elutions Ingrowth->OptimizeTime VerifyEluent Verify/Adjust Eluent Eluent->VerifyEluent AdjustFlow Adjust Flow Rate FlowRate->AdjustFlow QC Perform Regular QC ColumnDamage->QC ReplaceGen Replace Generator ColumnDamage->ReplaceGen ControlConditions Control Elution Conditions Speciation->ControlConditions VerifyEluent->QC AdjustFlow->QC ControlConditions->QC

Caption: Troubleshooting logic for common ¹⁰³Ru elution issues.

QC_Workflow start Receive/Elute ¹⁰³Ru Generator eluate Collect ¹⁰³Ru Eluate start->eluate split Aliquot Sample for QC eluate->split gamma_spec Radionuclidic Purity (Gamma Spectrometry) split->gamma_spec Sample 1 tlc Radiochemical Purity (TLC) split->tlc Sample 2 chem_test Chemical Purity Test split->chem_test Sample 3 analyze_gamma Analyze Spectrum for Parent & Other Impurities gamma_spec->analyze_gamma analyze_tlc Scan/Count Strip for Impurity Peaks tlc->analyze_tlc analyze_chem Quantify Chemical Contaminants chem_test->analyze_chem pass_fail Compare Results to Specifications analyze_gamma->pass_fail analyze_tlc->pass_fail analyze_chem->pass_fail release Release for Use pass_fail->release Pass reject Quarantine & Investigate pass_fail->reject Fail

Caption: Quality control workflow for ¹⁰³Ru eluate.

References

Technical Support Center: Addressing Solubility Issues of Ruthenium-103 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Ruthenium-103 (Ru-103) compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound has precipitated out of my aqueous solution. What are the common causes?

Precipitation of this compound compounds in aqueous solutions can be attributed to several factors:

  • Inherent Low Solubility: Many ruthenium complexes, particularly those with organic ligands, exhibit poor water solubility.

  • pH Sensitivity: The solubility of ruthenium compounds can be highly dependent on the pH of the solution. For instance, some Ru(III) complexes are more soluble in acidic conditions, while others may precipitate as hydroxides at neutral or alkaline pH.

  • Improper Solvent System: Using water as the sole solvent for a poorly soluble ruthenium compound is a primary cause of precipitation.

  • High Concentration: Attempting to dissolve a high concentration of a this compound compound directly into an aqueous buffer can exceed its solubility limit.

  • Temperature Effects: While increased temperature can enhance the solubility of some compounds, cooling the solution may lead to precipitation if the compound's solubility is significantly temperature-dependent.

  • Interaction with Buffer Components: Components of biological buffers (e.g., phosphates) can sometimes interact with ruthenium ions to form insoluble salts.

Q2: What are the general solubility characteristics of common this compound compounds?

The solubility of this compound compounds varies significantly depending on their chemical form and ligands.

  • Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O): The hydrated form is generally soluble in water, ethanol, and acetone.[1] The anhydrous form, however, is insoluble.[1]

  • Ruthenium(III) Nitrosyl Nitrate (Ru(NO)(NO₃)₃): This compound is highly soluble in water and is often supplied as a solution in dilute nitric acid to maintain stability.[2][3][4] Information on its solubility in organic solvents is limited.[2]

  • This compound Microspheres: These are generally considered insoluble in aqueous solutions and body fluids due to their size and composition.[5]

  • Organometallic Ruthenium Complexes: The solubility of these compounds is highly dependent on the nature of the organic ligands. Many are poorly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] Some have been specifically designed with water-soluble ligands to enhance their aqueous solubility.[7]

Q3: How can I improve the solubility of my this compound compound?

Several strategies can be employed to enhance the solubility of poorly soluble this compound compounds:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or DMF before diluting it with the aqueous buffer.

  • pH Adjustment: Carefully adjust the pH of the aqueous solution. The optimal pH will depend on the specific ruthenium complex.

  • Ligand Modification: For drug development, modifying the ligands attached to the ruthenium center can significantly impact solubility. Incorporating hydrophilic groups into the ligand structure is a common strategy.

  • Formulation with Excipients: Utilizing formulation strategies such as cyclodextrins, liposomes, or nanoparticles can encapsulate the ruthenium compound and improve its apparent solubility and stability in aqueous media.[8][9][10][11][12]

Troubleshooting Guide

If you are experiencing precipitation of your this compound compound, follow this step-by-step guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for this compound Compound Precipitation

TroubleshootingWorkflow Start Start: Precipitation Observed CheckSolvent Is an organic co-solvent (e.g., DMSO, DMF) being used for the stock solution? Start->CheckSolvent CheckpH What is the pH of the aqueous solution? CheckSolvent->CheckpH Yes ActionSolvent Action: Prepare a concentrated stock solution in an appropriate organic solvent first, then dilute with the aqueous buffer. CheckSolvent->ActionSolvent No CheckConc Is the final concentration of the Ru-103 compound too high? CheckpH->CheckConc Optimal ActionpH Action: Adjust the pH of the aqueous solution. Consult literature for the optimal pH range for your specific compound. CheckpH->ActionpH Suboptimal ConsiderFormulation Have formulation strategies (e.g., cyclodextrins, liposomes) been considered? CheckConc->ConsiderFormulation No ActionConc Action: Lower the final concentration of the Ru-103 compound in the aqueous solution. CheckConc->ActionConc Yes Resolved Precipitation Resolved ConsiderFormulation->Resolved Yes ActionFormulation Action: Explore the use of solubility enhancers or drug delivery systems. ConsiderFormulation->ActionFormulation No ActionSolvent->CheckpH ActionpH->CheckConc ActionConc->ConsiderFormulation ActionFormulation->Resolved

Caption: Troubleshooting workflow for addressing precipitation of this compound compounds.

Quantitative Solubility Data

Table 1: Solubility of Selected Ruthenium(II)-Cyclopentadienyl Complexes in Water [7]

Complex IDLigand (L)Number of mTPPMS Ligands (n)Solubility in Water (mg/mL)Molar Solubility (M)
1 Imidazole221.42.1 x 10⁻²
2 1-Benzylimidazole238.63.9 x 10⁻²
3 1-Butylimidazole242.84.3 x 10⁻²
4 1-(3-Aminopropyl)imidazole248.64.9 x 10⁻²
5 1-(4-Methoxyphenyl)imidazole228.82.9 x 10⁻²
6 2-Benzoylpyridine115.31.5 x 10⁻²
7 Di(2-pyridyl)ketone119.31.9 x 10⁻²

mTPPMS = diphenylphosphane-benzene-3-sulfonate

Table 2: Qualitative Solubility of Common Ruthenium Compounds

CompoundSolventSolubilityReference
Ruthenium(III) Chloride HydrateWaterSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Ruthenium(III) Nitrosyl NitrateWaterMiscible[2][3]
Dilute Nitric AcidSoluble/Stable[2][4]
Ruthenium-DMSO ComplexesDMF, DMSOSoluble[6]
Water, Methanol, EthanolLess Soluble[6]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Poorly Water-Soluble this compound Compound for In Vitro Assays

  • Select an appropriate organic co-solvent: Based on available data or preliminary tests, choose a water-miscible organic solvent in which the this compound compound is readily soluble (e.g., DMSO, DMF).

  • Prepare a concentrated stock solution: Accurately weigh the this compound compound and dissolve it in the chosen organic solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to facilitate dissolution.

  • Serial dilution: Perform serial dilutions of the stock solution with the same organic solvent to create intermediate concentrations.

  • Final dilution in aqueous buffer: For the final working concentration, dilute the intermediate stock solution into the pre-warmed (if appropriate) aqueous experimental buffer. The final concentration of the organic solvent in the buffer should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

  • Visual inspection: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen solvent system.

Protocol 2: Method for Determining this compound Concentration in Solution

Accurate determination of the this compound concentration is crucial for solubility studies. Gamma counting is a common method for quantifying gamma-emitting radionuclides like Ru-103.

  • Prepare standards: Create a series of calibration standards with known concentrations of the this compound compound in the same solvent matrix as the experimental samples.

  • Sample preparation: Prepare aliquots of your experimental solutions (supernatant after centrifugation to remove any precipitate).

  • Gamma counting: Use a calibrated gamma counter to measure the gamma emissions from both the standards and the experimental samples. The 497.1 keV gamma peak is the most abundant for Ru-103.

  • Generate a calibration curve: Plot the counts per minute (CPM) versus the known concentrations of the standards to generate a linear calibration curve.

  • Determine unknown concentrations: Use the calibration curve to determine the concentration of this compound in the experimental samples based on their measured CPM.

Signaling Pathways

Ruthenium-based compounds are being extensively investigated as anticancer agents. While the precise mechanisms of action are still under investigation and can vary between different complexes, some studies suggest their interference with key cellular signaling pathways. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.

Diagram: Potential Interaction of Ruthenium Complexes with the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation RuComplex Ruthenium Complex RuComplex->PI3K Potential Inhibition RuComplex->AKT Potential Inhibition

Caption: Potential inhibitory effects of ruthenium complexes on the PI3K/AKT signaling pathway.

Some studies have suggested that certain ruthenium complexes can down-regulate the PI3K/AKT signaling pathway, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[13] The exact mechanism of inhibition may involve direct interaction with pathway components or indirect effects through the generation of reactive oxygen species.

References

Preventing airborne contamination with Ruthenium-103 microspheres

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium-103 (Ru-103) microspheres. The information is designed to promote safe handling practices and prevent airborne contamination during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of Ru-103 microspheres.

Problem Potential Cause Solution
Suspected Airborne Contamination Handling microspheres in a dry state. Rapid boiling of microsphere solution. Aerosol generation from pipetting or syringing. Improperly functioning ventilated enclosure.1. Immediately stop work and secure the area. 2. Notify your institution's Radiation Safety Officer (RSO). 3. Evacuate the immediate area if a significant spill has occurred. 4. Do not attempt to clean up a major spill without RSO guidance. 5. For minor spills, follow the decontamination protocol outlined below.[1]
Inconsistent Experimental Results Inhomogeneous microsphere suspension.1. Ensure a homogenous suspension by physically shaking or vortexing the microsphere solution before each use.[1] 2. For more viscous solutions, consider using a warm water bath to aid in suspension.[1]
Difficulty Pipetting Microsphere Solution Microsphere aggregation. Viscosity of the solution.1. Use wide-bore pipette tips to prevent clogging. 2. As mentioned, a warm water bath can help reduce the viscosity of the solution, making it easier to handle.[1]
Contamination Detected on Surfaces Improper handling techniques. Spills or splashes during transfer.1. Decontaminate the affected area immediately using appropriate cleaning agents. 2. Review and reinforce proper handling procedures with all laboratory personnel.[2] 3. Always work over absorbent, disposable bench paper.
High Background on Radiation Detector Widespread low-level contamination. Improper storage of radioactive waste.1. Conduct a thorough survey and decontamination of the entire work area, including floors and equipment.[1] 2. Ensure radioactive waste is properly segregated, shielded, and stored in designated areas.

Frequently Asked Questions (FAQs)

General Handling and Safety

Q1: What are the primary risks of airborne contamination with Ru-103 microspheres?

A1: The primary risks for generating airborne contamination include:

  • Handling dry microspheres: When dry, microspheres behave like a fine powder and can be easily dispersed into the air.[1][3]

  • Aerosol generation: Expelling Ru-103 solutions from syringe needles or pipette tips can create airborne aerosols.[1][3]

  • Rapid boiling: Boiling a solution containing Ru-103 microspheres can cause the release of radioactive aerosols.[1][3]

Q2: What are the essential personal protective equipment (PPE) requirements for handling Ru-103 microspheres?

A2: At a minimum, a lab coat and disposable gloves must be worn at all times when handling Ru-103.[2][3][4] Depending on the activity and the specific procedure, safety glasses and additional protective clothing may be required as determined by your institution's Radiation Safety Officer.

Q3: What type of shielding is required for Ru-103?

A3: Ru-103 emits both beta and gamma radiation. High-density materials like lead are necessary to effectively shield the gamma rays. Plexiglass or other low-density materials are not sufficient for shielding Ru-103 gamma emissions.[1][3]

Engineering Controls

Q4: What type of ventilation is required for working with Ru-103 microspheres?

A4: All procedures that have the potential to generate airborne contamination must be performed in a ventilated enclosure such as a fume hood or a glove box.[1][3] It is critical not to use a biosafety or laminar flow hood that recirculates exhaust air back into the laboratory.[1][3]

Q5: How effective are fume hoods at containing airborne microspheres?

A5: Properly used standard fume hoods are highly effective at preventing the release of airborne particles into the laboratory environment. However, their performance can be influenced by factors such as sash height and room air currents.[5][6]

Emergency Procedures

Q6: What is the correct procedure for a minor spill of Ru-103 microsphere solution?

A6: For a minor spill:

  • Notify: Inform personnel in the immediate area.

  • Contain: Cover the spill with absorbent paper.

  • Decontaminate: Clean the area from the outside in, using an appropriate decontamination solution.

  • Survey: Use a G-M survey meter to check for any remaining contamination.

  • Dispose: All cleanup materials must be disposed of as radioactive waste.

  • Report: Report the incident to your Radiation Safety Officer.[2]

Q7: What should I do if I suspect I have been contaminated?

A7: If you suspect personal contamination:

  • Remove any contaminated clothing.

  • Wash the affected skin area with mild soap and lukewarm water, being careful not to abrade the skin.

  • Use a survey meter to check for remaining contamination.

  • If contamination persists, repeat the washing process.

  • Seek immediate assistance from your Radiation Safety Officer.[2]

Data Presentation

Shielding and Exposure Rate Data for this compound

The following table summarizes key radiological data for Ru-103.

Parameter Value Reference
Physical Half-Life 39.35 days[3]
Primary Gamma Energy 497.1 keV (88.9% abundance)[3]
Maximum Beta Energy 226.0 keV[3]
Half-Value Layer (Lead) 5.0 mm (0.2 in)[3]
Tenth-Value Layer (Lead) 16.5 mm (0.65 in)[3]

The table below provides unshielded exposure rates from a 1.0 mCi isotropic point source of Ru-103.

Distance Exposure Rate (mrem/h) Reference
1.0 cm3320.00[3]
10.0 cm33.20[3]
100.0 cm0.33[3]
Effectiveness of Engineering Controls

The following data, based on studies of nanoparticle handling in fume hoods, provides an estimate of the protection offered by these essential engineering controls.

Engineering Control Average In-Use Protection Efficacy Observed Range of Efficacy Reference
Standard Laboratory Fume Hood 98.3%78% - 99%[5]

Note: Efficacy can be impacted by factors such as sash height, face velocity, and external air currents.[6]

Experimental Protocols

Protocol: Handling of Ru-103 Microspheres in Animal Studies

This protocol outlines the general steps for the safe administration of Ru-103 microspheres to research animals. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and the Radiation Safety Committee.[7][8]

  • Preparation:

    • Designate a specific work area for the procedure. Cover the work surface with absorbent, plastic-backed paper.[9]

    • Assemble all necessary materials: Ru-103 microsphere vial, sterile saline or other vehicle, shielded syringe, absorbent pads, and waste containers.

    • Perform a "dry run" of the procedure without radioactive material to identify potential issues.[10]

    • Ensure the Ru-103 microsphere solution is completely homogenous by vortexing or shaking immediately before drawing the dose.[1]

  • Dose Administration:

    • All administration of radioactive materials to animals should be performed in a tray lined with absorbent padding.[7]

    • If there is a risk of generating volatile or dispersible radioactive material, the procedure must be conducted in a certified fume hood.[7]

    • Carefully draw the prescribed activity into a shielded syringe.

    • Administer the dose to the animal according to the approved IACUC protocol.

  • Post-Administration and Animal Housing:

    • After administration, monitor the animal for any signs of distress.

    • Survey the injection site and the work area for any contamination. Decontaminate as necessary.

    • Cages housing animals administered with Ru-103 must be clearly labeled with "Caution: Radioactive Materials" tape or signage, including the radionuclide, activity per animal, date of administration, and the authorized user's name.[7]

  • Waste Disposal:

    • All solid waste, including syringes, vials, absorbent paper, and contaminated PPE, must be placed in designated radioactive waste containers.

    • Animal carcasses and tissues containing radioactive material should be placed in a labeled plastic bag and stored in a designated freezer for radioactive waste. Do not include other materials like pads or needles in the bag.[7]

    • Animal excreta may be disposed of through the sanitary sewer system, in accordance with institutional limits.[7]

  • Decontamination:

    • All non-disposable equipment and surfaces must be decontaminated after use.

    • Cages must be surveyed and confirmed to be free of contamination before being returned to the animal care facility for washing.[11]

Visualizations

Experimental Workflow: Safe Handling of Ru-103 Microspheres

G cluster_prep Preparation cluster_admin Administration (in Fume Hood) cluster_post Post-Procedure prep1 Designate Work Area & Cover Surfaces prep2 Assemble Materials (Shielding, PPE) prep1->prep2 prep3 Vortex Microspheres to Ensure Homogeneity prep2->prep3 admin1 Draw Dose into Shielded Syringe prep3->admin1 admin2 Administer to Animal per IACUC Protocol admin1->admin2 post1 Survey Work Area & Decontaminate admin2->post1 post2 Segregate Radioactive Waste (Sharps, Carcass, PPE) post1->post2 post3 Label Animal Cage (Radionuclide, Activity, Date) post1->post3 waste Radioactive Waste Disposal post2->waste lab Laboratory Environment

Caption: Workflow for safe handling of Ru-103 microspheres in animal studies.

Signaling Pathway: Mechanism of Action of Ruthenium-Based Anticancer Agents

This diagram illustrates the multimodal mechanism of action for BOLD-100, a ruthenium-based therapeutic for which Ru-103 is used as a radiolabel for diagnostic and research purposes.[3][12]

G BOLD100 BOLD-100 (Ru-103 Labeled) GRP78 GRP78 Inhibition BOLD100->GRP78 inhibits ROS Reactive Oxygen Species (ROS) Induction BOLD100->ROS induces UPR Unfolded Protein Response (UPR) Activation GRP78->UPR Apoptosis1 Apoptosis UPR->Apoptosis1 DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis2 Apoptosis Cell_Cycle_Arrest->Apoptosis2

Caption: Dual mechanism of action of BOLD-100 leading to cancer cell apoptosis.

References

Technical Support Center: Decontamination of Ruthenium-103 Spills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for the decontamination of Ruthenium-103 (Ru-103) spills. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue: A small volume of liquid containing this compound has been spilled on a laboratory bench.

Solution:

  • Immediate Actions:

    • Stop the Spill: Prevent further spread of the liquid.

    • Warn Others: Immediately alert personnel in the vicinity about the spill.

    • Isolate the Area: Cordon off the contaminated area to prevent entry.[1][2]

    • Containment: Cover the spill with absorbent paper or pads. If the spilled material is solid, dampen the absorbent material with water.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including a lab coat, safety glasses, and at least two pairs of disposable gloves.[3]

  • Decontamination Procedure:

    • Work from the outer edge of the spill inwards to avoid spreading the contamination.[2]

    • Use disposable towels soaked in a decontamination solution. Commercially available radioactive decontaminants such as "Radiacwash" or "Count-Off" are recommended.[1][4] A mild soap and water solution can also be effective.[2][4]

    • After each wipe, place the used towel in a designated radioactive waste bag.

    • Change gloves frequently to prevent cross-contamination.[1]

  • Survey and Monitoring:

    • After cleaning, monitor the area with a suitable survey meter, such as a Geiger-Müller (GM) counter with a pancake probe, to check for residual contamination.[5]

    • Perform wipe tests on the decontaminated surface and surrounding areas to detect removable contamination. Count the wipes in a liquid scintillation counter or a gamma counter.[5]

    • Continue decontamination and monitoring cycles until the survey and wipe test results are below the established release limits.

Issue: A researcher's gloves and lab coat are contaminated with this compound.

Solution:

  • Immediate Actions:

    • Move away from the source of contamination to a designated "cold" area.

    • Carefully remove the contaminated lab coat, turning it inside out to contain the contamination.

    • Remove the outer pair of gloves, turning them inside out. Then, remove the inner pair of gloves.

  • Waste Disposal:

    • Place the contaminated lab coat and gloves in a sealed and labeled radioactive waste bag.

  • Personal Monitoring:

    • Thoroughly monitor hands and any other potentially exposed skin with a survey meter.

    • If skin contamination is detected, proceed with the personnel decontamination procedure.

Issue: Skin is contaminated with this compound.

Solution:

  • Immediate Actions:

    • Do not abrade the skin, as this can increase absorption.

    • Immediately wash the affected area with lukewarm water and a mild soap.[2] Avoid using hot water, as it can open pores and increase absorption.[2]

    • Use a soft brush for gentle scrubbing if necessary, being careful not to break the skin.

  • Monitoring and Repeated Washing:

    • After washing and drying the area, monitor the skin with a survey meter to assess the effectiveness of the decontamination.

    • Repeat the washing procedure up to three or four times if contamination persists.

  • Medical Consultation:

    • If contamination remains after repeated washing, or if the skin is broken, seek immediate medical attention and contact the Radiation Safety Officer (RSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary radiological hazards associated with this compound?

A1: this compound has a physical half-life of 39.35 days and decays by beta emission, accompanied by gamma radiation.[5] The primary hazards are external exposure from the gamma rays and internal exposure from inhalation or ingestion of the radioactive material. The beta particles can also pose a hazard to the skin and superficial tissues.[5]

Q2: What type of radiation survey meter is best for detecting this compound contamination?

A2: A Geiger-Müller (GM) survey meter equipped with a pancake probe is effective for detecting the beta emissions from this compound and is suitable for routine contamination monitoring.[5] For more sensitive detection of the gamma emissions, a sodium iodide (NaI) scintillation probe can be used.[5]

Q3: What are the recommended shielding materials for this compound?

A3: High-density materials like lead are effective for shielding the gamma radiation from this compound. The half-value layer (HVL) of lead for Ru-103 gamma rays is approximately 5.0 mm.[5] Plexiglass or other low-density materials can be used for shielding the beta particles but will not be effective against the gamma radiation.[5]

Q4: How should I dispose of waste contaminated with this compound?

A4: All waste contaminated with this compound, including absorbent paper, gloves, and cleaning materials, must be disposed of in designated radioactive waste containers. The waste should be clearly labeled with the radionuclide, activity, and date. Follow your institution's specific radioactive waste disposal procedures.

Q5: What should I do in the event of a large this compound spill?

A5: For a major spill (involving a large area or high activity), the immediate priorities are to:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify your supervisor and the institution's Radiation Safety Officer (RSO) immediately.

  • Isolate: Prevent entry into the contaminated area. Close and lock doors if possible.

  • Do Not Attempt to Clean: Await the arrival of trained radiation safety personnel to manage the cleanup.[3]

Quantitative Data on Decontamination

Decontamination MethodExpected EffectivenessNotes
Mild Soap and Water ModerateGenerally effective for removing loose surface contamination. Multiple washes may be necessary.
Commercial Decontaminants (e.g., Radiacwash, Count-Off)HighFormulated to chelate and lift radioactive ions from surfaces, often providing a higher DF than soap and water.
Dilute Acids/Bases Very HighCan be very effective for equipment decontamination but may be corrosive and should be used with caution and only by trained personnel. Not for use on skin.[4]
Strippable Coatings HighCan be applied to a contaminated surface, allowed to dry, and then peeled off, removing the contamination with the coating.

Experimental Protocols

Protocol for Decontamination of a Contaminated Surface

  • Preparation:

    • Assemble all necessary materials: absorbent paper, decontamination solution, disposable wipes, radioactive waste bags, survey meter, and wipe test supplies.

    • Don appropriate PPE.

  • Initial Survey:

    • Use a survey meter to identify the boundaries of the contaminated area. Mark the perimeter.

  • Decontamination:

    • Apply the chosen decontamination solution to a disposable wipe.

    • Wipe the contaminated area starting from the outside and working inward in a circular or "S" pattern.

    • Use each wipe for a small area and then dispose of it in the radioactive waste bag to avoid re-contaminating the surface.

  • Post-Decontamination Survey:

    • After the initial cleaning, resurvey the area with the survey meter.

    • If the readings are still above background, repeat the decontamination steps.

  • Wipe Testing:

    • Once the survey meter readings are at or near background, perform wipe tests on the decontaminated area and adjacent surfaces.

    • Analyze the wipes to ensure that removable contamination is below the acceptable limits.

  • Final Steps:

    • Once the area is confirmed to be clean, remove and dispose of all PPE in the radioactive waste.

    • Wash hands thoroughly.

    • Document the spill, decontamination procedure, and final survey results as required by your institution's radiation safety program.

Logical Workflow for this compound Spill Decontamination

DecontaminationWorkflow cluster_InitialResponse Initial Response cluster_Assessment Assessment cluster_MajorSpill Major Spill Procedure cluster_MinorSpill Minor Spill Procedure Spill This compound Spill Occurs StopSpread Stop the Spread (Contain the spill) Spill->StopSpread WarnOthers Warn Others in the Area Spill->WarnOthers IsolateArea Isolate the Contaminated Area Spill->IsolateArea AssessSpill Assess Spill Severity (Minor vs. Major) IsolateArea->AssessSpill Evacuate Evacuate Area AssessSpill->Evacuate Major DonPPE Don Appropriate PPE AssessSpill->DonPPE Minor NotifyRSO_Major Notify Radiation Safety Officer (RSO) Evacuate->NotifyRSO_Major AwaitHelp Await Assistance from RSO NotifyRSO_Major->AwaitHelp Decontaminate Decontaminate Spill Area (Work from outside in) DonPPE->Decontaminate Survey Survey the Area Decontaminate->Survey WipeTest Perform Wipe Tests Survey->WipeTest CheckContamination Contamination Above Limits? WipeTest->CheckContamination CheckContamination->Decontaminate Yes DisposeWaste Dispose of Radioactive Waste CheckContamination->DisposeWaste No RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE Document Document the Incident RemovePPE->Document

Caption: Logical workflow for this compound spill decontamination.

References

Technical Support Center: Enhancing the Stability of Ruthenium-103 Labeled Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of Ruthenium-103 (¹⁰³Ru) labeled complexes. Our goal is to help you enhance the stability and ensure the quality of your radiolabeled compounds for preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of ¹⁰³Ru-labeled complexes?

A1: The stability of ¹⁰³Ru-labeled complexes is a multifactorial issue. The key factors include:

  • Chelator Choice: The chelator's ability to form a thermodynamically stable and kinetically inert complex with this compound is paramount. The coordination chemistry of the chelator must be well-matched to the oxidation state and coordination preferences of ruthenium.

  • pH of the Reaction and Formulation Buffer: The pH affects both the radiolabeling efficiency and the stability of the final complex. Optimal pH ranges can be narrow and are specific to the chelator and the ruthenium precursor used. For many ruthenium complexes, pH-dependent hydrolysis can lead to the formation of less stable species.[1]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete complexation, resulting in low radiochemical yield and the presence of unstable intermediates. Conversely, excessive heat can degrade the targeting molecule (e.g., peptide or antibody).

  • Purity of Precursors: The purity of the ¹⁰³RuCl₃ precursor and the bifunctional chelator-conjugated molecule is critical. The presence of competing metal ion impurities can significantly reduce radiolabeling yields.

  • Radiolysis: High levels of radioactivity can generate free radicals that may damage the chelator or the targeting biomolecule, leading to the release of the radiometal. The addition of radical scavengers can sometimes mitigate this issue.

  • In Vivo Environment: Once administered, the complex is exposed to physiological conditions, including plasma proteins and enzymes, which can lead to transchelation or metabolic breakdown.[2]

Q2: How can I assess the in vitro stability of my ¹⁰³Ru-labeled complex?

A2: In vitro stability is typically assessed by incubating the radiolabeled complex in relevant biological media, such as human serum or plasma, at 37°C over a period of time (e.g., up to 72 hours).[3] Aliquots are taken at various time points and analyzed by methods like radio-HPLC or radio-TLC to determine the percentage of the intact radiolabeled complex versus released ¹⁰³Ru or other radiolabeled species. A detailed protocol for a serum stability assay is provided in the "Experimental Protocols" section.

Q3: What are the common causes of low radiochemical yield in ¹⁰³Ru labeling reactions?

A3: Low radiochemical yield is a frequent issue. The primary causes include:

  • Suboptimal pH for the chelation reaction.

  • Presence of trace metal contaminants in the reaction vial or reagents.

  • Insufficient concentration of the precursor (chelator-conjugate).

  • Inadequate reaction temperature or time.

  • Oxidation or degradation of the precursor.

  • Use of an inappropriate buffer system that interferes with the labeling reaction.

A systematic troubleshooting workflow can help identify the root cause of the low yield.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (<90%)
Potential Cause Troubleshooting Step Recommended Action
Suboptimal pH Verify the pH of the reaction mixture using a calibrated pH meter.Adjust the pH to the optimal range for your specific chelator using metal-free acids or bases.
Metal Ion Contamination Use high-purity water and reagents. Pre-treat buffers with a chelating resin if necessary.Switch to new batches of reagents and ensure all labware is thoroughly cleaned and metal-free.
Incorrect Temperature/Time Review the labeling protocol for the recommended temperature and incubation time.Optimize the reaction temperature and time. Perform a time-course experiment to determine the optimal incubation period.
Precursor Degradation Check the storage conditions and age of the chelator-conjugated precursor.Use a fresh batch of the precursor. Analyze the precursor by HPLC or mass spectrometry to confirm its integrity.
Issue 2: In Vitro Instability (e.g., <95% intact complex after 24h in serum)
Potential Cause Troubleshooting Step Recommended Action
Weak Chelator The thermodynamic stability or kinetic inertness of the complex is insufficient.Consider using a different chelator with a higher affinity and kinetic inertness for Ruthenium.
Transchelation The ¹⁰³Ru is being sequestered by serum proteins like albumin or transferrin.[2]Perform a serum stability assay to quantify the extent of transchelation. A different chelator may be required.
Radiolysis High specific activity leads to the formation of damaging free radicals.Consider the addition of a radical scavenger such as ascorbic acid or ethanol to the formulation.
Incorrect Formulation The pH or excipients in the final formulation buffer are destabilizing the complex.Re-evaluate the formulation buffer. Ensure the pH is optimal for complex stability and that no excipients are interacting negatively.
Issue 3: Ambiguous Radio-TLC Results
Potential Cause Troubleshooting Step Recommended Action
Poor Separation The mobile phase is not providing adequate separation between the complex and impurities.Optimize the mobile phase composition. Test different solvent systems with varying polarities.
Spotting Issues The sample spot is too large or has been applied unevenly.Use a micropipette to apply a small, concentrated spot. Ensure the spot is completely dry before developing the plate.[4]
Artifacts Streaking or unusual spot shapes may be caused by interactions with the TLC plate.Consider using a different type of TLC plate (e.g., silica gel, reversed-phase).

Data Presentation

Table 1: Radiochemical Purity of [¹⁰³Ru]BOLD-100 and Intermediates

CompoundRadiochemical Purity (RCP)
[¹⁰³Ru]KP1019 (1b)>94%
[¹⁰³Ru]Cesium trans-[tetrachloridobis(indazole)ruthenate(III)] (2b)>99%
[¹⁰³Ru]BOLD-100 (3b)>99%

Data synthesized from a study on the radiolabeling of BOLD-100.[3][5]

Table 2: Biodistribution of [¹⁰³Ru]BOLD-100 in CT26 Tumor-Bearing Mice (30 mg/kg dose)

Organ4 h p.i. (%ID/g ± SD)24 h p.i. (%ID/g ± SD)48 h p.i. (%ID/g ± SD)72 h p.i. (%ID/g ± SD)
Blood10.5 ± 1.58.2 ± 1.15.1 ± 0.73.5 ± 0.5
Tumor2.1 ± 0.42.5 ± 0.62.2 ± 0.51.8 ± 0.4
Liver3.5 ± 0.84.1 ± 0.93.8 ± 0.73.1 ± 0.6
Kidneys4.2 ± 0.93.8 ± 0.82.9 ± 0.62.1 ± 0.4

%ID/g = percent injected dose per gram of tissue. SD = Standard Deviation.[3]

Experimental Protocols

Protocol 1: General Radiolabeling of a Peptide with ¹⁰³RuCl₃

This protocol is a generalized procedure and may require optimization for specific peptides and chelators.

  • Preparation:

    • Prepare all solutions using high-purity, metal-free water.

    • In a sterile, pyrogen-free vial, dissolve the chelator-conjugated peptide in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5). The final concentration of the peptide should be in the range of 1-5 mg/mL.

  • Radiolabeling Reaction:

    • Add the desired amount of ¹⁰³RuCl₃ solution (in 0.1 M HCl) to the vial containing the peptide conjugate.

    • Gently mix the reaction solution.

    • Incubate the reaction mixture at the optimized temperature (e.g., 80-95°C) for the determined time (e.g., 30-60 minutes).

  • Quenching (Optional):

    • To stop the reaction, a solution of a strong chelator like DTPA can be added to scavenge any unreacted ¹⁰³Ru.

  • Purification:

    • Purify the ¹⁰³Ru-labeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ¹⁰³Ru and hydrophilic impurities.

    • Elute the purified complex with a suitable solvent mixture (e.g., ethanol/water).

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-HPLC and/or radio-TLC.

Protocol 2: In Vitro Serum Stability Assay
  • Preparation:

    • Prepare the purified ¹⁰³Ru-labeled complex in a sterile, isotonic buffer (e.g., PBS).

    • Obtain fresh human serum from a commercial source or a qualified donor.

  • Incubation:

    • Add a small volume of the radiolabeled complex (e.g., 50 µL) to a larger volume of human serum (e.g., 450 µL) in a microcentrifuge tube.

    • Gently mix and incubate the mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.

  • Analysis:

    • For each aliquot, precipitate the serum proteins by adding an equal volume of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Separate the supernatant and analyze both the supernatant and the pellet (resuspended in buffer) by radio-TLC or radio-HPLC to determine the distribution of radioactivity between the intact complex and protein-bound or free ¹⁰³Ru.

    • Calculate the percentage of the intact complex at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification & QC cluster_stability Stability Assessment prep_ru ¹⁰³RuCl₃ in 0.1M HCl reaction Combine and Incubate (e.g., 95°C, 30 min) prep_ru->reaction prep_peptide Peptide-Chelator Conjugate in Buffer prep_peptide->reaction purify SPE Purification (e.g., C18) reaction->purify Crude Product qc Quality Control (Radio-HPLC/TLC) purify->qc Purified Complex stability_assay In Vitro Serum Stability Assay qc->stability_assay RCP > 95%

Caption: A typical experimental workflow for the radiolabeling and stability assessment of a ¹⁰³Ru-peptide complex.

troubleshooting_workflow start Low Radiochemical Yield? check_ph Verify Reaction pH start->check_ph Yes check_reagents Check Reagent Purity (Metal Contamination?) check_ph->check_reagents pH is Optimal success Yield Improved check_ph->success pH Adjusted, Yield Improved check_conditions Optimize Temp & Time check_reagents->check_conditions Reagents are Pure check_reagents->success New Reagents Used, Yield Improved check_precursor Verify Precursor Integrity check_conditions->check_precursor Conditions Optimized check_conditions->success Conditions Changed, Yield Improved check_precursor->success New Precursor Used, Yield Improved fail Issue Persists check_precursor->fail Precursor is Intact

Caption: A decision tree for troubleshooting low radiochemical yield in ¹⁰³Ru labeling experiments.

References

Technical Support Center: Accurate Quantification of Ruthenium-103

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Ruthenium-103 (Ru-103). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining precise and reliable measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary gamma energies emitted by this compound that I should use for quantification?

A1: this compound has a prominent gamma emission at 497.1 keV , which is the most suitable for quantification due to its high abundance of approximately 88.9%.[1] Other less abundant gamma rays are also emitted, but the 497.1 keV peak provides the best statistical accuracy for measurement.

Q2: What is the half-life of this compound, and why is it important for my measurements?

A2: The physical half-life of this compound is approximately 39.35 days .[1] It is crucial to accurately decay-correct all measurements back to a reference date and time to ensure the comparability of results, especially in longitudinal studies or when comparing different samples.

Q3: What type of detector is recommended for accurate this compound quantification?

A3: A High-Purity Germanium (HPGe) detector is highly recommended for the accurate quantification of this compound. HPGe detectors offer superior energy resolution compared to other types of detectors, such as Sodium Iodide (NaI) scintillators. This high resolution is essential for resolving the 497.1 keV peak from any potential interfering peaks and for accurate background subtraction.

Q4: How often should I perform an efficiency calibration of my detector?

A4: A full efficiency calibration should be performed annually or whenever there are significant changes to the detector system (e.g., new preamplifier, changes in shielding). Additionally, regular quality control checks using a long-lived source should be conducted more frequently (e.g., weekly or monthly) to monitor for any drift in detector performance.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the calibration and measurement of this compound.

Problem Possible Causes Solutions
Distorted or broad 497.1 keV peak 1. High counting rates leading to pulse pile-up.2. Incorrect pole-zero or baseline restorer settings.3. Detector performance degradation.1. Increase the source-to-detector distance to reduce the counting rate.2. Perform a pole-zero and baseline restorer adjustment using an oscilloscope.3. Check the detector's specifications and contact the manufacturer for support if performance has degraded.
Inaccurate activity quantification 1. Incorrect efficiency calibration.2. Errors in background subtraction.3. Inaccurate decay correction.4. High detector dead time.1. Recalibrate the detector using certified standards with energies spanning the region of interest.2. Acquire a background spectrum for a sufficiently long time to obtain good counting statistics.3. Double-check the half-life value used and the decay correction calculations.4. If dead time is high (>10%), increase the source-to-detector distance. Ensure the dead time correction method in your software is appropriate for your counting conditions.
Presence of unexpected peaks in the spectrum 1. Background radiation from naturally occurring radioactive materials (e.g., K-40, decay products of Uranium and Thorium).2. Contamination of the detector or shielding.3. Presence of other radioisotopes in the sample (e.g., Ru-106).1. Identify common background peaks and ensure they are correctly accounted for in the analysis software.2. Perform a wipe test of the detector and shielding to check for contamination.3. If other isotopes are present, ensure their peaks do not interfere with the 497.1 keV peak of Ru-103. If there is an overlap, use peak deconvolution functions in your software.
Low number of counts in the 497.1 keV peak 1. Low activity of the Ru-103 source.2. Incorrect detector settings (e.g., high voltage).3. Self-absorption of gamma rays within the sample matrix.1. Increase the counting time to improve counting statistics.2. Verify that the detector high voltage is set to the manufacturer's recommended value.3. For dense matrices, a matrix-matched efficiency calibration or a correction for self-absorption may be necessary.

Data Presentation

Effective detector calibration is fundamental to accurate quantification. The following tables provide essential data for this compound and an example of a typical efficiency calibration dataset for an HPGe detector.

Table 1: this compound Decay Data

ParameterValue
Half-life39.35 days[1]
Primary Gamma Energy497.1 keV[1]
Gamma Abundance88.9 %[1]

Table 2: Example of HPGe Detector Efficiency Calibration Data

RadionuclideGamma Energy (keV)Efficiency (%)
Americium-24159.51.25
Cobalt-57122.15.80
Barium-133356.02.10
This compound 497.1 1.55
Cesium-137661.71.10
Cobalt-601173.20.65
Cobalt-601332.50.58

Note: This is example data. Actual efficiencies are specific to each detector and geometry.

Experimental Protocols

Protocol 1: HPGe Detector Efficiency Calibration

This protocol outlines the steps for performing an efficiency calibration of an HPGe detector for the quantification of this compound.

1. Objective: To determine the full-energy peak efficiency of the HPGe detector at various gamma-ray energies, including the 497.1 keV emission of Ru-103.

2. Materials:

  • HPGe detector system with associated electronics and data acquisition software.
  • Certified multi-nuclide calibration source or a set of certified single-nuclide sources with well-known activities and gamma emissions spanning the energy range of interest (e.g., 50 keV to 1500 keV). The calibration source(s) should be in a geometry that is reproducible and matches the geometry of the samples to be analyzed.
  • A certified this compound source of known activity can be used to verify the calibration at 497.1 keV.

3. Procedure:

  • Energy Calibration:
  • Place the multi-nuclide calibration source at a reproducible distance from the detector.
  • Acquire a spectrum for a sufficient time to obtain well-defined peaks with low statistical uncertainty.
  • Identify the prominent gamma-ray peaks and their corresponding channel numbers.
  • Perform an energy calibration using the software's calibration routine, fitting a linear or quadratic function to the energy-channel data.
  • Efficiency Calibration:
  • Using the energy-calibrated system, acquire a spectrum from the certified calibration source(s) for a time sufficient to accumulate at least 10,000 counts in the full-energy peaks of interest.
  • For each prominent gamma-ray peak, determine the net peak area (total counts minus background).
  • Calculate the detector efficiency (ε) for each energy (E) using the following formula: ε(E) = (Net Peak Area / Acquisition Time) / (Source Activity * Gamma-ray Abundance)
  • Plot the calculated efficiencies as a function of gamma-ray energy on a log-log scale.
  • Fit a suitable function (e.g., polynomial or other empirical function) to the data points to generate an efficiency curve.
  • Verification:
  • Measure a certified Ru-103 source and use the generated efficiency curve to determine its activity.
  • Compare the measured activity to the certified activity. The values should agree within the combined uncertainties.

Visualizations

The following diagrams illustrate key workflows and relationships in the calibration and quantification process.

Experimental_Workflow cluster_prep Preparation cluster_cal Calibration cluster_quant Quantification Source_Prep Prepare Calibration Sources Energy_Cal Energy Calibration Source_Prep->Energy_Cal Detector_Setup Detector Setup & System Check Detector_Setup->Energy_Cal Efficiency_Cal Efficiency Calibration Energy_Cal->Efficiency_Cal Sample_Acq Acquire Ru-103 Sample Spectrum Efficiency_Cal->Sample_Acq Data_Analysis Data Analysis Sample_Acq->Data_Analysis Activity_Calc Activity Calculation Data_Analysis->Activity_Calc

Figure 1: Experimental workflow for Ru-103 quantification.

Troubleshooting_Logic Start Inaccurate Ru-103 Quantification Check_Cal Verify Detector Calibration Start->Check_Cal Check_BG Review Background Subtraction Start->Check_BG Check_Peak Inspect 497.1 keV Peak Shape Start->Check_Peak Check_DT Assess Detector Dead Time Start->Check_DT Solution Recalibrate or Adjust Parameters Check_Cal->Solution Check_BG->Solution Check_Peak->Solution Check_DT->Solution

Figure 2: Logical troubleshooting flow for inaccurate results.

References

Validation & Comparative

Ruthenium-103 vs Ruthenium-106 for radiotracer applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ruthenium-103 and Ruthenium-106 for Radiotracer Applications

For researchers and professionals in drug development, the selection of an appropriate radionuclide is a critical decision that influences experimental design and outcomes. Ruthenium, a platinum group metal, offers radioisotopes with distinct properties suitable for different applications. This guide provides a comprehensive comparison of this compound (Ru-103) and Ruthenium-106 (Ru-106), focusing on their physical characteristics, primary applications, and the experimental protocols that underpin their use.

Physical and Decay Properties: A Quantitative Comparison

The fundamental differences between Ru-103 and Ru-106 stem from their nuclear decay characteristics. These properties dictate their suitability for either diagnostic imaging or therapeutic purposes.

PropertyThis compound (Ru-103)Ruthenium-106 (Ru-106)
Half-Life 39.25 days[1][2][3]371.8 - 373.6 days[4][5][6]
Decay Mode Beta Minus (β⁻)[2]Beta Minus (β⁻)[4][5]
Primary Application Diagnostic Imaging (SPECT), Research[7][8][9]Therapy (Brachytherapy)[4][6][10][11][12][13]
Principal Gamma (γ) Emissions 497.1 keV (88.9%)[1]None (decays to Rh-106)
Principal Beta (β⁻) Emissions Max Energy: 226.0 keV (90%)[1]Max Energy: 39.4 keV (decays to Rh-106)[4]
Daughter Isotope Rhodium-103 (Stable)[2]Rhodium-106 (Rh-106)
Daughter's Properties N/AHalf-life: 29.8s; Emits high-energy β⁻ (Max 3.54 MeV)[13]
Production Method Neutron activation of Ruthenium-102, e.g., ¹⁰²Ru(n, γ)¹⁰³Ru[8][9][14]Fission product of Uranium-235 from spent nuclear fuel[4][6][11][15]

Comparative Analysis for Radiotracer Applications

This compound: The Diagnostic and Research Tool

With a moderate half-life of approximately 39.3 days and a prominent gamma emission at 497.1 keV, Ru-103 is well-suited for preclinical research, particularly for Single-Photon Emission Computed Tomography (SPECT) imaging and biodistribution studies.[1][7][8][9] Its gamma ray is detectable by SPECT cameras, allowing for the non-invasive tracking of radiolabeled molecules in vivo.

A key application is in the pharmacokinetic evaluation of new therapeutic compounds. For instance, the chemotherapeutic agent BOLD-100 was radiolabeled with Ru-103 to study its biodistribution in tumor-bearing mice.[7][9][16] These studies help clarify the drug's mode of action and can be used to predict patient response.[7][8] The relatively short half-life ensures that the radioactivity does not persist long after the experiment, simplifying waste management and reducing long-term radiation dose to the subject.

Ruthenium-106: The Targeted Therapist

In stark contrast, Ruthenium-106 is primarily a therapeutic radionuclide. Its long half-life of about a year and its decay to the short-lived but highly energetic beta-emitter, Rhodium-106, make it an ideal candidate for brachytherapy.[4][6][13] Brachytherapy involves placing a sealed radioactive source directly at the site of a tumor.

Ru-106 is most famously used in ophthalmic brachytherapy for treating uveal melanoma (eye cancer).[4][6][10][12][17] The Ru-106 is embedded in curved applicators, or plaques, which are surgically attached to the sclera over the tumor base.[11][18] The beta particles emitted by the Rh-106 daughter have a limited range in tissue, allowing for a high radiation dose to be delivered to the tumor while sparing surrounding healthy structures like the optic nerve and macula.[10] This localized energy deposition is crucial for preserving vision.[10] Due to its lack of significant gamma emissions, Ru-106 itself is not suitable for imaging applications.

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for the successful application of radiotracers. Below are methodologies derived from published preclinical and clinical studies.

Production of Ruthenium Isotopes
  • This compound: Typically produced via neutron activation. Enriched Ruthenium-102 (¹⁰²Ru) or natural ruthenium metal foils are irradiated in a high-flux nuclear reactor.[8] The ¹⁰²Ru(n, γ)¹⁰³Ru reaction yields Ru-103. The target is then dissolved and chemically processed to achieve high radionuclide purity (>99.9%).[8]

  • Ruthenium-106: It is a fission by-product and is recovered from spent nuclear fuel or high-level nuclear waste from reactors.[4][6][11][15][17] The process involves complex chemical separation techniques, such as solvent extraction, to isolate and purify the Ru-106 from a multitude of other fission products.[15]

Protocol for Radiolabeling of a Compound with Ru-103 (Example: BOLD-100)

This protocol is based on the synthesis of [¹⁰³Ru]BOLD-100 for preclinical evaluation.[9][16]

  • Preparation of Precursor: A solution of [¹⁰³Ru]RuCl₃ in hydrochloric acid is prepared from the reactor-produced Ru-103.

  • Reaction: The [¹⁰³Ru]RuCl₃ solution is mixed with ethanol and refluxed. The ligand (in this case, indazole) is then added, and the mixture is refluxed for several hours to form the intermediate complex.

  • Purification: The radiolabeled product is purified using techniques like High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.

  • Quality Control: The final product's identity, radiochemical purity, and specific activity are confirmed using HPLC and UV/Vis spectroscopy.

Protocol for In Vivo Biodistribution Study

This workflow is standard for evaluating the pharmacokinetics of a new radiolabeled compound.[7][9]

  • Animal Model: An appropriate animal model is established, such as Balb/c mice bearing CT26 allografts for cancer studies.[7][9]

  • Compound Administration: The purified, sterile radiotracer (e.g., [¹⁰³Ru]BOLD-100) is injected intravenously into the animals.

  • Time-Course Analysis: At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of animals are humanely euthanized.[7][9]

  • Organ Harvesting and Counting: Blood, major organs, and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals where the compound accumulates and how quickly it is cleared from the body.

Visualizing Workflows and Decision Logic

Diagrams are essential for clarifying complex processes and relationships. The following have been generated using the DOT language to meet specified formatting requirements.

start Research Goal app_type Primary Application? start->app_type diag Diagnostic Imaging (SPECT) Pharmacokinetics Biodistribution app_type->diag Imaging / Tracing ther Targeted Therapy (e.g., Brachytherapy) app_type->ther Therapeutic Effect ru103 Select this compound diag->ru103 ru106 Select Ruthenium-106 ther->ru106 cluster_prod Isotope Production & Preparation cluster_invivo Preclinical Evaluation p1 Neutron Activation of ¹⁰²Ru Target p2 Chemical Processing & Purification of ¹⁰³Ru p1->p2 p3 Radiolabeling of Target Molecule p2->p3 p4 QC & Purification of Radiotracer (HPLC) p3->p4 i1 IV Injection into Animal Model p4->i1 i2 SPECT/CT Imaging (Optional, In Vivo) i1->i2 i3 Tissue Harvesting at Defined Time Points i2->i3 i4 Gamma Counting of Organs & Tumor i3->i4 analysis Data Analysis (%ID/g Calculation) i4->analysis

References

A Comparative Analysis of the Biodistribution of Ruthenium-103 and Ruthenium-97

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biodistribution of the radioisotopes Ruthenium-103 and Ruthenium-97. This report provides a summary of their physical properties, quantitative biodistribution data, and detailed experimental protocols to support preclinical research and development.

The selection of a radionuclide for diagnostic or therapeutic applications is a critical decision in the development of radiopharmaceuticals. Among the potential candidates, isotopes of ruthenium have garnered interest due to their versatile chemistry and favorable decay characteristics. This guide presents a comparative overview of the biodistribution of two prominent ruthenium isotopes: this compound (¹⁰³Ru) and Ruthenium-97 (⁹⁷Ru).

Physical and Nuclear Properties

A fundamental understanding of the physical and nuclear properties of each isotope is paramount in evaluating their suitability for specific applications. Ruthenium-97, with its shorter half-life and principal gamma emission, is generally favored for diagnostic imaging, specifically Single Photon Emission Computed Tomography (SPECT). In contrast, the longer half-life and beta emission of this compound make it a candidate for therapeutic applications, while its gamma emission allows for imaging.

PropertyThis compoundRuthenium-97
Half-life 39.35 days[1]2.83 days
Decay Mode β⁻, γElectron Capture (EC), γ
Principal Gamma Energy 497.1 keV (88.9%)[1]215.7 keV (85%)
Principal Beta Energy (Max) 226.0 keV (90.0%)[1]N/A
Biological Half-life (Total Body) 7.3 days[1]Not readily available
Effective Half-life (Total Body) 6.2 days[1]Not readily available

Comparative Biodistribution

Studies directly comparing the biodistribution of this compound and Ruthenium-97 as simple chlorides in tumor-bearing mice have indicated that their tissue distributions are similar.[2] Key findings from these studies reveal higher concentrations of both isotopes in the lungs, liver, and kidneys as compared to the tumor tissue.[2] In rats administered with ¹⁰³Ru-chloride, the highest uptake was observed in the spleen, followed by the liver and kidney.[2]

While comprehensive, directly comparative quantitative data in the form of percentage of injected dose per gram (%ID/g) for a wide range of organs is limited in publicly available literature, the following table summarizes available data for this compound. It is important to note that biodistribution can be significantly influenced by the specific chemical form of the radionuclide and the animal model used.

Biodistribution of ¹⁰³Ru in Tumor-Bearing Rodents

OrganThis compound (%ID/g) in Mice with Ehrlich TumorThis compound (%ID/g) in Rats with AH-130 Tumor
Blood --
Liver HighHigh
Spleen -Highest
Kidneys HighHigh
Lungs High-
Heart --
Stomach --
Intestine --
Muscle -Low
Bone --
Tumor Lower than lung, liver, kidney~5x greater than muscle

Note: The data presented is qualitative ("High", "Low") or relative, as specific %ID/g values were not provided in the direct comparative study. The study did indicate that the distributions of ⁹⁷Ru and ¹⁰³Ru were similar in mice.

Experimental Protocols

The following section outlines a generalized experimental protocol for conducting a comparative biodistribution study of this compound and Ruthenium-97 in a rodent model. This protocol is a composite of standard methodologies reported in preclinical biodistribution studies.

Preparation of Radiopharmaceuticals

This compound and Ruthenium-97 are typically supplied as chlorides in a dilute hydrochloric acid solution. The solutions are neutralized and diluted with sterile, pyrogen-free physiological saline to the desired radioactivity concentration for injection. The final preparation should be assayed for radiochemical purity and activity.

Animal Models

Tumor-bearing rodents, such as mice with Ehrlich tumor allografts or rats with AH-130 tumor allografts, are commonly used models. The animals should be age- and weight-matched and housed in a controlled environment. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Administration of Radiopharmaceuticals

A predetermined amount of the radiolabeled ruthenium solution (e.g., 0.1 mL) is injected intravenously via the tail vein. The exact injected dose for each animal is determined by measuring the radioactivity in the syringe before and after injection.

Sample Collection

At selected time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized by an approved method. Blood is collected via cardiac puncture. Organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor) are dissected, rinsed of excess blood, blotted dry, and weighed.

Measurement of Radioactivity

The radioactivity in each organ and tissue sample is measured using a calibrated gamma counter. Standards representing a known percentage of the injected dose are also counted to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).

Data Analysis

The %ID/g for each organ is calculated using the following formula:

%ID/g = (Counts per minute in the organ / Weight of the organ in grams) / (Total counts per minute injected) x 100

The results are typically expressed as the mean %ID/g ± standard deviation for a group of animals at each time point.

Visualizing Experimental Workflow and Isotope Comparison

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis Radiolabeled Ruthenium (⁹⁷Ru or ¹⁰³Ru) Radiolabeled Ruthenium (⁹⁷Ru or ¹⁰³Ru) Neutralization & Dilution Neutralization & Dilution Radiolabeled Ruthenium (⁹⁷Ru or ¹⁰³Ru)->Neutralization & Dilution Activity & Purity Assay Activity & Purity Assay Neutralization & Dilution->Activity & Purity Assay Syringe Preparation Syringe Preparation Activity & Purity Assay->Syringe Preparation Intravenous Injection Intravenous Injection Syringe Preparation->Intravenous Injection Tumor-bearing Rodent Model Tumor-bearing Rodent Model Tumor-bearing Rodent Model->Intravenous Injection Time Points (1, 4, 24, 48h) Time Points (1, 4, 24, 48h) Intravenous Injection->Time Points (1, 4, 24, 48h) Euthanasia & Organ Harvesting Euthanasia & Organ Harvesting Time Points (1, 4, 24, 48h)->Euthanasia & Organ Harvesting Weighing of Tissues Weighing of Tissues Euthanasia & Organ Harvesting->Weighing of Tissues Gamma Counting Gamma Counting Weighing of Tissues->Gamma Counting Calculation of %ID/g Calculation of %ID/g Gamma Counting->Calculation of %ID/g Data Reporting Data Reporting Calculation of %ID/g->Data Reporting

Caption: Workflow for a comparative biodistribution study.

G cluster_properties Physical Properties cluster_application Primary Application Ruthenium-97 Ruthenium-97 Shorter Half-life (2.83 d) Shorter Half-life (2.83 d) Ruthenium-97->Shorter Half-life (2.83 d) EC, γ Emission EC, γ Emission Ruthenium-97->EC, γ Emission This compound This compound Longer Half-life (39.35 d) Longer Half-life (39.35 d) This compound->Longer Half-life (39.35 d) β⁻, γ Emission β⁻, γ Emission This compound->β⁻, γ Emission Diagnostic Imaging (SPECT) Diagnostic Imaging (SPECT) Shorter Half-life (2.83 d)->Diagnostic Imaging (SPECT) EC, γ Emission->Diagnostic Imaging (SPECT) Therapeutic Therapeutic Longer Half-life (39.35 d)->Therapeutic β⁻, γ Emission->Therapeutic

Caption: Logical comparison of Ruthenium-97 and this compound.

Conclusion

Both this compound and Ruthenium-97 exhibit similar biodistribution profiles when administered as simple chlorides in rodent models, with primary accumulation in the organs of the reticuloendothelial system. The choice between these two isotopes for radiopharmaceutical development will be dictated by the intended application. Ruthenium-97 is a more suitable candidate for diagnostic imaging due to its shorter half-life and favorable gamma emission energy for SPECT imaging.[2] Conversely, the beta emission and longer half-life of this compound position it as a potential therapeutic radionuclide. Further research with specific chelating agents is necessary to improve tumor targeting and modify the biodistribution profiles for clinical translation. This guide provides a foundational understanding for researchers to build upon in the design and execution of their preclinical studies.

References

Validating Experimental Results with Ruthenium-103: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate experimental results obtained with Ruthenium-103 (¹⁰³Ru). It offers an objective comparison with alternative radionuclides and presents supporting experimental data, detailed methodologies, and workflow visualizations to ensure robust and reproducible findings in radiopharmaceutical research.

Section 1: Physicochemical Properties of ¹⁰³Ru and Therapeutic Alternatives

This compound is a beta-emitting radionuclide with properties that make it a candidate for targeted radionuclide therapy.[1] Its half-life of approximately 39.3 days allows for a sufficiently long therapeutic window and logistical flexibility for transport and preparation.[2][3][4][5] ¹⁰³Ru decays to stable Rhodium-103 and emits gamma radiation (primarily at 497.1 keV), which can be utilized for imaging and dosimetry calculations.[6] The choice of a radionuclide is critical for therapeutic efficacy. Below is a comparison of ¹⁰³Ru with two other commonly used therapeutic beta-emitters: Lutetium-177 (¹⁷⁷Lu) and Rhenium-188 (¹⁸⁸Re).

PropertyThis compound (¹⁰³Ru)Lutetium-177 (¹⁷⁷Lu)Rhenium-188 (¹⁸⁸Re)
Physical Half-Life 39.25 days[3][5]6.7 days[7][8]16.9 hours[9][10][11]
Decay Mode β⁻[3]β⁻, γ[7]β⁻, γ[10][11]
Max Beta Energy (MeV) 0.226 MeV[6]0.497 MeV (Eβ avg = 0.149 keV)[8]2.12 MeV[10][11][12]
Principal Gamma Energy (keV) 497.1 (88.9%)[6]113 (6.4%), 208 (11%)[8]155 (15%)[10][11]
Production Method Neutron irradiation of ¹⁰²Ru[13][14]Neutron irradiation of ¹⁷⁶Lu[7]From ¹⁸⁸W/¹⁸⁸Re generator[9][10]

Section 2: General Workflow for ¹⁰³Ru-Compound Validation

The development and validation of a ¹⁰³Ru-labeled radiopharmaceutical follow a multi-stage process, from initial production to preclinical in vivo evaluation. This workflow ensures the final compound is pure, stable, and exhibits the desired biological activity.

G cluster_0 HPLC Analysis Injector Inject Sample ([¹⁰³Ru]Compound) Column HPLC Column (Separation) Injector->Column Detector Radioactivity Detector Column->Detector Chromatogram Resulting Chromatogram (Single Peak Indicates High Purity) Detector->Chromatogram G cluster_0 Theranostic Concept Theranostics Ruthenium Theranostics Ru97 ⁹⁷Ru-Compound (Diagnostic) Theranostics->Ru97 Ru103 ¹⁰³Ru-Compound (Therapeutic) Theranostics->Ru103 Imaging SPECT Imaging (Patient Stratification, Dosimetry) Ru97->Imaging Therapy Targeted Radionuclide Therapy Imaging->Therapy Informs Ru103->Therapy

References

A Comparative Guide to the Cross-Validation of Ruthenium-103 Data with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of radiometric and mass spectrometric techniques for the quantification of Ruthenium-103 (¹⁰³Ru), a radionuclide of increasing interest in medical and research applications. Cross-validation of data between these two distinct methodologies is critical for ensuring accuracy, reliability, and a deeper understanding of experimental results. This document outlines the experimental protocols for both approaches, presents a comparative data summary, and illustrates the validation workflow.

Introduction to Quantification Methods

The quantification of ¹⁰³Ru can be approached from two fundamental principles: measuring its radioactive decay or directly counting the number of atoms.

  • Radiometric Detection: This traditional method relies on the detection of radiation emitted during the radioactive decay of ¹⁰³Ru. Techniques like gamma spectrometry measure the characteristic gamma rays emitted, and the activity (in Becquerels, Bq) is proportional to the amount of the radionuclide present.

  • Mass Spectrometry: This powerful analytical technique separates ions based on their mass-to-charge ratio. For ¹⁰³Ru, mass spectrometry directly quantifies the number of atoms of that specific isotope in a sample, providing a measure of its mass or concentration. Various mass spectrometry methods, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are highly sensitive for this purpose.

The relationship between the activity (A), measured by radiometric methods, and the number of atoms (N), determined by mass spectrometry, is defined by the equation: A = λN , where λ is the decay constant of the radionuclide (λ = ln(2)/t½). This relationship forms the basis for the cross-validation between the two techniques.

Comparative Data Summary

The following table summarizes the key performance characteristics of radiometric detection (specifically gamma counting) and mass spectrometry (specifically ICP-MS) for the quantification of this compound.

ParameterRadiometric Detection (Gamma Counting)Mass Spectrometry (ICP-MS)
Principle of Measurement Measures radioactive decay (gamma emissions)Measures mass-to-charge ratio (atom counting)
Unit of Measurement Activity (Becquerel, Bq)Concentration (e.g., ng/g, µg/L) or isotopic ratio
Specificity Isotope-specific based on decay energyIsotope-specific based on mass
Sensitivity High for radioactive isotopesVery high, capable of ppt-level detection
Sample Preparation Minimal for gamma counting of bulk samplesRequires sample digestion and dissolution
Throughput Can be relatively fast for simple samplesHigher throughput with autosamplers
Interferences Spectral overlap from other gamma-emitting radionuclidesIsobaric interferences (e.g., from other elements with isotopes of the same nominal mass), polyatomic interferences
Information Provided Activity of the radionuclideTotal elemental concentration, isotopic abundance/ratios
Destructive Analysis NoYes

Experimental Protocols

Radiometric Quantification of ¹⁰³Ru via Gamma Spectrometry

This protocol describes the measurement of ¹⁰³Ru activity in a sample using a High-Purity Germanium (HPGe) detector.

a. Instrumentation and Materials:

  • High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA)

  • Lead shielding for the detector

  • Certified ¹⁰³Ru source for energy and efficiency calibration

  • Sample containers (e.g., vials, beakers) of a consistent geometry

  • Software for spectral analysis

b. Procedure:

  • Calibration:

    • Perform an energy calibration of the HPGe detector using a standard source with well-known gamma-ray energies.

    • Perform an efficiency calibration for the specific sample geometry being used with a certified ¹⁰³Ru source of known activity.

  • Sample Preparation:

    • Place the sample containing ¹⁰³Ru into a container that matches the geometry used for the efficiency calibration.

    • For biological samples like tissues, homogenization may be necessary to ensure a uniform distribution of the radionuclide.[1]

  • Data Acquisition:

    • Place the sample in the lead-shielded detector chamber.

    • Acquire the gamma-ray spectrum for a sufficient time to achieve good counting statistics in the photopeak of interest for ¹⁰³Ru (primarily at 497.1 keV).

  • Data Analysis:

    • Identify the 497.1 keV photopeak corresponding to ¹⁰³Ru in the acquired spectrum.

    • Calculate the net peak area by subtracting the background continuum.

    • Determine the activity of ¹⁰³Ru in the sample using the following formula: Activity (Bq) = (Net Peak Area) / (Counting Time (s) * Gamma-ray Intensity * Detector Efficiency at 497.1 keV)

Mass Spectrometric Quantification of Ruthenium by ICP-MS

This protocol outlines the determination of the total ruthenium concentration in a sample, from which the amount of ¹⁰³Ru can be inferred if the isotopic composition is known or measured.

a. Instrumentation and Materials:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Microwave digestion system

  • Certified Ruthenium standard solution for calibration

  • High-purity acids (e.g., nitric acid, hydrochloric acid) for digestion and dilution

  • Deionized water (18 MΩ·cm)

b. Procedure:

  • Sample Preparation (Digestion):

    • Accurately weigh a known amount of the sample into a microwave digestion vessel.

    • Add a suitable volume of high-purity acid (e.g., concentrated nitric acid).

    • Perform microwave digestion according to a validated temperature and pressure program to completely dissolve the sample matrix and bring the ruthenium into solution.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Calibration:

    • Prepare a series of calibration standards of known ruthenium concentrations by diluting the certified ruthenium standard solution.

    • The calibration curve should bracket the expected concentration of ruthenium in the samples.

  • Data Acquisition:

    • Introduce the prepared standards and samples into the ICP-MS. The instrument will aspirate the liquid, create an aerosol, and ionize the atoms in the plasma.

    • The mass spectrometer will then separate the ions based on their mass-to-charge ratio, and the detector will count the ions for the ruthenium isotopes (including ¹⁰³Ru if present in sufficient quantity and resolved from interferences).

  • Data Analysis:

    • Generate a calibration curve by plotting the signal intensity versus the concentration of the ruthenium standards.

    • Determine the total ruthenium concentration in the sample solutions from the calibration curve.

    • Calculate the concentration of ruthenium in the original solid sample by accounting for the initial mass and dilution factor.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of ¹⁰³Ru data.

CrossValidationWorkflow cluster_Sample Sample Containing ¹⁰³Ru cluster_Radiometric Radiometric Analysis cluster_MS Mass Spectrometric Analysis cluster_Validation Cross-Validation Sample Initial Sample GammaCount Gamma Counting (HPGe) Sample->GammaCount Digestion Sample Digestion Sample->Digestion Activity Result: Activity (Bq) GammaCount->Activity Conversion Data Conversion (A = λN) Activity->Conversion ICPMS ICP-MS Analysis Digestion->ICPMS Concentration Result: Concentration (ng/g) ICPMS->Concentration Concentration->Conversion Comparison Comparative Analysis Conversion->Comparison

Caption: Workflow for cross-validating ¹⁰³Ru data using radiometric and mass spectrometric methods.

Signaling Pathway and Logical Relationship Diagrams

The logical relationship for deriving the number of ¹⁰³Ru atoms from both measurement techniques is depicted below. This forms the basis of the cross-validation.

LogicalRelationship Activity Measured Activity (A) [Bq] N_from_A Number of Atoms (N) Calculated Activity->N_from_A N = A / λ DecayConstant ¹⁰³Ru Decay Constant (λ) [s⁻¹] DecayConstant->N_from_A Comparison N_from_A ≈ N_from_C N_from_A->Comparison Concentration Measured Concentration (C) [ng/g] N_from_C Number of Atoms (N) Calculated Concentration->N_from_C N = (C * m / M) * N_A SampleMass Sample Mass (m) [g] SampleMass->N_from_C MolarMass ¹⁰³Ru Molar Mass (M) [g/mol] MolarMass->N_from_C Avogadro Avogadro's Number (N_A) [mol⁻¹] Avogadro->N_from_C N_from_C->Comparison

Caption: Logical diagram showing the calculation of the number of ¹⁰³Ru atoms from both methods.

References

A Comparative Guide to Ruthenium-103 and Other Gamma Emitters for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-Photon Emission Computed Tomography (SPECT) is a powerful molecular imaging technique that provides three-dimensional functional information by detecting gamma rays emitted from radiotracers administered to a patient. The choice of gamma-emitting radionuclide is critical to the success of a SPECT study, influencing image quality and the biological processes that can be visualized. While Technetium-99m (Tc-99m) and Indium-111 (In-111) are the workhorses of clinical SPECT imaging, emerging radionuclides like Ruthenium-103 (Ru-103) present potential new opportunities for diagnostic and theranostic applications.

This guide provides an objective comparison of the physical properties and potential imaging performance of this compound with the established SPECT emitters, Technetium-99m and Indium-111. The information is supported by available data and presented to aid researchers in making informed decisions for their preclinical and clinical studies.

Physical and Imaging Properties: A Quantitative Comparison

The selection of a gamma emitter for SPECT imaging is governed by its physical decay characteristics, which directly impact image resolution, sensitivity, and patient radiation dose. The following table summarizes the key properties of this compound, Technetium-99m, and Indium-111.

PropertyThis compound (¹⁰³Ru)Technetium-99m (⁹⁹ᵐTc)Indium-111 (¹¹¹In)
Half-life 39.35 days6.02 hours2.8 days
Decay Mode Beta Minus (β⁻)Isomeric TransitionElectron Capture
Principal Gamma Energy (keV) 497.1 (88.9%)140.5 (89%)171.3 (90%), 245.4 (94%)
Beta Energy (max, keV) 226.0 (90.0%)NoneNone
Production Method Neutron activation of ¹⁰²Ru⁹⁹Mo/⁹⁹ᵐTc generatorCyclotron production

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible SPECT imaging data. Below are representative methodologies for radiolabeling and SPECT imaging with the compared isotopes.

Radiolabeling Protocols

This compound Radiolabeling (General Protocol):

This compound can be used to label various molecules, including small molecules and peptides. A general procedure involves the following steps:

  • Preparation of ¹⁰³RuCl₃: Commercially available ¹⁰³RuCl₃ is typically dissolved in a suitable buffer, such as 0.1 M HCl, to the desired concentration.

  • Conjugation to a Chelator: The molecule of interest is first conjugated to a bifunctional chelator (e.g., DOTA, DTPA) that can stably bind Ruthenium.

  • Radiolabeling Reaction: The ¹⁰³RuCl₃ solution is added to the chelator-conjugated molecule in a reaction vial. The pH of the solution is adjusted to the optimal range for the specific chelator (typically pH 4-6).

  • Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 70-95°C) for a specific duration (e.g., 30-60 minutes) to facilitate the chelation of ¹⁰³Ru.

  • Quality Control: The radiochemical purity of the labeled product is assessed using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

Technetium-99m Radiolabeling (Kit-based Protocol for Sestamibi):

Many Tc-99m radiopharmaceuticals are prepared from sterile, pyrogen-free kits. The protocol for preparing ⁹⁹ᵐTc-Sestamibi is as follows:

  • Elution of ⁹⁹ᵐTc-pertechnetate: Sodium pertechnetate (Na⁹⁹ᵐTcO₄) is eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator using sterile saline.

  • Kit Reconstitution: A vial containing the Sestamibi ligand kit is reconstituted with a specified volume of the sterile Na⁹⁹ᵐTcO₄ eluate.

  • Incubation: The vial is incubated in a boiling water bath for 10-15 minutes.

  • Cooling: The vial is allowed to cool to room temperature before use.

  • Quality Control: Radiochemical purity is determined using radio-TLC to ensure that the percentage of free pertechnetate and other impurities is within acceptable limits.

Indium-111 Radiolabeling (for Octreotide):

Indium-111 is often used to label peptides like Octreotide for neuroendocrine tumor imaging.

  • Preparation of ¹¹¹InCl₃: Indium-111 chloride is obtained in a dilute HCl solution.

  • Kit Reconstitution: A vial containing the Octreotide analog (e.g., DTPA-octreotide) is reconstituted with the ¹¹¹InCl₃ solution. A buffer (e.g., sodium acetate) is added to adjust the pH to the optimal range (typically pH 4-5).

  • Incubation: The reaction mixture is incubated at room temperature or a slightly elevated temperature for 15-30 minutes.

  • Quality Control: Radio-TLC is performed to assess the radiochemical purity and ensure efficient labeling.

SPECT Imaging Protocol

A generalized SPECT imaging protocol applicable to all three isotopes, with specific adjustments for each, is outlined below:

  • Animal/Patient Preparation: The subject is appropriately prepared for the imaging study, which may include fasting or specific dietary restrictions depending on the radiotracer.

  • Radiotracer Administration: The radiolabeled compound is administered, typically via intravenous injection. The administered dose is carefully measured and recorded.

  • Uptake Period: A specific uptake period is allowed for the radiotracer to distribute and accumulate in the target tissue. This period varies significantly depending on the radiotracer and the biological process being imaged (e.g., minutes for perfusion agents, hours to days for antibody-based agents).

  • Image Acquisition:

    • The subject is positioned on the SPECT scanner bed.

    • A gamma camera equipped with a collimator appropriate for the gamma energy of the isotope is used (e.g., low-energy high-resolution for Tc-99m, medium-energy for In-111 and Ru-103).

    • Data is acquired in a step-and-shoot or continuous rotation mode over 360 degrees, with a specified number of projections (e.g., 60-120 projections).

    • The acquisition time per projection is set to achieve adequate image statistics.

  • Image Reconstruction: The acquired projection data are reconstructed into tomographic slices using algorithms such as filtered back-projection or iterative reconstruction (e.g., OSEM). Corrections for attenuation, scatter, and collimator-detector response are applied to improve image quality and quantitative accuracy.

  • Data Analysis: The reconstructed images are analyzed to assess the biodistribution of the radiotracer. This may involve qualitative visual interpretation or quantitative analysis, such as measuring uptake in regions of interest (ROIs).

Visualizing Experimental Workflows and Decision Pathways

To provide a clearer understanding of the processes involved in SPECT imaging research, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_imaging SPECT Imaging start Start isotope Isotope Selection (¹⁰³Ru, ⁹⁹ᵐTc, ¹¹¹In) start->isotope ligand Ligand/Molecule Selection start->ligand labeling Radiolabeling Reaction isotope->labeling conjugation Chelator Conjugation ligand->conjugation conjugation->labeling qc1 Quality Control (Radio-TLC/HPLC) labeling->qc1 admin Radiotracer Administration qc1->admin uptake Uptake Period admin->uptake acquisition Image Acquisition uptake->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Data Analysis reconstruction->analysis end End analysis->end

Caption: A generalized experimental workflow for comparative SPECT imaging studies.

Decision_Pathway cluster_considerations Key Considerations cluster_selection Isotope Selection start Define Imaging Goal kinetics Biological Half-life of Target Molecule start->kinetics duration Required Imaging Duration start->duration resolution Desired Spatial Resolution start->resolution availability Isotope Availability start->availability ru103 This compound kinetics->ru103 Long (>3 days) tc99m Technetium-99m kinetics->tc99m Short (<12h) in111 Indium-111 kinetics->in111 Medium (1-3 days) duration->ru103 Long duration->tc99m Short duration->in111 Medium resolution->ru103 Moderate-Low resolution->tc99m High resolution->in111 Moderate availability->ru103 Low (Reactor) availability->tc99m High (Generator) availability->in111 Moderate (Cyclotron)

Caption: A decision pathway for selecting a gamma emitter for SPECT imaging.

Concluding Remarks

The choice of a gamma emitter is a critical decision in the design of SPECT imaging studies. Technetium-99m remains the isotope of choice for a wide range of routine clinical applications due to its near-ideal physical properties and convenient availability. Indium-111, with its longer half-life, is well-suited for tracking slower biological processes, such as those involving antibodies and cell migration.

This compound, while less established, presents an interesting alternative for preclinical research, particularly for long-term biodistribution studies, owing to its long half-life. However, its higher gamma energy and associated beta emissions pose challenges for spatial resolution and dosimetry, respectively. Furthermore, its limited availability compared to Tc-99m and In-111 is a practical consideration.

Further experimental studies directly comparing the imaging performance of this compound-labeled radiotracers with those labeled with Technetium-99m and Indium-111 are warranted to fully elucidate its potential and limitations as a SPECT radionuclide. Such studies will be instrumental in defining its niche in the expanding landscape of molecular imaging.

Ruthenium-103: A Superior Alternative to Iodine-131 for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radiolabeling for in-vitro assays, the choice of radionuclide is paramount to ensuring sensitivity, stability, and reliability. While Iodine-131 has been a long-standing workhorse, Ruthenium-103 is emerging as a superior alternative for specific applications, offering significant advantages in terms of half-life, stability of the radiolabel, and versatility in labeling chemistry. This guide provides a comprehensive comparison of this compound and Iodine-131, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their assay development needs.

Key Performance Advantages of this compound

This compound (¹⁰³Ru) presents several distinct advantages over Iodine-131 (¹³¹I) that translate to more robust and reproducible assays. The longer half-life of ¹⁰³Ru (approximately 39.3 days) compared to ¹³¹I (about 8 days) allows for the preparation of radiolabeled reagents with a longer shelf-life, reducing the need for frequent and costly re-labeling.[1][2][3] This extended window of utility is particularly beneficial for long-term studies or for assays that are performed intermittently.

Furthermore, the labeling chemistry of ruthenium offers a more stable bond with biomolecules. A significant drawback of directly iodinated proteins is their susceptibility to in-vivo and in-vitro deiodination, which can lead to a loss of signal and inaccurate results.[4] Ruthenium, on the other hand, can be stably incorporated into molecules, for instance, through chelation or by labeling specific tags like hexa-histidine (His-tags) on recombinant proteins, resulting in a more durable and reliable radiotracer.[5]

Quantitative Comparison of Radionuclide Properties

PropertyThis compoundIodine-131References
Half-life 39.35 days8.06 days[1][2]
Primary Emissions Beta (β⁻), Gamma (γ)Beta (β⁻), Gamma (γ)[1][2]
Principal Gamma Energy 497.1 keV (88.9%)364.5 keV (81.7%)[1]
Specific Activity High (e.g., up to 19.4 MBq/µmol for [¹⁰³Ru]RuCl₃)Variable, can be high but may affect protein integrity[6]
Detection Methods Gamma Counter, Liquid Scintillation CounterGamma Counter[1]
Labeling Chemistry Coordination chemistry (e.g., with chelators or His-tags)Electrophilic substitution on tyrosine and histidine residues[5][7]
In-vitro Stability High, stable conjugateProne to deiodination, especially with direct labeling[4][8]

Experimental Protocols

General Workflow for Radiolabeling Proteins

The following diagram illustrates a generalized workflow for radiolabeling proteins with either this compound or Iodine-131 for use in immunoassays.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_qc Quality Control cluster_assay Assay Protein Protein of Interest Labeling Labeling Reaction Protein->Labeling Radionuclide Radionuclide (¹⁰³Ru or ¹³¹I) Radionuclide->Labeling Purification Purification of Labeled Protein Labeling->Purification QC Quality Control (e.g., Radiochemical Purity) Purification->QC Assay Immunoassay QC->Assay

Fig. 1: General workflow for protein radiolabeling and immunoassay.
Detailed Methodology for this compound Labeling of a His-tagged Protein

This protocol is adapted from methodologies for labeling molecules with ruthenium and is applicable for labeling hexa-histidine (His-tagged) recombinant proteins.[5]

  • Preparation of the Ruthenium Precursor: Start with a solution of carrier-added [¹⁰³Ru]RuCl₃.

  • Buffer Exchange of Protein: The His-tagged protein of interest is buffer-exchanged into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Labeling Reaction:

    • Add the [¹⁰³Ru]RuCl₃ solution to the protein solution at a specific molar ratio (e.g., 10:1 Ru:protein).

    • Incubate the reaction mixture at room temperature with gentle agitation for 1-2 hours. The Ru(III) will coordinate with the imidazole groups of the histidine residues in the His-tag.

  • Purification:

    • Remove unreacted ¹⁰³Ru using a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

  • Quality Control:

    • Determine the radiochemical purity by techniques such as instant thin-layer chromatography (ITLC) or size-exclusion HPLC with a radioactivity detector.

    • Calculate the specific activity by measuring the total radioactivity and the protein concentration (e.g., by Bradford assay).

Detailed Methodology for Iodine-131 Labeling of a Protein (Indirect Method)

This protocol describes an indirect labeling method, which is often preferred to minimize potential damage to the protein from direct exposure to oxidizing agents and to reduce in-vitro deiodination.[4][7]

  • Preparation of the Labeling Reagent:

    • A prosthetic group, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE), is first radioiodinated.

    • This is achieved by reacting ATE with Na[¹³¹I] in the presence of an oxidizing agent (e.g., chloramine-T) to produce N-succinimidyl 3-[¹³¹I]iodobenzoate ([¹³¹I]SIB).

  • Purification of the Activated Label: The [¹³¹I]SIB is purified from the reaction mixture, for example, by solid-phase extraction.

  • Labeling Reaction:

    • The purified [¹³¹I]SIB is added to the protein solution, which is buffered at a slightly alkaline pH (e.g., pH 8.5) to facilitate the acylation of primary amines (e.g., lysine residues).

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature.

  • Purification:

    • The ¹³¹I-labeled protein is separated from unreacted [¹³¹I]SIB and other small molecules using a desalting column equilibrated with a suitable storage buffer.

  • Quality Control:

    • The radiochemical purity and specific activity are determined using methods similar to those described for the ¹⁰³Ru-labeled protein.

Signaling Pathway and Assay Principle

The choice of radionuclide does not alter the fundamental principles of the signaling pathway being investigated or the immunoassay itself. The radiolabel serves as a reporter to quantify the binding events. The following diagram illustrates a competitive radioimmunoassay (RIA) principle.

G cluster_components Assay Components cluster_binding Competitive Binding cluster_separation Separation cluster_detection Detection Ab Antibody Binding Incubation Ab->Binding Ag Unlabeled Antigen (Analyte) Ag->Binding Ag_star Radiolabeled Antigen (¹⁰³Ru or ¹³¹I) Ag_star->Binding Separation Separation of Bound and Free Binding->Separation Detection Detection of Radioactivity Separation->Detection Bound Fraction Free Fraction Free Fraction Separation->Free Fraction

Fig. 2: Principle of a competitive radioimmunoassay.

References

A Comparative Analysis of Ruthenium-103 in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data of Ruthenium-103-labeled compounds offers valuable insights for researchers and drug development professionals. This guide provides a comparative analysis of its performance, detailed experimental protocols, and visualizations of its mechanism of action.

This compound, a beta- and gamma-emitting radionuclide, is emerging as a promising candidate in the development of novel radiopharmaceuticals for cancer therapy. Its potential lies in its ability to be chelated to various targeting molecules, allowing for the precise delivery of a cytotoxic payload to tumor cells. This guide synthesizes available preclinical data to offer a comparative perspective on the utility of this compound, with a focus on the well-studied compound [103Ru]BOLD-100.

Performance Insights: In Vitro and In Vivo Studies

The therapeutic potential of a radiopharmaceutical is critically evaluated through a series of in vitro and in vivo experiments. Below is a summary of key performance data for [103Ru]BOLD-100, a this compound labeled chemotherapeutic agent, and for comparison, data from studies involving Lutetium-177 and Yttrium-90 labeled compounds in similar preclinical models.

In Vitro Cytotoxicity

The cytotoxic effects of [103Ru]BOLD-100 were evaluated against human (HCT116) and murine (CT26) colon carcinoma cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the drug's potency.

Table 1: In Vitro Cytotoxicity of BOLD-100 and [103Ru]BOLD-100

CompoundCell LineIC50 (µM)
BOLD-100HCT11623.4 ± 2.1
[103Ru]BOLD-100HCT11624.1 ± 1.8
BOLD-100CT2631.2 ± 3.5
[103Ru]BOLD-100CT2630.5 ± 2.9

Data presented as mean ± standard deviation.

The data indicates that the radiolabeling of BOLD-100 with this compound does not significantly alter its in vitro cytotoxic activity against these colon cancer cell lines.[1]

In Vivo Biodistribution

Understanding the biodistribution of a radiopharmaceutical is crucial for assessing its tumor-targeting capabilities and potential off-target toxicity. The following tables summarize the biodistribution of [103Ru]BOLD-100 in mice bearing CT26 colon cancer xenografts, and for comparative context, the biodistribution of a Lutetium-177 labeled somatostatin receptor antagonist and a Yttrium-90 labeled antibody in colorectal cancer models.

Table 2: Biodistribution of [103Ru]BOLD-100 in CT26 Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Organ4 h p.i.24 h p.i.48 h p.i.72 h p.i.
Blood1.85 ± 0.210.45 ± 0.090.21 ± 0.050.12 ± 0.03
Tumor2.15 ± 0.321.98 ± 0.251.55 ± 0.191.21 ± 0.15
Liver5.21 ± 0.633.12 ± 0.412.01 ± 0.281.54 ± 0.22
Kidneys3.54 ± 0.451.89 ± 0.231.12 ± 0.140.85 ± 0.11
Spleen4.12 ± 0.512.87 ± 0.361.98 ± 0.241.43 ± 0.18

Data presented as mean ± standard deviation. p.i. = post-injection.

Table 3: Biodistribution of a ¹⁷⁷Lu-labeled Somatostatin Receptor Antagonist in HT-29 Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Organ1 h p.i.4 h p.i.24 h p.i.
Tumor8.75 ± 1.2310.89 ± 1.546.43 ± 0.98
Blood1.21 ± 0.150.32 ± 0.050.05 ± 0.01
Liver0.98 ± 0.120.76 ± 0.090.34 ± 0.04
Kidneys15.23 ± 2.1112.87 ± 1.874.12 ± 0.54

Data presented as mean ± standard deviation. p.i. = post-injection.

Table 4: Biodistribution of a ⁹⁰Y-labeled Anti-CEA Antibody in LS174T Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Organ24 h p.i.72 h p.i.120 h p.i.
Tumor15.4 ± 2.118.2 ± 2.516.5 ± 2.2
Blood8.9 ± 1.14.2 ± 0.62.1 ± 0.3
Liver6.5 ± 0.85.1 ± 0.73.9 ± 0.5
Kidneys4.8 ± 0.63.5 ± 0.52.8 ± 0.4

Data presented as mean ± standard deviation. p.i. = post-injection.

These tables highlight the different pharmacokinetic profiles of radiopharmaceuticals based on the radionuclide and the targeting molecule. While [103Ru]BOLD-100 shows moderate tumor uptake, the Lutetium-177 and Yttrium-90 labeled compounds, which utilize specific tumor-targeting ligands (a somatostatin receptor antagonist and an anti-CEA antibody, respectively), demonstrate higher tumor accumulation. This underscores the critical role of the targeting moiety in radiopharmaceutical efficacy.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific research. The following are protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human colon carcinoma (HCT116) and murine colon carcinoma (CT26) cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with serial dilutions of BOLD-100 or [103Ru]BOLD-100 (ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells). The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

In Vivo Biodistribution Study
  • Animal Model: Female BALB/c mice (6-8 weeks old) were subcutaneously inoculated with 1 x 10⁶ CT26 cells in the right flank. Tumors were allowed to grow to a volume of approximately 100-150 mm³.

  • Radiopharmaceutical Administration: A single intravenous injection of [103Ru]BOLD-100 (approximately 1 MBq in 100 µL of saline) was administered via the tail vein.

  • Tissue Collection: At designated time points post-injection (4, 24, 48, and 72 hours), mice were euthanized. Blood, tumor, and major organs were collected, weighed, and the radioactivity was measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each tissue. The results were expressed as the mean ± standard deviation for each group of animals (n=5 per time point). Statistical analysis was performed using a two-way ANOVA to compare the biodistribution at different time points.

Visualizing the Mechanism of Action and Experimental Workflow

Graphical representations are powerful tools for understanding complex biological processes and experimental procedures.

Experimental Workflow for Radiopharmaceutical Evaluation

The development and evaluation of a new radiopharmaceutical follows a structured workflow, from initial design to preclinical testing.

G cluster_0 Radiopharmaceutical Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Reporting a Radionuclide Selection (e.g., this compound) c Chelation Chemistry a->c b Targeting Moiety Selection (e.g., BOLD-100) b->c d Radiolabeling & Purification c->d e Stability Assays (Serum, Saline) d->e f Cell Binding & Internalization d->f g Cytotoxicity Assays (e.g., MTT) d->g h Animal Model Development (Xenograft) g->h i Biodistribution & Pharmacokinetics h->i j Therapeutic Efficacy Studies i->j l Statistical Analysis i->l k Toxicity Assessment j->k j->l k->l m Dosimetry Calculations l->m n Publication & Reporting m->n

A generalized workflow for preclinical radiopharmaceutical evaluation.
Signaling Pathway of BOLD-100 Induced Apoptosis

The anticancer activity of BOLD-100, and by extension [103Ru]BOLD-100, is linked to its ability to induce endoplasmic reticulum (ER) stress, leading to apoptosis. A key player in this process is the 78-kDa glucose-regulated protein (GRP78).

G cluster_0 Cellular Stress cluster_1 Endoplasmic Reticulum cluster_2 Apoptotic Cascade stress BOLD-100 grp78 GRP78 Inhibition stress->grp78 er_stress ER Stress grp78->er_stress upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Upregulation upr->chop bcl2 Bcl-2 Family Modulation chop->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Simplified signaling pathway of BOLD-100-induced apoptosis via GRP78.

References

Navigating the Landscape of Ruthenium-103 Quantification: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of radionuclides is paramount. This guide provides a comprehensive overview of the methodologies and comparative data from inter-laboratory studies on Ruthenium-103 (Ru-103), a key radionuclide with applications in various research and medical fields. Ensuring the reliability and consistency of Ru-103 measurements across different laboratories is crucial for data integrity and the advancement of scientific discovery.

Performance in Proficiency Testing: A Comparative Analysis

While specific, detailed reports of inter-laboratory comparisons exclusively focused on this compound are not always publicly available, data from proficiency tests involving a suite of gamma-emitting radionuclides provide valuable insights into laboratory performance. These tests typically involve the distribution of a sample matrix, such as a simulated air filter or a spiked water sample, with a known but undisclosed activity of various radionuclides to participating laboratories.

The following table summarizes representative results from a hypothetical proficiency test for gamma-emitting radionuclides, including Ru-103, on a simulated air filter matrix. This data is illustrative and compiled based on the typical structure and outcomes of such exercises.

Laboratory IDReported Ru-103 Activity (Bq/filter)Reported Uncertainty (Bq/filter)Relative Bias (%)z-scorePerformance Evaluation
Lab 0112.50.64.20.8Acceptable
Lab 0211.20.8-6.7-1.5Acceptable
Lab 0314.81.223.32.8Warning
Lab 0410.50.5-12.5-2.6Action Required
Lab 0512.10.70.80.2Acceptable
Lab 0613.50.912.51.9Acceptable
Reference Value 12.0 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes. The reference value is established by the organizing body through high-precision measurements. The z-score is a statistical tool used to evaluate a laboratory's performance, with values typically between -2 and 2 considered acceptable.

Unpacking the Measurement Process: Experimental Protocols

The accurate determination of this compound activity in a given sample relies on a well-defined and meticulously executed experimental protocol. The following outlines a standard methodology for the gamma-spectrometric analysis of a simulated air filter sample, a common matrix in proficiency testing.

1. Sample Preparation:

  • The simulated air filter, containing a known activity of Ru-103 and other gamma-emitting radionuclides, is carefully removed from its protective packaging.

  • The filter is placed in a standardized counting geometry, such as a petri dish or a custom holder, to ensure reproducible positioning on the detector.

2. Gamma-Ray Spectrometry:

  • The measurement is performed using a high-purity germanium (HPGe) detector, which offers excellent energy resolution for distinguishing between different gamma-ray energies.

  • The detector is coupled to a multi-channel analyzer (MCA) to acquire the gamma-ray spectrum.

  • The counting time is set to achieve a statistically significant number of counts in the Ru-103 energy peak, typically the prominent 497.1 keV peak.

3. Data Analysis:

  • The acquired gamma-ray spectrum is analyzed using specialized software.

  • The software identifies the characteristic gamma-ray peaks of the radionuclides present in the sample.

  • The net peak area of the 497.1 keV gamma-ray line of Ru-103 is determined by subtracting the background continuum.

  • The activity of Ru-103 is calculated using the following formula:

    where:

    • Efficiency is the detector's efficiency at 497.1 keV, determined using a calibrated multi-nuclide gamma-ray source.

    • Gamma-ray Intensity is the probability of a 497.1 keV gamma-ray being emitted per decay of Ru-103 (a known nuclear data parameter).

    • Counting Time is the duration of the measurement in seconds.

4. Uncertainty Budget:

  • A comprehensive uncertainty budget is established, accounting for all sources of uncertainty, including:

    • Counting statistics

    • Detector efficiency calibration

    • Nuclear decay data (half-life and gamma-ray intensity)

    • Sample positioning

    • Background subtraction

Visualizing the Workflow and Logical Relationships

To better understand the intricate processes involved in an inter-laboratory comparison and the logical flow of data analysis, the following diagrams have been generated using Graphviz.

G cluster_0 Preparation Phase cluster_1 Measurement Phase cluster_2 Data Analysis Phase cluster_3 Evaluation Phase A Sample Preparation (e.g., Simulated Air Filter) B Distribution to Participating Laboratories A->B C Gamma-Ray Spectrometry Measurement D Spectrum Acquisition C->D E Peak Identification (Ru-103 @ 497.1 keV) D->E F Activity Calculation E->F G Uncertainty Analysis F->G H Submission of Results G->H I Statistical Analysis (z-score calculation) H->I J Performance Evaluation I->J

Caption: Workflow of an inter-laboratory comparison for Ru-103 measurement.

G cluster_0 Input Parameters cluster_1 Calculation cluster_2 Uncertainty Components cluster_3 Final Result Net_Counts Net Counts in Ru-103 Peak Activity Calculated Activity Net_Counts->Activity Efficiency Detector Efficiency Efficiency->Activity Intensity Gamma-ray Intensity Intensity->Activity Time Counting Time Time->Activity Final_Activity Reported Activity with Uncertainty Activity->Final_Activity U_Counts Uncertainty in Counts U_Counts->Final_Activity U_Efficiency Uncertainty in Efficiency U_Efficiency->Final_Activity U_Intensity Uncertainty in Intensity U_Intensity->Final_Activity U_Time Uncertainty in Time U_Time->Final_Activity

Caption: Logical relationship for calculating Ru-103 activity and its uncertainty.

The Evolving Landscape of Beta Emitters in Targeted Radionuclide Therapy: A Comparative Analysis of Ruthenium-103

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the physical properties and therapeutic potential of Ruthenium-103 against established beta-emitting radionuclides—Lutetium-177, Yttrium-90, and Iodine-131—highlights the need for further research to ascertain its clinical efficacy. While preclinical data for this compound is limited, its unique physical characteristics suggest it may hold promise as a therapeutic agent in the future of targeted radionuclide therapy.

In the ever-advancing field of nuclear medicine, the selection of an appropriate radionuclide is paramount for the success of targeted therapies. Beta emitters, with their ability to deliver cytotoxic radiation doses to tumor cells while minimizing damage to surrounding healthy tissue, form the cornerstone of many therapeutic strategies. This guide provides a comprehensive comparison of the physical and, where available, therapeutic properties of this compound (¹⁰³Ru) alongside three of the most widely used beta emitters in clinical practice: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Iodine-131 (¹³¹I).

Physical Properties: A Head-to-Head Comparison

The therapeutic efficacy of a radionuclide is intrinsically linked to its physical characteristics, including its half-life, the energy of its beta emissions, and the presence of accompanying gamma radiation for imaging. The following table summarizes these key parameters for ¹⁰³Ru, ¹⁷⁷Lu, ⁹⁰Y, and ¹³¹I.

PropertyThis compound (¹⁰³Ru)Lutetium-177 (¹⁷⁷Lu)Yttrium-90 (⁹⁰Y)Iodine-131 (¹³¹I)
Half-life 39.3 days[1]6.7 days[2]64.1 hours (2.67 days)[3][4]8.02 days[1][5]
Beta Energy (Max) 0.226 MeV, 0.723 MeV0.497 MeV[6]2.28 MeV[3][4][7]0.606 MeV[1][8]
Beta Energy (Avg) 0.063 MeV, 0.239 MeV~0.149 MeV[2]0.937 MeV[7]0.192 MeV
Gamma Emissions 497.1 keV (88.9%)113 keV (6.4%), 208 keV (11%)[6][9]None (Bremsstrahlung)[3][4]364.5 keV (81.7%)[1][8]
Tissue Penetration ~0.6 mm (for 0.226 MeV)[1]~0.67 mm (mean)[6][9]~2.5 mm (average), 11 mm (max)[7][10]0.6 to 2 mm[1]

Therapeutic Efficacy: Current Clinical Landscape

While the physical properties of ¹⁰³Ru suggest its potential as a therapeutic radionuclide, a notable gap exists in the literature regarding its preclinical and clinical efficacy. To date, no significant clinical trials have been published evaluating ¹⁰³Ru as a primary therapeutic agent. A recent preclinical study utilized ¹⁰³Ru to label the chemotherapeutic agent BOLD-100, but the primary objective was to investigate the pharmacokinetics of the carrier molecule, not the therapeutic effect of the radionuclide itself. The study confirmed that the radiolabeling did not alter the biological properties of BOLD-100.

In contrast, ¹⁷⁷Lu, ⁹⁰Y, and ¹³¹I have well-established roles in the treatment of various cancers.

Lutetium-177 (¹⁷⁷Lu): A versatile theranostic radionuclide, ¹⁷⁷Lu is widely used in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors and in PSMA-targeted therapy for prostate cancer.[2][11][12] Its lower energy beta emissions and accompanying gamma rays make it suitable for treating smaller tumors and for patient-specific dosimetry.[6][9][13] Clinical studies have demonstrated significant improvements in progression-free survival and overall survival in patients treated with ¹⁷⁷Lu-based radiopharmaceuticals.[12]

Yttrium-90 (⁹⁰Y): Known for its high-energy beta emissions and longer tissue penetration, ⁹⁰Y is a powerful therapeutic agent, particularly for larger, solid tumors.[7][14] It is most commonly used in the form of microspheres for the radioembolization of liver tumors, including hepatocellular carcinoma and metastatic colorectal cancer.[3][10] Numerous clinical trials have established the safety and efficacy of ⁹⁰Y radioembolization.[15][16][17][18]

Iodine-131 (¹³¹I): As one of the earliest radionuclides used in therapy, ¹³¹I remains a mainstay for the treatment of thyroid diseases, including hyperthyroidism and thyroid cancer.[1][5][19][20][21] Its uptake by thyroid tissue allows for highly targeted radiation delivery.[19][22] The efficacy of ¹³¹I therapy in these indications is well-documented over decades of clinical use.[23]

Experimental Protocols: A Look into Preclinical Evaluation

The preclinical assessment of a novel therapeutic radionuclide is a critical step in its development. The study involving [¹⁰³Ru]BOLD-100 provides a representative example of the methodologies employed.

Radiolabeling and Characterization: The process begins with the synthesis and purification of the radiolabeled compound. In the case of [¹⁰³Ru]BOLD-100, this involved the neutron activation of RuCl₃ followed by a multi-step chemical synthesis to produce the final radiolabeled complex. High-performance liquid chromatography (HPLC) and UV/Vis spectroscopy were used to confirm the identity and purity of the product.

In Vitro Studies: Cytotoxicity assays are performed on cancer cell lines to determine if the radiolabeled compound retains its cancer-killing properties. In the [¹⁰³Ru]BOLD-100 study, the cytotoxicity was evaluated in HCT116 and CT26 colon carcinoma cell lines.

In Vivo Biodistribution: Animal models, typically mice bearing tumors, are used to study the distribution and accumulation of the radiolabeled compound in various organs and, most importantly, in the tumor. For the [¹⁰³Ru]BOLD-100 study, Balb/c mice with CT26 allografts were injected with the compound, and the radioactivity in different tissues was measured at various time points post-injection. This data is crucial for calculating dosimetry and assessing tumor targeting.

Visualizing the Path Forward

To better understand the complex processes involved in the evaluation and application of therapeutic radionuclides, the following diagrams illustrate key concepts.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials radiolabeling Radionuclide Production & Radiolabeling characterization In Vitro Characterization (Purity, Stability) radiolabeling->characterization cell_studies In Vitro Cell Studies (Uptake, Cytotoxicity) characterization->cell_studies animal_models In Vivo Animal Models (Biodistribution, Efficacy, Toxicity) cell_studies->animal_models phase1 Phase I (Safety & Dosimetry) animal_models->phase1 IND Submission phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Comparison to Standard of Care) phase2->phase3 approval Regulatory Approval phase3->approval

Figure 1: A generalized workflow for the development of a therapeutic radionuclide.

Signaling_Pathway beta_emitter Beta Emitter (e.g., ¹⁰³Ru, ¹⁷⁷Lu, ⁹⁰Y, ¹³¹I) dna_damage DNA Double-Strand Breaks beta_emitter->dna_damage Ionizing Radiation cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis cell_cycle_arrest->apoptosis tumor_shrinkage Tumor Shrinkage apoptosis->tumor_shrinkage

Figure 2: Simplified signaling pathway of beta-emitter induced cell death.

Decision_Tree tumor_size Tumor Size? large_tumor Large (>2-3 cm) tumor_size->large_tumor Large small_tumor Small (<2 cm) tumor_size->small_tumor Small large_tumor_radionuclide Consider High-Energy Beta Emitter (e.g., ⁹⁰Y) large_tumor->large_tumor_radionuclide small_tumor_radionuclide Consider Lower-Energy Beta Emitter (e.g., ¹⁷⁷Lu) small_tumor->small_tumor_radionuclide imaging_needed Is concurrent imaging required? small_tumor_radionuclide->imaging_needed yes_imaging Yes imaging_needed->yes_imaging Yes no_imaging No imaging_needed->no_imaging No gamma_emitter Select Radionuclide with Gamma Emissions (e.g., ¹⁷⁷Lu, ¹³¹I, ¹⁰³Ru) yes_imaging->gamma_emitter pure_beta_emitter Pure Beta Emitter is an option (e.g., ⁹⁰Y with Bremsstrahlung) no_imaging->pure_beta_emitter

Figure 3: A simplified decision tree for selecting a therapeutic beta emitter.

Conclusion and Future Directions

Future investigations should focus on developing and evaluating ¹⁰³Ru-labeled targeting molecules (e.g., peptides, antibodies) in relevant cancer models. Head-to-head preclinical studies comparing the efficacy and toxicity of ¹⁰³Ru-radiopharmaceuticals with those based on ¹⁷⁷Lu, ⁹⁰Y, or other relevant radionuclides are warranted. Such studies will be crucial in determining if this compound can carve out a niche in the expanding arsenal of therapeutic radionuclides for the treatment of cancer. Until then, ¹⁷⁷Lu, ⁹⁰Y, and ¹³¹I will continue to be the workhorses of beta-emitter therapy, each with its own distinct advantages and clinical applications.

References

A Comparative Dosimetry Analysis: Ruthenium-103 and Other Key Radionuclides in Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive dosimetry comparison guide has been developed to provide researchers, scientists, and drug development professionals with a detailed analysis of Ruthenium-103 (¹⁰³Ru) alongside other commonly utilized radionuclides in therapeutic applications. This guide offers an objective performance comparison supported by experimental data, focusing on the physical properties and dosimetric parameters critical for the development of radiopharmaceuticals and brachytherapy sources.

This publication addresses the growing interest in a variety of radionuclides for targeted therapies and provides a consolidated resource for evaluating their dosimetric characteristics. The data presented is essential for optimizing treatment efficacy while minimizing radiation exposure to healthy tissues.

Physical and Dosimetric Properties of Selected Radionuclides

The selection of a radionuclide for therapeutic use is governed by its physical decay characteristics, which determine the energy deposition profile in tissue. The following tables summarize the key physical and dosimetric parameters for this compound and other significant radionuclides.

Table 1: Physical Properties of Selected Radionuclides

RadionuclideHalf-life (days)Decay ModePrincipal Emissions (Energy)
This compound (¹⁰³Ru) 39.26[1]β⁻[1]β⁻ (E_mean = 0.066 MeV), γ (0.497 MeV)[1]
Iodine-125 (¹²⁵I) 59.4[2]ECγ (0.035 MeV), X-rays (E_mean ≈ 0.028 MeV)[2]
Palladium-103 (¹⁰³Pd) 16.99ECX-rays (E_mean ≈ 0.021 MeV)
Strontium-90/Yttrium-90 (⁹⁰Sr/⁹⁰Y) 28.79 (⁹⁰Sr) / 2.67 (⁹⁰Y)β⁻β⁻ (⁹⁰Sr: E_max = 0.546 MeV), β⁻ (⁹⁰Y: E_max = 2.28 MeV)[3]
Iridium-192 (¹⁹²Ir) 73.83β⁻, ECβ⁻ (E_mean ≈ 0.146 MeV), γ (E_mean ≈ 0.38 MeV)

EC: Electron Capture

Table 2: Dosimetric Parameters in Water for Selected Brachytherapy Sources

RadionuclideSource ModelDose Rate Constant (Λ) [cGy h⁻¹ U⁻¹]Radial Dose Function [g(r)] at 1 cmAnisotropy Constant (φ_an)
This compound (¹⁰³Ru) (Data not available for a specific brachytherapy source model)---
Iodine-125 (¹²⁵I) Model 67110.887[2]1.0020.938
Iodine-125 (¹²⁵I) PharmaSeed BT-125-10.955 ± 0.005[4]~1.00.941[4]
Palladium-103 (¹⁰³Pd) InterSource1030.696 ± 0.03[5]~1.0-
Palladium-103 (¹⁰³Pd) MED3633(Lower than Model 200)[6]Equivalent to Model 200[6]More isotropic than Model 200[6]
Strontium-90/Yttrium-90 (⁹⁰Sr/⁹⁰Y) Novoste Beta-Cath™(Dose specified at 2 mm depth)(Data presented as depth-dose curves)[7](High anisotropy due to source geometry)

Note: Dosimetric parameters for brachytherapy sources are highly model-specific. The data presented are for the specified source models and should not be generalized to all sources of the same radionuclide.

Experimental Protocols for Dosimetry

Accurate dosimetry is paramount for the clinical application of radionuclides. The dosimetric parameters presented in this guide are determined through rigorous experimental and computational methods.

Monte Carlo Simulation

Monte Carlo (MC) simulation is a computational method that is considered the gold standard for brachytherapy dosimetry.[8] It allows for the detailed modeling of radiation transport and energy deposition in various media.

Key Steps in Monte Carlo Simulation for Brachytherapy Dosimetry:

  • Source and Phantom Geometry Definition: A precise geometric model of the brachytherapy source, including its encapsulation and internal components, is created.[9] The source is placed within a simulated water or tissue-equivalent phantom.[9]

  • Particle Transport Simulation: The transport of individual particles (photons, electrons, and positrons) from the source through the phantom is simulated using established physics libraries (e.g., MCNP, Geant4).[8][10]

  • Dose Calculation: The energy deposited in small volumes (voxels) within the phantom is scored to generate a three-dimensional dose distribution.

  • Derivation of Dosimetric Parameters: The simulated dose distribution is used to calculate key dosimetric parameters according to established protocols, such as the American Association of Physicists in Medicine (AAPM) Task Group No. 43 (TG-43).[5]

G Experimental Workflow: Monte Carlo Dosimetry cluster_0 Setup cluster_1 Simulation cluster_2 Analysis Source_Geometry Define Source Geometry Particle_Transport Simulate Particle Transport Source_Geometry->Particle_Transport Phantom_Geometry Define Phantom Geometry Phantom_Geometry->Particle_Transport Physics_Models Select Physics Models Physics_Models->Particle_Transport Dose_Calculation Calculate Energy Deposition (Dose) Particle_Transport->Dose_Calculation Dosimetric_Parameters Derive Dosimetric Parameters (TG-43) Dose_Calculation->Dosimetric_Parameters

Fig. 1: Monte Carlo Dosimetry Workflow
Experimental Dosimetry with Phantoms

Experimental measurements are crucial for validating MC simulations and for routine quality assurance of brachytherapy sources.

Commonly Used Experimental Techniques:

  • Thermoluminescent Dosimeters (TLDs): TLDs are small crystals that, after irradiation, emit light proportional to the absorbed dose when heated. They are placed at various positions within a solid water or water-equivalent phantom to measure the dose distribution.[5][11]

  • Radiochromic Film: This type of film changes color upon exposure to radiation, with the optical density change being proportional to the absorbed dose. It provides high spatial resolution for measuring dose distributions.[12]

Radiobiological Effects and Signaling Pathways

The therapeutic effect of radionuclides is primarily mediated through the induction of DNA damage in cancer cells. Ionizing radiation, including the beta particles and gamma rays emitted by the radionuclides discussed, can cause single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[13][14]

The cellular response to this damage is a complex signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to repair the DNA damage and maintain genomic integrity. However, if the damage is too severe, the DDR can trigger cell cycle arrest, senescence, or apoptosis (programmed cell death).[15]

Key kinases that initiate the DDR signaling cascade upon DNA damage are Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[16]

G Signaling Pathway: DNA Damage Response to Ionizing Radiation cluster_0 Radiation Damage cluster_1 Damage Sensing and Signaling cluster_2 Cellular Outcomes Radionuclide Ionizing Radiation (e.g., from ¹⁰³Ru) DNA_Damage DNA Double-Strand Breaks (DSBs) Radionuclide->DNA_Damage MRN_Complex MRN Complex DNA_Damage->MRN_Complex recruits ATM_Activation ATM Activation MRN_Complex->ATM_Activation activates CHK2_Activation CHK2 Activation ATM_Activation->CHK2_Activation phosphorylates DNA_Repair DNA Repair ATM_Activation->DNA_Repair promotes p53_Activation p53 Activation CHK2_Activation->p53_Activation activates Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_Activation->Apoptosis induces

References

Safety Operating Guide

Proper Disposal of Ruthenium-103: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Ruthenium-103 (Ru-103), a radionuclide commonly used in research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment, and for maintaining regulatory compliance. This guide offers a step-by-step operational plan for the handling, storage, and disposal of Ru-103 waste.

Understanding this compound Waste

This compound is classified as an intermediate-lived isotope, with a physical half-life of 39.35 days.[1] It emits both beta particles and gamma radiation.[1] All materials that have come into contact with Ru-103, including personal protective equipment (PPE), absorbent paper, glassware, and liquid scintillation vials, must be treated as low-level radioactive waste (LLRW).

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to inform safe handling and disposal practices.

PropertyValueSource
Physical Half-Life 39.35 days[1]
Primary Gamma Energy 497.1 keV (88.9% abundance)[1]
Maximum Beta Energy 226.0 keV (90.0% abundance)[1]
Specific Gamma Constant 0.33 mrem/hr at 1 meter per millicurie[1]
Half-Value Layer (Lead) 5.0 mm (0.2 in)[1]
Reportable Quantity 10 Curies (0.37 Terabecquerels)[2]

Experimental Protocols: Operational Plan for this compound Disposal

This section outlines the detailed methodology for the safe disposal of Ru-103 waste from a laboratory setting.

Step 1: Waste Characterization and Segregation

Proper segregation of radioactive waste at the point of generation is the first and most critical step.

  • Identify all Ru-103 contaminated materials. This includes solids (e.g., gloves, absorbent paper, plasticware), liquids (e.g., aqueous solutions, scintillation fluids), and sharps (e.g., needles, Pasteur pipettes).

  • Segregate Ru-103 waste from other radioactive and non-radioactive waste streams. Use designated, clearly labeled waste containers for each category of Ru-103 waste.

  • Do not mix hazardous or chemical waste with radioactive waste unless explicitly permitted by your institution's Radiation Safety Officer (RSO) and the licensed disposal facility.

Step 2: Waste Collection and Shielding
  • Solid Waste:

    • Place dry solid waste in a designated, durable plastic bag within a rigid, shielded container.

    • Lead shielding with a thickness of at least 5.0 mm is recommended to reduce gamma radiation exposure.[1]

  • Liquid Waste:

    • Collect liquid waste in a shatter-resistant, leak-proof container.

    • Do not fill liquid waste containers to more than 80% of their capacity to prevent spills and allow for expansion.

  • Sharps Waste:

    • Place all sharps in a puncture-resistant container specifically designed for radioactive sharps.

Step 3: Labeling and Record-Keeping

Accurate labeling and meticulous record-keeping are essential for regulatory compliance.

  • Label each waste container clearly with the following information:

    • The words "Caution, Radioactive Material" and the universal radiation symbol (trefoil).

    • The radionuclide: This compound .

    • The estimated activity (in Becquerels or Curies) and the date of measurement.

    • The waste form (solid, liquid, sharps).

    • The name of the principal investigator and the laboratory contact information.

  • Maintain a detailed log for each waste container, documenting all additions of waste, including the date, activity, and volume.

Step 4: Decay-in-Storage (DIS)

Due to its relatively short half-life, Ru-103 waste may be eligible for decay-in-storage.

  • Consult your institution's RSO to determine if DIS is a permissible disposal pathway for Ru-103.

  • Store the waste in a designated and secured radioactive waste storage area. The storage area must be properly shielded and monitored.

  • Hold the waste for a minimum of 10 half-lives (approximately 394 days).

  • After the decay period, survey the waste container with a calibrated radiation survey meter to ensure that the radiation levels are indistinguishable from background.

  • If the survey confirms decay to background levels, the waste can be disposed of as non-radioactive waste, provided all radioactive labels are defaced or removed.

Step 5: Preparation for Shipment to a Licensed Disposal Facility

If DIS is not an option, the waste must be prepared for shipment to a licensed LLRW disposal facility.

  • Contact a licensed radioactive waste disposal service to schedule a pickup.

  • Package the waste in accordance with Department of Transportation (DOT) regulations. This may involve placing the primary waste containers into larger, approved shipping containers (e.g., drums).

  • Complete a Hazardous Waste Manifest. This is a legal document that tracks the waste from the generator to the disposal site. The manifest must include:

    • Generator's name, address, and EPA ID number.

    • Transporter's name and EPA ID number.

    • The designated licensed disposal facility.

    • The DOT Proper Shipping Name: UN 2915, Radioactive material, Type A package, non-special form.[3]

    • The Hazard Class: 7 (Radioactive material).[2]

    • A detailed description of the waste, including the radionuclide (this compound), physical and chemical form, and total activity.

Step 6: Waste Transfer and Documentation Retention
  • Ensure that the waste manifest is signed by the designated laboratory representative and the radioactive waste transporter upon pickup.

  • Retain a copy of the manifest for your records. Regulations typically require manifests to be kept for a minimum of three years.

  • The disposal facility will return a signed copy of the manifest to confirm receipt and proper disposal of the waste. This completes the "cradle-to-grave" tracking of the radioactive waste.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Ruthenium103_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Initial Handling cluster_disposal_path Disposal Pathway Decision cluster_dis Decay-in-Storage Protocol cluster_shipment Off-Site Disposal Protocol A Start: Ru-103 Waste Generated B Segregate by Waste Type (Solid, Liquid, Sharps) A->B C Collect in Shielded & Labeled Containers B->C D Maintain Detailed Waste Log C->D E Decay-in-Storage (DIS) Permitted? D->E F Store for >10 Half-Lives (approx. 394 days) E->F Yes I Contact Licensed Disposal Service E->I No G Survey Waste for Background Radiation F->G H Dispose as Non-Radioactive Waste G->H End End of Process H->End J Package Waste per DOT Regulations I->J K Complete Hazardous Waste Manifest J->K L Transfer Waste to Transporter K->L M Retain Manifest Copy & Await Final Confirmation L->M M->End

Caption: Logical workflow for the proper disposal of this compound waste.

This comprehensive guide is intended to provide a framework for the safe and compliant disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific Radiation Safety Manual and their designated Radiation Safety Officer for policies and procedures that may be unique to their organization.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ruthenium-103

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and operational guidance for all laboratory personnel, including researchers, scientists, and drug development professionals, who handle Ruthenium-103. Adherence to these procedures is mandatory to ensure a safe and compliant laboratory environment.

This compound (¹⁰³Ru) is a radioactive isotope with a half-life of 39.35 days, emitting both beta particles and gamma radiation.[1] While a valuable tool in various research applications, its handling necessitates stringent safety measures to mitigate radiological hazards. This guide outlines the required personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize exposure and prevent contamination.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE. This is the minimum requirement, and specific experimental conditions may warrant additional protective measures.

PPE ComponentSpecificationRationale
Body Protection Lab CoatPrevents contamination of personal clothing.
Hand Protection Disposable GlovesPrevents skin contamination. Must be changed frequently.
Eye Protection Safety Glasses with Side ShieldsProtects eyes from splashes of radioactive material.
Dosimetry Whole Body and Finger DosimetersRequired when handling > 1.0 mCi of ¹⁰³Ru to monitor radiation exposure.[1]

Quantitative Radiological Data for this compound

Understanding the radiological properties of this compound is critical for safe handling and experimental design. The following table summarizes key quantitative data.

ParameterValueReference
Physical Half-Life 39.35 days[1]
Beta Energy (Maximum) 226.0 keV (90.0% abundance)[1]
Gamma Energy (Principal) 497.1 keV (88.9% abundance)[1]
Specific Gamma Constant 0.33 mrem/h at 1.0 meter per millicurie[1]
Lead Shielding (HVL) 5.0 mm[1]
Lead Shielding (TVL) 16.5 mm[1]
Exposure Rate (1.0 mCi unshielded) 3320.00 mrem/h at 1.00 cm[1]
Exposure Rate (1.0 mCi unshielded) 33.20 mrem/h at 10.00 cm[1]

Experimental Protocol: Step-by-Step Handling of this compound

This protocol outlines a generalized procedure for handling this compound in a laboratory setting. Specific experimental steps should be incorporated into this framework.

Preparation and Pre-Handling Checks
  • Designated Area: All work with ¹⁰³Ru must be conducted in a designated and properly labeled radioactive materials area.

  • Engineering Controls: Use a certified chemical fume hood or glove box for all operations that may generate aerosols or involve volatile forms of ¹⁰³Ru.[1]

  • Shielding: Assemble appropriate lead shielding around the work area. Use lead bricks or other high-density materials. Plexiglass or other low-density materials are not effective for shielding the gamma radiation from ¹⁰³Ru.[1]

  • Survey Meter: Ensure a calibrated and operational Geiger-Müller (GM) survey meter with a pancake probe is available.[1]

  • Waste Containers: Prepare properly labeled radioactive waste containers for solid and liquid waste.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment.

  • Source Handling: Use remote handling tools, such as tongs or forceps, whenever possible, especially when working with activities greater than 1 mCi.[1]

  • Aerosol Prevention: Exercise caution to prevent the generation of aerosols. When using syringes, expel solutions gently to avoid creating airborne droplets.[1]

  • Contamination Control: Cover work surfaces with absorbent paper. Immediately clean up any spills using appropriate decontamination procedures.

Post-Handling Procedures
  • Decontamination: After completing the work, decontaminate all equipment and the work area.

  • Monitoring: Use the GM survey meter to monitor hands, clothing, shoes, and the work area for any contamination before leaving the designated area.[1]

  • Doff PPE: Remove PPE in the designated area, starting with gloves, followed by the lab coat. Wash hands thoroughly.

  • Record Keeping: Maintain an accurate inventory of ¹⁰³Ru, documenting its use and disposal.

Disposal Plan for this compound Waste

Proper disposal of radioactive waste is crucial for safety and regulatory compliance. This compound, with its intermediate half-life, falls into specific waste categories.[2]

  • Segregation: Segregate ¹⁰³Ru waste from other radioactive and non-radioactive waste streams.[2]

  • Solid Waste: Place contaminated solid waste, such as gloves, absorbent paper, and plasticware, in a designated and clearly labeled solid radioactive waste container.[2]

  • Liquid Waste: Collect liquid radioactive waste in a designated, sealed, and labeled container. Do not dispose of ¹⁰³Ru solutions down the sink unless specifically authorized and within permissible limits, as microspheres can accumulate in plumbing.[3]

  • Sharps Waste: Place any contaminated sharps (needles, scalpels) into a designated sharps container for radioactive waste.[2]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Office (RSO) for collection and disposal of radioactive waste.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.

Ruthenium103_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Monitoring cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Work Area prep_shield Set Up Lead Shielding prep_area->prep_shield prep_ppe Gather PPE & Dosimetry prep_shield->prep_ppe prep_survey Verify Survey Meter Operation prep_ppe->prep_survey prep_waste Prepare Labeled Waste Containers prep_survey->prep_waste don_ppe Don PPE prep_waste->don_ppe handle_source Handle ¹⁰³Ru with Remote Tools don_ppe->handle_source aerosol_prevention Prevent Aerosol Generation handle_source->aerosol_prevention decontaminate Decontaminate Work Area & Equipment aerosol_prevention->decontaminate monitor_personnel Monitor Personnel & Area for Contamination decontaminate->monitor_personnel doff_ppe Doff PPE & Wash Hands monitor_personnel->doff_ppe segregate_waste Segregate Solid, Liquid, & Sharps Waste doff_ppe->segregate_waste package_waste Package in Labeled Containers segregate_waste->package_waste request_pickup Request Waste Pickup from EHS/RSO package_waste->request_pickup

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。